molecular formula CH5BO2 B568785 Methylboronic Acid-d3

Methylboronic Acid-d3

Cat. No.: B568785
M. Wt: 62.88 g/mol
InChI Key: KTMKRRPZPWUYKK-FIBGUPNXSA-N
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Description

Methylboronic Acid-d3 is a deuterated derivative of boronic acid that serves as a versatile building block in synthetic and analytical chemistry. Its primary application is in Suzuki coupling reactions , a pivotal method for carbon-carbon bond formation, where it is used to incorporate a deuterated methyl group into target molecules . This deuterium labelling is crucial for studying reaction mechanisms and for tracking the fate of the methyl group in complex chemical transformations. In the field of analytical chemistry, this compound is highly valuable for its use as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The isotopic label provides a distinct spectroscopic signature that enables precise and accurate quantification of target compounds, minimizing analytical variability. The compound also functions as a non-radioactive tracer in biochemical research, facilitating the investigation of enzyme mechanisms and metabolic pathways without the safety concerns associated with radioactive isotopes . Within pharmaceutical development, the incorporation of deuterium via reagents like this compound can be employed to create isotopically labelled drug candidates. This strategy is often explored to potentially modulate the pharmacokinetic profiles of therapeutics, including their metabolic stability and bioavailability . Furthermore, in material science, this deuterated building block can be integrated into the synthesis of advanced polymers and nanoparticles, allowing researchers to gain insights into material structure and properties through isotopic labeling . This product is supplied by Cambridge Isotope Laboratories and is intended for research purposes only .

Properties

IUPAC Name

trideuteriomethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])B(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3, a deuterated isotopologue of methylboronic acid, is a valuable building block in organic synthesis, particularly in the development of deuterated pharmaceuticals.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) at the methyl group can significantly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles through the kinetic isotope effect. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, reactivity, and spectroscopic data, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. The deuteration at the methyl group leads to a slightly higher molecular weight compared to its non-deuterated counterpart.

PropertyValueReference(s)
Chemical Name (Trideuteriomethyl)boronic acid[3]
Synonyms Methaneboronic Acid-d3, B-(Methyl-d3)boronoic Acid[1][4]
CAS Number 1332481-37-4[4]
Molecular Formula CD₃B(OH)₂[5]
Molecular Weight 62.88 g/mol [1][4]
Exact Mass 63.0570898 Da[3]
Melting Point 87-91 °C[6]
Appearance White to off-white solidN/A
Isotopic Purity ≥98%[5]

Solubility

SolventQuantitative SolubilityQualitative SolubilityReference(s)
WaterData not availableSlightly soluble[6]
Dimethyl Sulfoxide (B87167) (DMSO)Data not availableSlightly soluble[6]
MethanolData not availableN/AN/A
EthanolData not availableN/AN/A
Tetrahydrofuran (B95107) (THF)Data not availableN/AN/A
N,N-Dimethylformamide (DMF)Data not availableN/A[7]

Reactivity and Applications

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a deuterated methyl group into organic molecules.[1][2] This strategy is pivotal in the synthesis of deuterated active pharmaceutical ingredients (APIs). The deuterium labeling can alter the drug's metabolic profile by slowing down cytochrome P450-mediated oxidation of the methyl group, potentially leading to a longer half-life and reduced formation of undesired metabolites.

Suzuki-Miyaura Coupling

This compound serves as a key reagent for the introduction of a CD₃ group onto aromatic and heteroaromatic rings. The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-X R-X->Oxidative_Addition R-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation CD3B(OH)2 CD3B(OH)2 Base Base CD3B(OH)2->Base Base->Transmetalation R-Pd(II)L2-R' Ar-Pd(II)L2-CD3 Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Ar-CD3 Reductive_Elimination->R-R'

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trimethyl borate (B1201080) with methyl-d3-magnesium iodide.

Methodology:

  • A solution of trimethyl borate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of methyl-d3-magnesium iodide (1.0 equivalent) in diethyl ether is added dropwise to the cooled trimethyl borate solution.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a 1 M hydrochloric acid solution.

  • The mixture is allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Trimethyl_borate Trimethyl borate in THF Reaction_Vessel Reaction at -78 °C, 2h Trimethyl_borate->Reaction_Vessel Grignard CD3MgI in Et2O Grignard->Reaction_Vessel Quench Quench with 1M HCl Reaction_Vessel->Quench Warm Warm to Room Temp. Quench->Warm Extraction Extraction Warm->Extraction Drying Drying & Concentration Extraction->Drying Product This compound Drying->Product

Workflow for the synthesis of this compound.
Suzuki Coupling of 5-bromo-N-phenylpyridin-2-one with this compound

This protocol describes the synthesis of 5-(methyl-d3)-1-phenylpyridin-2(1H)-one.

Methodology:

  • To a reaction vessel, add 5-bromo-N-phenylpyridin-2-one (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like RuPhos, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture (e.g., toluene (B28343) and water) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 5-(methyl-d3)-1-phenylpyridin-2(1H)-one.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data for the non-deuterated analogue and general principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum of this compound is expected to be very simple. Due to the deuteration of the methyl group, the characteristic singlet for the methyl protons in the non-deuterated compound (around 0.2-0.3 ppm) will be absent. A broad singlet corresponding to the hydroxyl protons (-B(OH)₂) would be observable, typically in the range of 4-6 ppm, although its position is highly dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon. Due to the coupling with deuterium (spin I=1), this signal is expected to appear as a multiplet (a triplet of triplets is possible, often appearing as a septet) with a chemical shift slightly upfield compared to the non-deuterated methylboronic acid. The carbon signal in the non-deuterated analogue appears at a very low field.

  • ¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For tricoordinate boronic acids like this compound, a broad signal is expected in the range of +27 to +33 ppm.[8][9] The exact chemical shift can be influenced by the solvent and the presence of water, which can lead to the formation of the tetrahedral boronate species, appearing at a higher field (around 5-9 ppm).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass (63.0570898 Da).[3] Boronic acids are known to undergo dehydration to form cyclic trimers (boroxines) in the gas phase, which may be observed as higher mass ions in the mass spectrum.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as an irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized reagent with significant applications in the synthesis of deuterated compounds for pharmaceutical research. Its chemical properties are largely governed by the boronic acid functional group, with the key distinction being the presence of deuterium in the methyl group. This guide provides essential technical information to facilitate the effective and safe use of this compound in the laboratory. Further research to quantify its solubility in various organic solvents would be beneficial for expanding its applications.

References

A Technical Guide to the Synthesis and Preparation of Deuterated Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated methylboronic acid (CD₃B(OH)₂), an isotopically labeled analog of methylboronic acid, is a critical building block in organic synthesis and pharmaceutical development. Its incorporation into molecules can alter metabolic profiles, enhance pharmacokinetic properties, and serve as a tool in mechanistic studies. This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing deuterated methylboronic acid, focusing on the widely utilized Grignard reaction pathway. Detailed experimental protocols, purification techniques, and a summary of quantitative data are presented to assist researchers in its practical application.

Introduction

Methylboronic acid and its derivatives are versatile reagents with significant applications in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic pathways involving C-H bond cleavage, a strategy increasingly employed in drug design to improve a drug candidate's metabolic stability.[2] Deuterated methylboronic acid (CD₃B(OH)₂) serves as a key precursor for introducing a deuterated methyl group into target molecules.[3][4]

This guide details the common synthetic routes, presents a comprehensive experimental protocol, and discusses purification and characterization strategies for CD₃B(OH)₂.

Synthetic Methodologies

Two principal routes have been established for the synthesis of methylboronic acid, which are adaptable for its deuterated analog: the Grignard reaction and the carbonylation of borane (B79455).

Grignard Reaction Pathway

The most common and laboratory-accessible method involves the reaction of a deuterated methyl Grignard reagent (CD₃MgI) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis.[5][6] This method offers a straightforward approach using readily available precursors. The Grignard reagent is prepared by reacting a deuterated methyl halide with magnesium metal.[7] The subsequent reaction with the borate ester and workup yields the desired product.

G CD3I Deuterated Methyl Iodide (CD3I) Grignard_Formation Grignard Formation (in Ether/THF) CD3I->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation CD3MgI Grignard Reagent (CD3MgI) Grignard_Formation->CD3MgI Reaction Nucleophilic Addition (-78 °C) CD3MgI->Reaction Borate Trimethyl Borate (B(OMe)3) Borate->Reaction Intermediate Borate Complex Reaction->Intermediate Workup Acidic Workup (aq. HCl) Intermediate->Workup Product Deuterated Methylboronic Acid (CD3B(OH)2) Workup->Product

Caption: Workflow for Grignard-based synthesis of CD₃B(OH)₂.

Carbonylation of Borane

An alternative industrial method involves the carbonylation of borane (BH₃) followed by hydrolysis.[5][8] While this method can be efficient, it involves the handling of borane, a flammable gas, and carbon monoxide, which is highly toxic, posing significant safety risks that may not be suitable for a standard laboratory setting.[5]

Purification Strategies

The purification of crude methylboronic acid is critical to remove byproducts and unreacted starting materials. Several techniques are effective:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH).[9] The salt can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted or filtered.[9][10]

  • Recrystallization: This is a common method for purifying solid boronic acids. Suitable solvent systems include water, or mixed solvents like ethyl acetate/hexane.[10]

  • Sublimation: For volatile boronic acids like methylboronic acid, sublimation can be a highly effective purification technique to obtain a product of very high purity.[8]

G Crude Crude CD3B(OH)2 Decision Select Purification Method Crude->Decision Method1 Acid-Base Extraction Decision->Method1 Aqueous Method2 Recrystallization Decision->Method2 Solid Method3 Sublimation Decision->Method3 Volatile Pure Pure CD3B(OH)2 Method1->Pure Method2->Pure Method3->Pure

Caption: Logical workflow for the purification of deuterated methylboronic acid.

Quantitative Data Summary

The following table summarizes quantitative data reported for relevant synthesis methods.

Synthesis MethodKey ReactantsReported YieldReported PurityReference
Grignard ReactionCD₃MgI, Trimethyl borateNot specified in protocol, but generally moderate to high>98% (typical for commercial products)[6],[3]
Grignard (via Silyl Intermediate)Trimethylsilyl bromomethane, Mg, B(OMe)₃62%98.2% (by GC)[5]
Carbonylation of BoraneBorane (BH₃), Carbon Monoxide (CO)HighHigh[8],[5]

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of deuterated methylboronic acid via the Grignard reaction pathway, adapted from literature procedures.[6]

5.1 Materials and Equipment

  • Reactants: Deuterated methyl iodide (CD₃I), magnesium turnings, trimethyl borate, 1 M hydrochloric acid (HCl), diethyl ether or tetrahydrofuran (B95107) (THF, anhydrous), brine.

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line, ice bath, dry ice/acetone bath (-78 °C).

5.2 Procedure: Synthesis of Methyl-d₃-boronic acid

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of deuterated methyl iodide (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the iodide solution to the magnesium. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting grey solution is the methyl-d₃-magnesium iodide Grignard reagent.

  • Reaction with Trimethyl Borate:

    • In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.8 eq) in anhydrous THF.[6]

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent (1.0 eq) to the cold borate solution via cannula or dropping funnel over approximately 10 minutes.[6]

    • Stir the reaction mixture at -78 °C for 2 hours.[6]

  • Hydrolysis and Workup:

    • While still at -78 °C, slowly add 1 M HCl solution to the reaction mixture to quench the reaction.[6]

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

    • Concentrate the organic phase in vacuo to yield the crude deuterated methylboronic acid.[6]

5.3 Purification

  • The crude product can be purified using one of the methods described in Section 3. For small-scale laboratory preparations, recrystallization from a minimal amount of hot water or an acid-base extraction is often sufficient.

Characterization

The identity and purity of the final product, CD₃B(OH)₂, should be confirmed using standard analytical techniques:

  • Formula: CD₃B(OH)₂[3]

  • Molecular Weight: 62.88 g/mol [3][4]

  • Appearance: White solid.

  • Melting Point: 91-94 °C (for non-deuterated analog).[1]

  • NMR Spectroscopy: ¹H NMR will show the absence of a methyl signal and the presence of a broad signal for the -OH protons. ¹¹B NMR and ¹³C NMR can further confirm the structure.

  • Gas Chromatography (GC): Can be used to assess purity.[5]

Safety and Handling

Methylboronic acid is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store at room temperature away from light and moisture.[3]

References

Technical Guide: Physical Characteristics of Methylboronic Acid-d3 Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of solid Methylboronic Acid-d3. The information is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical Properties

This compound is the deuterated form of methylboronic acid, a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Its physical properties are crucial for handling, storage, and application in synthetic protocols.

Appearance: The compound is typically described as a solid.[2][5] Specific appearances noted include pale yellow solid[2] and white to off-white crystalline powder.[4]

Storage: Recommended storage conditions are in a refrigerator[1][2] or at room temperature, ensuring the compound is kept away from light and moisture.[6]

Quantitative Physical Data

The following tables summarize the key quantitative physical characteristics of this compound. It is important to note that some of these values are predicted and may vary based on experimental conditions and purity.

Table 1: Molar and Density Properties

PropertyValueSource
Molecular FormulaCH₂D₃BO₂[2][3][7][8][9]
Molecular Weight62.88 g/mol [2][3][6][7][8][10]
Density1.0 ± 0.1 g/cm³ (Predicted)[11]

Table 2: Thermal and Solubility Properties

PropertyValueSource
Melting Point87-91°C[1][2][11]
Boiling Point141.7 ± 23.0 °C at 760 mmHg (Predicted)[11]
SolubilitySlightly soluble in DMSO and Water[1][2]

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small amount of the this compound solid is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. To save time, it can be heated quickly to a temperature about 15-20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[12]

  • Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

Solubility tests are conducted to understand the behavior of the compound in various solvents, which is critical for reaction setup and purification.

Methodology:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, DMSO, ethanol) are used.

  • Sample Addition: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., 2-3 mL).[13]

  • Mixing: The mixture is agitated or stirred to facilitate dissolution.

  • Observation: The solubility is observed and categorized as soluble, slightly soluble, or insoluble based on visual inspection.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a solid compound like this compound.

G cluster_0 Sample Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain Solid Sample (this compound) B Grind to a fine powder A->B C Melting Point Analysis B->C D Solubility Testing B->D E Density Measurement (if required) B->E F Record and Tabulate Data C->F D->F E->F G Compare with Literature Values F->G H Generate Technical Report G->H

Caption: Workflow for Physical Characterization of a Solid Compound.

References

An In-depth Technical Guide to Methylboronic Acid-d3 and its Common Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and application of chemical reagents are paramount. This guide provides a comprehensive overview of Methylboronic Acid-d3, a deuterated analogue of methylboronic acid, detailing its common synonyms, key chemical data, and relevant experimental contexts.

Nomenclature and Identification: Common Synonyms

This compound is known by several alternative names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for accurate literature searches and material procurement. The most frequently encountered synonyms include:

  • Methaneboronic Acid-d3

  • B-(Methyl-d3)boronoic Acid[1][2][3]

  • Trideuteriomethylboronic acid[4]

  • Methyl-d3-boronic acid[4]

  • (2H3)methylboronic acid[4]

  • Boronic acid, B-methyl-d3-[5]

Physicochemical Data Summary

To facilitate easy comparison and reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1332481-37-4[1][2][3]
Molecular Formula CH₂D₃BO₂[1][2][3]
Molecular Weight 62.88 g/mol [1][2][3][4]
Melting Point 87-91 °C[5]
Appearance White solid[3]
Isotopic Purity ≥98% (Deuterium)[6]
Solubility Slightly soluble in DMSO and water

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of a deuterated Grignard reagent with a borate (B1201080) ester. The following diagram illustrates a common synthetic pathway.

Synthesis_Workflow reagent1 Methyl-d3-iodide (CD₃I) grignard Methyl-d3-magnesium iodide (CD₃MgI) reagent1->grignard reagent2 Magnesium (Mg) reagent2->grignard intermediate Boronate Ester Intermediate grignard->intermediate Reaction in ether reagent3 Trimethyl borate (B(OCH₃)₃) reagent3->intermediate hydrolysis Acidic Hydrolysis (e.g., H₃O⁺) intermediate->hydrolysis product This compound (CD₃B(OH)₂) hydrolysis->product Workup

A representative synthetic workflow for this compound.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][7] Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using an alkylboronic acid like this compound.

Objective: To couple an aryl halide with this compound to form a new carbon-carbon bond.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe. If a mixed solvent system is used (e.g., Toluene/Water), ensure proper degassing of both solvents prior to addition.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Note: The specific catalyst, base, solvent, and temperature conditions should be optimized for the specific substrates being used.

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving several key steps. The following diagram illustrates the logical relationship of these steps in the context of using this compound.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R-X (Aryl Halide) pd2_complex R-Pd(II)-X L₂ (Aryl Halide Complex) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkyl R-Pd(II)-CD₃ L₂ transmetalation->pd2_alkyl boronate [CD₃B(OH)₃]⁻ (Activated Boronate) boronate->transmetalation base Base (e.g., OH⁻) base->boronate methylboronic CD₃B(OH)₂ methylboronic->boronate reductive_elim Reductive Elimination pd2_alkyl->reductive_elim reductive_elim->pd0 Regeneration product R-CD₃ (Coupled Product) reductive_elim->product

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

This guide provides a foundational understanding of this compound for laboratory professionals. The provided data and diagrams are intended to support the safe and effective use of this reagent in research and development.

References

An In-depth Technical Guide to the Key Applications of Isotope-Labelled Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylboronic acid (CH₃B(OH)₂) is a versatile organoboron compound widely utilized in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its ability to form reversible covalent complexes with diols also makes it a valuable tool in chemical biology and sensor development. The strategic replacement of atoms within the methylboronic acid scaffold with their heavier stable or radioactive isotopes unlocks a powerful range of applications, enabling researchers to trace metabolic pathways, improve drug efficacy, quantify analytes with high precision, and develop novel diagnostic and therapeutic agents.

This technical guide provides an in-depth exploration of the core applications of isotope-labelled methylboronic acid, focusing on methodologies relevant to drug discovery and development, quantitative bioanalysis, and advanced medical imaging and therapy. Each section details the underlying principles, experimental protocols, and quantitative data associated with a key application.

Deuterated Methylboronic Acid (CD₃B(OH)₂) for Pharmacokinetic Studies

Principle: The Kinetic Isotope Effect (KIE) in Drug Metabolism

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (B1232500) (¹H). This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond.[1] In drug metabolism, many oxidative reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the rate-determining cleavage of a C-H bond.[2]

By strategically replacing hydrogen atoms with deuterium at a site of metabolism, such as an N-methyl group, the rate of metabolic breakdown (e.g., N-demethylation) can be significantly reduced.[3] This modification can lead to:

  • Increased plasma half-life (t₁/₂)

  • Higher maximum plasma concentration (Cmax)

  • Increased overall drug exposure (Area Under the Curve, AUC)

  • Reduced formation of specific metabolites, potentially lowering toxicity.[4]

Isotope-labelled methylboronic acid, specifically the trideuterated methyl variant (CD₃B(OH)₂), serves as a crucial building block for synthesizing deuterated drug candidates or as a tool for studying the KIE in metabolic pathways involving methylation or demethylation.

Data Presentation: Pharmacokinetic Parameters of N-Methyl Deuteration

The following table summarizes representative data from a study on enzalutamide (B1683756) (ENT), a drug where the N-methyl group is a primary site of metabolism. The study compared the pharmacokinetics of the standard compound with its N-trideuteromethyl analog (d₃-ENT) both in vitro and in vivo in rats, demonstrating the potent effect of deuteration.[1]

ParameterNon-Deuterated (ENT)Deuterated (d₃-ENT)Fold ChangeIsotopeApplication Context
In Vitro Intrinsic Clearance (CLint) Metabolic Stability
Rat Liver Microsomes (µL/min/mg)10.55.30.50²H (D)Reduced metabolic rate
Human Liver Microsomes (µL/min/mg)3.71.00.27²H (D)Reduced metabolic rate
Kinetic Isotope Effect (KIE = CLint(H)/CLint(D)) -~2.0-²H (D)Quantifies metabolic slowing
In Vivo Pharmacokinetics (Rat, 10 mg/kg oral) Drug Exposure
Cmax (ng/mL)121016301.35²H (D)Higher peak concentration
AUC₀-t (ng·h/mL)711001440002.02²H (D)Increased total exposure
M2 Metabolite Exposure (AUC)1440018000.125²H (D)8-fold lower metabolite
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to determine the metabolic stability of a compound using liver microsomes, which can be used to measure the KIE between a standard compound and its deuterated analog.

Objective: To quantify the rate of disappearance of a test compound (e.g., a synthesized molecule containing a methylboronic acid moiety) and its deuterated isotopologue in the presence of liver microsomes.

Materials:

  • Test compound and its deuterated (e.g., -CD₃) analog, 10 mM stocks in DMSO.

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock.[5]

  • 100 mM Phosphate buffer, pH 7.4.

  • NADPH regenerating system (e.g., 3 mM NADPН, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase).[6]

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plates and a temperature-controlled shaker (37°C).

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating solution on ice. Prepare working solutions of the test compounds by diluting the DMSO stocks in buffer to the desired concentration (e.g., 100 µM).

  • Reaction Mixture Setup: In a 96-well plate, prepare the incubation mixture for each compound. For a final volume of 200 µL:

    • 160 µL of 100 mM Phosphate Buffer (pH 7.4).

    • 20 µL of Human Liver Microsomes (final concentration 1 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation: Start the metabolic reaction by adding 20 µL of the NADPH regenerating solution to each well. For the negative control (T=0 min), add 20 µL of buffer instead.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 400 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. The KIE is calculated as the ratio of the rate constants (k_H / k_D).

Visualization: Metabolic Stabilization Workflow

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Compound_H Test Compound (e.g., R-CH₃) Incubate_H Incubate Compound H with HLM + NADPH at 37°C Compound_H->Incubate_H Compound_D Deuterated Analog (e.g., R-CD₃) Incubate_D Incubate Compound D with HLM + NADPH at 37°C Compound_D->Incubate_D HLM Human Liver Microsomes (HLM) HLM->Incubate_H HLM->Incubate_D NADPH NADPH Regenerating System NADPH->Incubate_H NADPH->Incubate_D Quench Quench Reaction at Time Points (0, 5, 15, 30 min) with Acetonitrile Incubate_H->Quench Incubate_D->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quant Quantify Remaining Parent Compound LCMS->Quant Calc Calculate Half-Life (t₁/₂) and Kinetic Isotope Effect (KIE) Quant->Calc G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., containing Glucose) Hydrolysis Hydrolysis & Lyophilization Sample->Hydrolysis IS Internal Standard (e.g., Mannitol) IS->Hydrolysis MBA Add ¹³C-Methylboronic Acid in Pyridine Hydrolysis->MBA Heat1 Heat (60°C, 30 min) MBA->Heat1 BSTFA Add Silylating Agent (BSTFA) Heat1->BSTFA Heat2 Heat (60°C, 15 min) BSTFA->Heat2 GCMS GC-MS or LC-MS Analysis Heat2->GCMS Ratio Measure Peak Area Ratio (¹³C-Analyte / IS) GCMS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Final Concentration Curve->Result G cluster_synthesis 1. Synthesis of Delivery Agent cluster_therapy 2. Therapeutic Procedure cluster_action 3. Cellular Action MBA ¹⁰B-Enriched Methylboronic Acid Synth Chemical Synthesis (e.g., Conjugation) MBA->Synth Target Tumor-Targeting Molecule Target->Synth Agent ¹⁰B-Targeting Agent Synth->Agent Admin Systemic Administration of ¹⁰B-Agent Agent->Admin Accum Selective Accumulation in Tumor Cells Admin->Accum Neutron Irradiation with Thermal Neutrons Accum->Neutron Capture ¹⁰B Captures Neutron Neutron->Capture Fission Nuclear Fission Reaction ¹⁰B(n,α)⁷Li Capture->Fission Kill High-Energy Particles Destroy Tumor Cell Fission->Kill G cluster_prep 1. Precursor Synthesis cluster_label 2. Radiolabeling cluster_imaging 3. PET Imaging MBA Methylboronic Acid Convert Convert to Potassium Methyltrifluoroborate MBA->Convert Conjugate Conjugate to Targeting Molecule Convert->Conjugate Precursor Trifluoroborate Precursor Conjugate->Precursor React Heat in Acidic Buffer (15-20 min) Precursor->React Fluoride Aqueous [¹⁸F]Fluoride (from Cyclotron) Fluoride->React Purify SPE Purification React->Purify Tracer [¹⁸F]-Labeled PET Tracer Purify->Tracer Inject Inject Tracer into Subject Tracer->Inject Scan Acquire PET Scan Inject->Scan Analyze Reconstruct & Analyze Image Scan->Analyze Result Quantify Biodistribution Analyze->Result

References

An In-Depth Technical Guide to Methylboronic Acid-d3: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3, an isotopically labeled form of methylboronic acid, serves as a valuable tool in various scientific disciplines, particularly in organic synthesis and pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, provides a unique handle for mechanistic studies, metabolic pathway elucidation, and enhancing the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and its role in drug development.

Molecular Structure and Properties

This compound, also known as (trideuteriomethyl)boronic acid, possesses a simple yet versatile molecular structure. The central boron atom is bonded to a deuterated methyl group (CD3) and two hydroxyl groups. This structure allows it to act as a Lewis acid and to form reversible covalent bonds with diols, a key feature exploited in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CD3B(OH)2[1][2]
Molecular Weight 62.88 g/mol [1][2]
CAS Number 1332481-37-4[1][2]
Appearance White to off-white solid
Melting Point 91-94 °C
Solubility Soluble in water and polar organic solvents
Synonyms (Trideuteriomethyl)boronic acid, Methaneboronic Acid-d3[1][2]

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a deuterated Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis.

Protocol: Synthesis via Grignard Reaction

Materials:

  • Deuterated methyl iodide (CD3I)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Trimethyl borate (B(OCH3)3)

  • Anhydrous hydrochloric acid (HCl) in ether

  • Water

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of deuterated methyl iodide in anhydrous ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent (CD3MgI).

  • Reaction with Trimethyl Borate: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous ether or THF via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Acidify the mixture with aqueous HCl to a pH of approximately 1-2.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer multiple times with ether or THF. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

Purification by Recrystallization

Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, acetone-water mixture, or toluene)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The absence of a signal in the methyl region confirms the high isotopic purity of the deuterated methyl group. A broad singlet corresponding to the hydroxyl protons is typically observed, which can be exchanged with D2O.

  • ¹³C NMR: A characteristic signal for the deuterated methyl carbon will be observed, often as a multiplet due to coupling with deuterium.

  • ¹¹B NMR: A single broad peak is characteristic of the trigonal planar boronic acid.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of drug discovery and development.

Suzuki-Miyaura Cross-Coupling Reactions

Methylboronic acid and its derivatives are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The use of this compound allows for the introduction of a deuterated methyl group into a wide range of organic molecules, which is particularly useful in the synthesis of deuterated drug candidates.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - Aryl/Vinyl Halide - this compound - Palladium Catalyst - Base - Solvent reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Heat as required reagents->reaction 1. Combine workup Work-up: - Quench reaction - Extraction - Drying reaction->workup 2. React purification Purification: - Column chromatography - Recrystallization workup->purification 3. Isolate product Deuterated Product purification->product 4. Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Metabolic Stability Studies

Deuteration of drug candidates at metabolically labile positions can significantly alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down the rate of metabolic cleavage by enzymes such as cytochrome P450s.[4][5] This can result in a longer half-life, reduced formation of potentially toxic metabolites, and an improved therapeutic window.[4][5] this compound can be used to synthesize deuterated analogs of drug candidates for evaluation in metabolic stability assays.

Experimental Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow compound Test Compound (Deuterated & Non-deuterated) incubation Incubation: - 37 °C - Time points (e.g., 0, 15, 30, 60 min) compound->incubation microsomes Liver Microsomes + NADPH microsomes->incubation quenching Quenching: - Cold acetonitrile incubation->quenching analysis LC-MS/MS Analysis: - Quantify parent compound quenching->analysis data Data Analysis: - Calculate half-life (t½) - Determine intrinsic clearance (CLint) analysis->data

Caption: Workflow for assessing metabolic stability using liver microsomes.

Enzyme Inhibition Studies

Boronic acids are well-known inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.[6] The boron atom of the boronic acid forms a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[6] this compound can be used as a tool to probe the mechanism of enzyme inhibition and to study the kinetic isotope effect on inhibitor binding and dissociation.

Signaling Pathway: Serine Protease Inhibition by Boronic Acid

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site Ser Serine (Ser-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Ser-O-B(OH)2-CD3) Ser->Tetrahedral_Intermediate His Histidine (His) His->Tetrahedral_Intermediate Stabilizes BoronicAcid This compound (CD3B(OH)2) BoronicAcid->Tetrahedral_Intermediate Forms covalent bond with Ser-OH Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Caption: Inhibition of a serine protease by this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic chemistry and drug discovery. Its unique structural features, particularly the presence of a deuterated methyl group, enable a wide range of applications from the synthesis of isotopically labeled compounds to the modulation of drug metabolism and the study of enzyme mechanisms. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in the laboratory. As the field of deuterated drugs continues to expand, the importance of building blocks like this compound is set to grow, offering new opportunities for the development of safer and more effective medicines.

References

An In-Depth Technical Guide to Initial Investigations Using Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the initial investigative applications of Methylboronic Acid-d3. This isotopically labeled compound serves as a valuable tool in synthetic chemistry and analytical sciences. This document details its application in Suzuki coupling reactions and its use as an internal standard for quantitative analysis, providing structured data and detailed experimental protocols.

Core Applications of this compound

This compound (CD₃B(OH)₂) is a deuterated form of methylboronic acid. Its primary applications in research and development stem from its unique chemical properties and the presence of deuterium (B1214612) atoms.

  • Suzuki Coupling Reactions: As a deuterated analog of methylboronic acid, it participates in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds. This is particularly useful for introducing a deuterated methyl group into a target molecule, which can be valuable for mechanistic studies or as a metabolic tracer.

  • Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to its non-deuterated counterpart, this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference allows for clear differentiation between the analyte and the standard, leading to more accurate quantification.

Data Presentation: Suzuki Coupling Reaction Yields

The following table summarizes the quantitative data from a study on the Suzuki coupling reaction between various alkyl bromides and methylboronic acid, catalyzed by a Pd/SBA-15 catalyst. These results demonstrate the efficiency of the reaction under specific conditions.

EntryAlkyl BromideMethylboronic Acid (equiv.)Catalyst (wt% Pd)Time (h)Yield (%)
11-Bromopropane1.551285
21-Bromobutane1.551288
31-Bromopentane1.551290
41-Bromohexane1.551292
51-Bromoheptane1.551294
61-Bromooctane1.551295
71-Bromononane1.551296
81-Bromodecane1.551298
91-Bromododecane1.551299
101-Bromotetradecane1.551299
111-Bromohexadecane1.551299
121-Bromooctadecane1.551299

Experimental Protocols

Suzuki Coupling Reaction of Alkyl Bromides with Methylboronic Acid

This protocol is based on the palladium-catalyzed Suzuki coupling reaction.[1]

Materials:

  • Alkyl bromide

  • Methylboronic Acid (or this compound)

  • Pd/SBA-15 catalyst

  • Potassium tert-butoxide (KOt-Bu)

  • Toluene (B28343)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round bottom flask, add the alkyl bromide (1 equivalent), Pd/SBA-15 catalyst, and a magnetic stir bar.

  • Add toluene (10 ml), KOt-Bu (3 equivalents), and methylboronic acid (1.5 equivalents).

  • Degas the mixture for a few minutes by bubbling with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to reflux and stir for the time indicated in the data table (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can then be purified by standard methods such as column chromatography to isolate the desired product.

Generalized Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for using this compound as an internal standard for the quantification of methylboronic acid in a sample. Specific parameters will need to be optimized for the particular matrix and instrumentation.

Materials:

  • Sample containing methylboronic acid

  • This compound (as internal standard)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of methylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the methylboronic acid stock solution to create a series of calibration standards at different concentrations.

    • To each calibration standard, add a fixed concentration of the this compound internal standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same fixed concentration of the this compound internal standard.

    • Perform a sample cleanup procedure, such as protein precipitation (e.g., by adding 3 volumes of cold ACN), vortexing, and centrifugation to remove interfering substances.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and samples into the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable liquid chromatography method.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for methylboronic acid and this compound will be different due to the mass difference.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of methylboronic acid to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of methylboronic acid.

    • For the unknown samples, determine the peak area ratio and use the calibration curve to calculate the concentration of methylboronic acid.

Visualizations

Suzuki Coupling Reaction Workflow

The following diagram illustrates the general workflow of the Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_process Reaction Process cluster_products Products & Purification R_X Alkyl Halide (R-X) Reaction Reaction Mixture in Toluene R_X->Reaction MeB_OH2 This compound MeB_OH2->Reaction Pd_cat Pd(0) Catalyst Pd_cat->Reaction Base Base (e.g., KOt-Bu) Base->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Product Coupled Product (R-CD3) Heating->Product Purification Purification Product->Purification

Suzuki Coupling Reaction Workflow
Internal Standard Quantification Workflow

This diagram outlines the logical steps for quantitative analysis using an internal standard.

Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Sample with Analyte Spike Spike IS into Sample and Calibration Standards Analyte->Spike IS This compound (Internal Standard) IS->Spike Cleanup Protein Precipitation & Centrifugation Spike->Cleanup LC_MS Chromatographic Separation & Mass Spectrometric Detection Cleanup->LC_MS Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Quantitative Analysis Workflow using an Internal Standard
Conceptual Signaling Pathway: Boronic Acid Probes for Reactive Oxygen Species

While specific signaling pathway investigations using this compound are not extensively documented, boronic acids, in general, are used as probes to detect reactive oxygen species (ROS), which are key signaling molecules. The following diagram illustrates this conceptual application.

ROS_Detection_Pathway cluster_cell Cellular Environment cluster_probe Boronic Acid Probe Interaction cluster_signal Signal Detection Cell_Stress Cellular Stress (e.g., UV, Pathogen) ROS_Source ROS Production (e.g., Mitochondria, NOX) Cell_Stress->ROS_Source ROS Reactive Oxygen Species (e.g., H₂O₂) ROS_Source->ROS Oxidation Oxidation of Boronic Acid ROS->Oxidation BA_Probe Boronic Acid Probe (Non-fluorescent) BA_Probe->Oxidation Phenol_Product Phenolic Product (Fluorescent) Oxidation->Phenol_Product Fluorescence Fluorescence Signal Phenol_Product->Fluorescence Detection Detection & Quantification Fluorescence->Detection

Conceptual Pathway for ROS Detection by Boronic Acid Probes

References

Deuterium Labeling in Organic Synthesis: A Technical Guide to Enhancing Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterium (B1214612) (²H or D), the stable, non-radioactive isotope of hydrogen, has transitioned from a specialized tool for mechanistic studies to a cornerstone of modern pharmaceutical design and organic synthesis.[1][2] Its utility stems from a subtle yet profound difference: the presence of a neutron in its nucleus, which doubles its mass compared to protium (B1232500) (¹H).[3][4] This mass difference leads to a stronger carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond, a fundamental property that gives rise to the Kinetic Isotope Effect (KIE).[1][2] For researchers, scientists, and drug development professionals, harnessing the KIE through selective deuterium incorporation offers a powerful strategy to modulate the metabolic fate of molecules, thereby enhancing their pharmacokinetic profiles, improving safety, and ultimately creating more effective therapeutics.[5][6][7]

This guide provides an in-depth exploration of the core advantages of deuterium labeling, detailing the underlying principles, synthetic and analytical methodologies, and the tangible benefits observed in approved pharmaceuticals.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in drug development is the Kinetic Isotope Effect (KIE).[1][2] The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break.[1][4][8] Consequently, any chemical reaction where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated molecule.[1][9] This is known as a primary kinetic isotope effect.[1] The rate difference can be significant, with C-H bond cleavage reactions often occurring 6 to 10 times faster than the corresponding C-D bond cleavage.[10][11]

In drug metabolism, many Phase I oxidation reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the initial, rate-limiting step.[8][12] By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced.[1][5]

KIE_Principle cluster_cause Fundamental Property cluster_effect Consequence A Deuterium has ~2x mass of Protium B Stronger C-D Bond vs. C-H Bond A->B C Higher Activation Energy for C-D Cleavage B->C Leads to D Kinetic Isotope Effect (KIE) C->D E Slower Reaction Rate at C-D Site D->E Metabolic_Shunting cluster_protio Non-Deuterated Analog cluster_deuterated Deuterated Drug Parent_H Parent Drug (C-H) Metabolite_A Desired Metabolite / Clearance Parent_H->Metabolite_A Pathway A (Minor) Metabolite_B Toxic Metabolite (via C-H cleavage) Parent_H->Metabolite_B Pathway B (Major) Parent_D Parent Drug (C-D) Metabolite_C Desired Metabolite / Clearance Parent_D->Metabolite_C Pathway A (Now Major) Metabolite_D Toxic Metabolite (Formation Blocked) Parent_D->Metabolite_D Pathway B (Blocked by KIE) Experimental_Workflow cluster_analysis Analysis A Identify Target Molecule & Metabolic 'Soft Spot' B Select Deuteration Strategy (e.g., H/D Exchange, Reduction) A->B C Organic Synthesis: Incorporate Deuterium B->C D Purification of Deuterated Compound C->D E Analytical Characterization D->E MS Mass Spectrometry E->MS NMR NMR (¹H, ²H) E->NMR F Confirm Structure, Purity, and %D Incorporation G In Vitro / In Vivo Testing (Metabolic Stability, PK, etc.) F->G MS->F NMR->F

References

The Analytical Edge in Metabolic Research: A Technical Guide to Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, precise and accurate quantification of metabolites is paramount. This is especially true for carbohydrates, whose roles as energy sources, structural components, and signaling molecules are fundamental to cellular function and disease pathogenesis. This technical guide delves into the pivotal role of methylboronic acid-d3 (MBA-d3), a deuterated analytical reagent, in advancing our understanding of metabolic processes through robust and reliable quantitative analysis.

Introduction: The Challenge of Quantifying Small Molecules

Metabolomics, the comprehensive study of small molecules within a biological system, presents significant analytical challenges. The chemical diversity and wide dynamic range of metabolites necessitate highly specific and sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many key metabolites, including sugars, are non-volatile. Chemical derivatization is therefore a crucial step to increase their volatility and improve their chromatographic behavior.

Methylboronic acid has emerged as an effective derivatizing agent for compounds containing vicinal diols, such as monosaccharides. It reacts to form cyclic boronate esters, which are more amenable to GC-MS analysis. To enhance the accuracy of quantification, stable isotope-labeled internal standards are indispensable. This is where this compound plays a critical role.

The Power of Deuteration: this compound as an Internal Standard

This compound is an isotopologue of methylboronic acid where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This seemingly subtle modification provides a significant analytical advantage in quantitative mass spectrometry through a technique known as stable isotope dilution analysis (SIDA) .

The underlying principle is that a known amount of the deuterated internal standard (MBA-d3) is added to a sample at the beginning of the analytical workflow. Because MBA-d3 is chemically almost identical to the naturally abundant, non-deuterated (d0) methylboronic acid, it experiences the same losses and variations during sample preparation, derivatization, and GC-MS analysis. However, due to the mass difference between deuterium and hydrogen, the resulting derivative of the internal standard can be distinguished from the analyte's derivative by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for any experimental inconsistencies.[1][2]

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: Compensates for variations in sample extraction, derivatization efficiency, and instrument response.[2]

  • Correction for Matrix Effects: Mitigates the influence of other components in the biological sample that can suppress or enhance the analyte's signal.

  • Reliable Quantification: Enables the determination of absolute concentrations of metabolites.

Application in Metabolic Research: Quantifying Monosaccharides

A primary application of this compound is in the quantitative analysis of monosaccharides (e.g., glucose, fructose, galactose) in biological samples. This is crucial for studying various aspects of metabolism, including:

  • Glycolysis and Gluconeogenesis: Understanding the central pathways of energy metabolism.

  • Diabetes and Metabolic Syndrome: Investigating dysregulation of glucose homeostasis.

  • Nutritional Science: Assessing the metabolic fate of dietary carbohydrates.

  • Cancer Metabolism: Elucidating the Warburg effect and the reliance of cancer cells on glucose.

The derivatization process typically involves a two-step reaction, which is essential for achieving a single, stable derivative for each sugar, thus simplifying the resulting chromatogram.[3][4]

Experimental Protocol: GC-MS Analysis of Monosaccharides using this compound Derivatization

The following is a detailed methodology for the quantitative analysis of monosaccharides in a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.

Materials and Reagents
  • This compound (MBA-d3)

  • Methylboronic Acid (MBA)

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Monosaccharide standards (e.g., glucose, fructose, galactose)

  • Organic solvent (e.g., ethyl acetate)

  • Internal standard stock solution: Prepare a stock solution of MBA-d3 in anhydrous pyridine.

  • Derivatization reagent: Prepare a solution of MBA in anhydrous pyridine.

Sample Preparation
  • Extraction: Extract metabolites from the biological sample using a suitable method (e.g., protein precipitation with cold methanol).

  • Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

  • Internal Standard Addition: Add a known volume of the MBA-d3 internal standard stock solution to the dried extract.

Derivatization Procedure

This is a two-step process:

Step 1: Methylboronation

  • Add the MBA derivatization reagent to the dried sample containing the internal standard.

  • Vortex the mixture to ensure complete dissolution.

  • Heat the mixture at 70°C for 60 minutes to facilitate the formation of methylboronate esters.[3]

  • Cool the reaction mixture to room temperature.

Step 2: Silylation

  • Add BSTFA with 1% TMCS to the reaction mixture.

  • Heat the mixture at 70°C for 30-120 minutes.[3] This step silylates any remaining free hydroxyl groups, increasing the volatility and stability of the derivatives.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor specific ions for the d0 and d3 derivatives of each monosaccharide.

Data Presentation and Quantitative Analysis

The use of a stable isotope-labeled internal standard allows for the construction of a calibration curve to determine the absolute concentration of each monosaccharide.

Table 1: Example Ions for Selected Ion Monitoring (SIM) in GC-MS

MonosaccharideAnalyte (d0) Derivative (m/z)Internal Standard (d3) Derivative (m/z)
Glucose[Example m/z 1][Example m/z 1+3]
Fructose[Example m/z 2][Example m/z 2+3]
Galactose[Example m/z 3][Example m/z 3+3]

Note: The exact m/z values will depend on the specific fragmentation pattern of the derivatized monosaccharides.

Table 2: Performance Characteristics of the Method

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Mid ng/mL range
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery90-110%

Visualization of a Relevant Signaling Pathway

The precise quantification of glucose is fundamental to understanding metabolic diseases like diabetes. Boronic acids, in general, are also explored for their glucose-sensing capabilities, which relies on their ability to bind to diols. The following diagram illustrates the basic principle of a boronic acid-based fluorescent glucose sensor, highlighting the importance of understanding glucose concentrations.

Glucose_Sensing_Pathway cluster_sensor Fluorescent Boronic Acid Sensor cluster_environment Biological Environment cluster_binding Binding and Signal Generation Boronic_Acid Boronic Acid Moiety Fluorophore Fluorophore Boronic_Acid->Fluorophore Linked Binding_Event Formation of Boronate Ester Boronic_Acid->Binding_Event Reacts with Signal_Change Change in Fluorescence Fluorophore->Signal_Change Emits Signal Glucose Glucose (Analyte) Glucose->Binding_Event Binds to Binding_Event->Signal_Change Induces

Caption: Boronic acid-based fluorescent glucose sensing mechanism.

Experimental Workflow and Logical Relationships

The entire process, from sample collection to data analysis, follows a logical workflow designed to ensure data integrity and accurate quantification.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection Metabolite_Extraction 2. Metabolite Extraction Sample_Collection->Metabolite_Extraction IS_Spiking 3. Internal Standard Spiking (this compound) Metabolite_Extraction->IS_Spiking Derivatization 4. Two-Step Derivatization (Methylboronation & Silylation) IS_Spiking->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 6. Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Quantitative metabolomics workflow using MBA-d3.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of metabolic researchers. Its application as an internal standard in GC-MS-based metabolomics, particularly for the analysis of monosaccharides, enables highly accurate and precise quantification. This level of analytical rigor is essential for elucidating the complex roles of metabolites in health and disease, and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to leverage the capabilities of this compound in their own metabolic investigations.

References

A Technical Guide to Methylboronic Acid-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylboronic Acid-d3, the deuterated analogue of methylboronic acid, is a valuable building block in organic synthesis and a significant compound in pharmaceutical research. Its isotopic labeling allows for its use in mechanistic studies, as a tracer in metabolic investigations, and in the synthesis of deuterated drug candidates to explore the kinetic isotope effect, potentially improving pharmacokinetic profiles. This guide provides an in-depth overview of its properties, synthesis, and applications, particularly within the context of drug discovery.

Core Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 1332481-37-4 .[1][2][3][4][5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.

PropertyValueSource
Molecular Formula CH₂D₃BO₂[1][2][4][5] / CD₃B(OH)₂[3]Multiple Sources
Molecular Weight 62.88 g/mol [1][2][3][4][5][6]Multiple Sources
Accurate Mass 63.0570898 Da[6] / 63.06 Da[7]PubChem, LGC Standards
Melting Point 87-91 °C[8][9]Guidechem, LookChem
Boiling Point 141.7 ± 23.0 °C at 760 mmHg (Predicted)Guidechem[8]
Flash Point 39.5 ± 22.6 °C (Predicted)Guidechem[8]
Density 1.0 ± 0.1 g/cm³ (Predicted)Guidechem[8]
Chemical Purity >90%[3] to >98%[3]Cambridge Isotope Labs
Form Neat, colorless crystals[1][3][10]Multiple Sources
Solubility Soluble in DMSO (Slightly), Water (Slightly)[9]LookChem
Storage Store at room temperature or 4°C, away from light and moisture.[3][5]Multiple Sources
Synonyms Methaneboronic Acid-d3, B-(Methyl-d3)boronoic Acid, (2H3)methylboronic acid.[1][4][5][6]Multiple Sources

Applications in Drug Discovery and Development

Boronic acids are a privileged structural motif in medicinal chemistry, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam.[11][12][13] The incorporation of a boronic acid functional group can enhance potency and improve pharmacokinetic profiles.[14] this compound serves as an important intermediate for synthesizing deuterated analogues of these bioactive molecules.

Isotope-labeled Methylboronic Acid is primarily used as a building block for creating more complex intermediates, especially in Suzuki coupling reactions.[1][2] Its deuteration is particularly useful for:

  • Pharmacokinetic Studies: Investigating drug metabolism by tracking the deuterated methyl group.

  • Kinetic Isotope Effect (KIE): Potentially slowing down metabolic pathways involving C-H bond cleavage, which can lead to improved drug stability and a longer half-life.

  • Synthesis of Deuterated Pharmaceuticals: Serving as a key intermediate in the development of novel deuterated drugs.[3]

The diagram below illustrates the conceptual role of boronic acid derivatives in enzyme inhibition, a common mechanism of action for boronic acid-based drugs.

G cluster_0 Therapeutic Intervention cluster_1 Cellular/Biological Outcome Drug Boronic Acid Drug (e.g., Bortezomib, Vaborbactam) Target Target Enzyme (e.g., Proteasome, β-Lactamase) Drug->Target Binds to Active Site Complex Reversible Covalent Enzyme-Inhibitor Complex Target->Complex Forms Inhibition Enzyme Activity Blocked Complex->Inhibition Pathway Downstream Pathway Disrupted (e.g., Protein Degradation, Antibiotic Resistance) Inhibition->Pathway Effect Therapeutic Effect (e.g., Apoptosis of Cancer Cell, Restoration of Antibiotic Efficacy) Pathway->Effect

Fig 1. General mechanism of boronic acid drugs as enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are key experimental protocols for its synthesis and a common application.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of a deuterated Grignard reagent with a borate (B1201080) ester, followed by hydrolysis. A known synthetic route involves the reaction of METHYL-D3-MAGNESIUM IODIDE with Trimethyl borate.[15]

The general workflow for a similar, non-deuterated synthesis provides a reliable framework.[16]

Fig 2. General workflow for the synthesis of this compound.

Safety Precautions: The synthesis involves highly reactive Grignard reagents and flammable solvents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. Appropriate personal protective equipment (PPE) must be worn.

Protocol 2: Deprotection of Boronic Esters

Methylboronic acid is utilized in a mild method for the deprotection of boronic esters (e.g., pinacol (B44631) esters) to yield the free boronic acid. This is particularly relevant in multi-step syntheses where the boronic acid moiety must be protected.[17]

Methodology:

  • Dissolve the boronic ester (1 equivalent) and methylboronic acid (10 equivalents) in a 1:1 (v/v) mixture of acetone (B3395972) and 0.2 N aqueous HCl.[17]

  • Stir the reaction mixture at room temperature for approximately 4 hours. The progress can be monitored by TLC or LC-MS.[17]

  • Upon completion, remove the solvent under reduced pressure.

  • Add additional 0.2 N aqueous HCl and evaporate again to remove any remaining volatile boron species.[17]

  • Dissolve the crude product in a suitable solvent mixture (e.g., MeCN/H₂O) and lyophilize to obtain the pure, free boronic acid.[17]

The workflow for this deprotection is illustrated below.

G Start Start: β-Amido Boronic Ester (Pinacol Protected) Reagents Add Reagents: - Methylboronic Acid (10 eq) - Acetone / 0.2 N HCl (1:1) Start->Reagents Reaction Stir at Room Temperature for 4 hours Reagents->Reaction Evaporation1 Evaporate Solvent (Reduced Pressure) Reaction->Evaporation1 Wash Dilute with 0.2 N HCl & Re-evaporate Evaporation1->Wash Purification Dissolve in MeCN/H₂O & Lyophilize Wash->Purification End Final Product: Pure β-Amido Boronic Acid Purification->End

References

A Comparative Analysis of Methylboronic Acid-d3 and Methylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylboronic acid is a versatile organoboron compound widely utilized as a fundamental building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its deuterated isotopologue, Methylboronic Acid-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612), offers unique properties that are of significant interest in pharmaceutical research and development.[4][5] This technical guide provides an in-depth comparison of these two compounds, focusing on their physicochemical properties, the implications of deuteration, and their applications, complete with experimental methodologies and pathway visualizations.

The substitution of hydrogen with its stable, heavier isotope, deuterium, can profoundly influence a molecule's behavior.[6][] This "deuterium switch" is a strategic approach in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[8] The core principle behind this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in metabolic reactions.[] This guide will explore these differences in the context of methylboronic acid.

Physicochemical Properties: A Comparative Overview

The substitution of protium (B1232500) with deuterium in the methyl group results in a measurable increase in molecular weight and slight alterations in physical properties. The following table summarizes the key physicochemical data for both compounds for easy comparison.

PropertyMethylboronic AcidThis compound
Molecular Formula CH₅BO₂[2][9][10]CH₂D₃BO₂[11][12]
Molecular Weight 59.86 g/mol [2][3][10]62.88 g/mol [5][11][13]
CAS Number 13061-96-6[2][5][9]1332481-37-4[5][13][14]
Melting Point 91-94 °C[1][3][10]87-91 °C[15][16]
Appearance White to light yellow crystalline powder[2]Neat[11] / Solid
Solubility Soluble in water[1][9][10]Slightly soluble in DMSO and Water[16]
Synonyms Methaneboronic Acid, Methylboron Dihydroxide[2][9](Methyl-d3)boronic Acid, B-(Methyl-d3)boronoic Acid[11][13]

The Kinetic Isotope Effect and Its Role in Drug Development

The primary driver for utilizing this compound in research, particularly in medicinal chemistry, is the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.

In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 enzymes, which often involve the abstraction of a hydrogen atom as a rate-limiting step. By replacing hydrogen with deuterium at a metabolically vulnerable site (a "soft spot"), the rate of metabolism can be significantly reduced.[8] This can lead to several therapeutic advantages:

  • Enhanced Metabolic Stability: The drug remains in its active form for a longer duration.[4]

  • Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing.[][8]

  • Reduced Formation of Toxic Metabolites: Slowing metabolism can decrease the production of potentially harmful byproducts.

  • Increased Drug Exposure: Higher bioavailability can lead to improved efficacy.[]

Deuterated compounds like deutetrabenazine have already been approved by the FDA, validating this approach in modern drug development.[6][8]

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Applications and Experimental Protocols

Both methylboronic acid and its deuterated form are key reagents in organic synthesis. The deuterated version also serves as a valuable tool in analytical and metabolic studies.

Suzuki-Miyaura Cross-Coupling

Methylboronic acid is a classic reagent for introducing a methyl group onto an aromatic or vinylic halide or triflate via the Suzuki-Miyaura reaction.[1][2] This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[2] this compound can be used analogously to introduce a deuterated methyl group (CD₃).

Suzuki_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 ArX Aryl/Vinyl Halide (R-X) ArX->OxAdd RPdX R-Pd(II)-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal Boronic Methylboronic Acid (CD₃-B(OH)₂) Base Base (e.g., K₂CO₃) Boronic->Base Base->Transmetal Activates RPdCD3 R-Pd(II)-CD₃ Transmetal->RPdCD3 2 RedElim Reductive Elimination RPdCD3->RedElim 3 RedElim->Pd0 Regenerates Catalyst Product Product (R-CD₃) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), Methylboronic Acid or this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene (B28343) and water).

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired methylated or deutero-methylated compound.

Analytical and Mechanistic Studies

This compound is an excellent internal standard for quantitative bioanalysis using mass spectrometry (MS). Its chemical behavior is nearly identical to the non-deuterated form, allowing it to co-elute during chromatography, but its mass difference allows for clear differentiation by the mass spectrometer.[4] This improves the accuracy and precision of analytical methods.[4]

Synthesis Methodologies

Synthesis of Methylboronic Acid: Several methods exist for the synthesis of methylboronic acid. A common laboratory-scale approach involves the reaction of a methyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[17]

  • Grignard Formation: React methyl magnesium halide (CH₃MgX) with trimethyl borate (B(OCH₃)₃) in an anhydrous ether solvent at low temperature (e.g., -78 °C).

  • Hydrolysis: The resulting boronic ester intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield methylboronic acid.

  • Purification: The product is then isolated, often through extraction and recrystallization.[17]

Synthesis of this compound: The synthesis of the deuterated analog follows a similar pathway, utilizing a deuterated starting material.

  • Grignard Reagent Preparation: Prepare the deuterated Grignard reagent (CD₃MgI) from methyl-d3 iodide.

  • Reaction with Borate Ester: React CD₃MgI with trimethyl borate in an appropriate anhydrous solvent.

  • Hydrolysis and Isolation: Perform acidic hydrolysis to obtain the final this compound product.[18]

Synthesis_Workflow Start Methyl-d3 Iodide (CD₃I) Grignard Formation of Grignard Reagent (CD₃MgI) Start->Grignard Mg Magnesium (Mg) Mg->Grignard Reaction Reaction with Borate Ester Grignard->Reaction Borate Trimethyl Borate B(OCH₃)₃ Borate->Reaction Hydrolysis Acidic Hydrolysis (e.g., HCl/H₂O) Reaction->Hydrolysis Product This compound CD₃B(OH)₂ Hydrolysis->Product

Caption: General synthesis workflow for this compound.

Protocol for Determining Acidity Constant (pKa) via Potentiometric Titration: The acidity of boronic acids is a key parameter influencing their reactivity.

  • Electrode Calibration: Calibrate a pH glass electrode using standard buffer solutions (e.g., pH 4 and 7).[19]

  • Sample Preparation: Dissolve a precisely weighed sample of the boronic acid (e.g., 0.03-0.05 g) in a solution of constant ionic strength (e.g., 0.05 M aqueous KCl).[19]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M NaOH), recording the pH after each addition of titrant.[19]

  • Data Analysis: Plot the pH versus the volume of NaOH added. Determine the equivalence point (inflection point) from the first derivative of the titration curve (ΔpH/ΔV).

  • pKa Determination: The pKa is the pH value at which half of the volume required to reach the equivalence point has been added.[19]

Conclusion

While Methylboronic Acid and this compound share fundamental chemical reactivity, particularly in cornerstone reactions like the Suzuki-Miyaura coupling, the isotopic labeling of the latter imparts distinct and valuable properties. The primary advantage of this compound lies in the kinetic isotope effect, which makes it a powerful tool in drug discovery for enhancing the metabolic stability and pharmacokinetic profiles of novel therapeutics.[4][8] Furthermore, its use as an internal standard in analytical chemistry underscores its importance in modern research.[4] The choice between the two compounds is therefore dictated by the specific application: the non-deuterated form remains a cost-effective and efficient reagent for general organic synthesis, while the deuterated analog is the preferred choice for metabolic studies, pharmacokinetic optimization, and sensitive analytical assays.

References

The Deuterium Switch: A Technical Guide to the Enhanced Potential of Deuterated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into pharmaceutical compounds represents a significant advancement in medicinal chemistry. This subtle modification, often referred to as the "deuterium switch," can profoundly alter a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. This technical guide provides an in-depth analysis of the core principles, experimental evaluation, and therapeutic promise of deuterated drugs.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the difference in their zero-point vibrational energies. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position.[1] This is particularly relevant in drug metabolism, as a majority of small molecule drugs are cleared by cytochrome P450 (CYP) enzymes, which frequently catalyze the oxidation of C-H bonds.[2]

By strategically replacing hydrogen with deuterium at known sites of metabolism ("metabolic soft spots"), the rate of metabolic inactivation can be significantly reduced.[3] This can lead to several desirable pharmacokinetic outcomes:

  • Increased Half-Life (t½): A slower rate of metabolism extends the drug's duration of action in the body.[4][5][6]

  • Increased Exposure (AUC): The total amount of the drug that the body is exposed to over time is increased.[7]

  • Reduced Peak Plasma Concentrations (Cmax) and Fluctuation: Slower metabolism can lead to more stable plasma concentrations, potentially reducing peak-related side effects.[6]

  • Altered Metabolic Pathways: Deuteration can "shunt" metabolism away from the formation of toxic or reactive metabolites, thereby improving the drug's safety profile.[8]

It is crucial to note that the benefits of deuteration are not universal and depend on the specific drug, its metabolic pathways, and the precise location of deuterium substitution.[9]

Quantitative Analysis of Pharmacokinetic Improvements

The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated counterparts. The following tables summarize key data from clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites vs. Tetrabenazine (B1681281) in Healthy Volunteers [10][11]

ParameterDeutetrabenazine (25 mg)Tetrabenazine (25 mg)Fold Change
Total Active Metabolites ((α+β)-HTBZ)
AUC0-inf (ng·h/mL)2851412.02
Cmax (ng/mL)24.321.31.14
t½ (h)9.44.52.09
Parent Drug
AUC0-t (ng·h/mL)0.280.27~1
Cmax (ng/mL)0.250.29~0.86

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t½: Elimination half-life. (α+β)-HTBZ: alpha- and beta-dihydrotetrabenazine (active metabolites).

Table 2: Pharmacokinetic Parameters of d₉-Methadone vs. Methadone in Mice [12][13]

Parameterd₉-Methadone (2.0 mg/kg, IV)Methadone (2.0 mg/kg, IV)Fold Change
AUC (ng·h/mL)2280 ± 860400 ± 705.7
Cmax (ng/mL)1100 ± 200250 ± 1004.4
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.80.19
LD₅₀ (mg/kg, IV)21.010.02.1

AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. LD₅₀: Median lethal dose.

Table 3: Pharmacokinetic Profile of PXL065 (Deuterium-Stabilized (R)-Pioglitazone) in a Phase II Study in NASH Patients [1][14]

ParameterPXL065 (22.5 mg)
Steady-State Exposure Dose-proportional and higher for (R)-pioglitazone vs. (S)-pioglitazone
Metabolic Improvement HbA1c reduction of -0.41% (p=0.003)
Safety No dose-dependent effect on body weight or peripheral edema

Key Deuterated Drugs: Mechanisms and Signaling Pathways

Deutetrabenazine: A VMAT2 Inhibitor

Deutetrabenazine (Austedo®) is a deuterated analog of tetrabenazine and was the first deuterated drug to receive FDA approval.[10] It is used to treat chorea associated with Huntington's disease and tardive dyskinesia.[15] Both drugs act by inhibiting the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles for release.[16] By depleting monoamine stores, these drugs reduce the excessive signaling that contributes to hyperkinetic movement disorders.[17]

The deuteration of tetrabenazine at the two methoxy (B1213986) groups slows their metabolism by CYP2D6, leading to a longer half-life and more stable plasma concentrations of the active metabolites.[10][11] This improved pharmacokinetic profile allows for a lower and less frequent dosing regimen compared to tetrabenazine, with a potentially better side-effect profile.[15]

VMAT2_Mechanism cluster_presynaptic Presynaptic Terminal Cytosolic_Monoamines Cytosolic Monoamines (Dopamine, Serotonin, etc.) VMAT2 VMAT2 Cytosolic_Monoamines->VMAT2 Binds to transporter Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Transports into vesicle Protons_out 2H+ Protons_in 2H+ Protons_in->VMAT2 Antiport Monoamine_in Monoamine Deutetrabenazine Deutetrabenazine Deutetrabenazine->VMAT2 Inhibits

Caption: Mechanism of action of VMAT2 and its inhibition by Deutetrabenazine.

Deucravacitinib: A TYK2 Inhibitor

Deucravacitinib (Sotyktu™) is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[18] It is approved for the treatment of moderate-to-severe plaque psoriasis.[19] TYK2 is a key mediator of signaling pathways for cytokines such as IL-23, IL-12, and Type I interferons, which are central to the pathogenesis of many autoimmune and inflammatory diseases.[20][21]

Deucravacitinib's deuteration on the N-methylamide moiety slows its demethylation, reducing the formation of a metabolite that is less selective for TYK2.[19] This helps to maintain the high selectivity of the drug and contributes to its favorable safety profile compared to less selective JAK inhibitors.

TYK2_Signaling cluster_pathway TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-23, IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits Experimental_Workflow cluster_workflow Pharmacokinetic Analysis Workflow In_Vitro In Vitro Assays Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro->Metabolic_Stability CYP_Inhibition CYP450 Inhibition In_Vitro->CYP_Inhibition In_Vivo In Vivo Studies (Animal Models) Metabolic_Stability->In_Vivo CYP_Inhibition->In_Vivo Dosing Dosing (Deuterated vs. Non-deuterated) In_Vivo->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation

References

An In-depth Technical Guide to Methylboronic Acid-d3: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3 (CD3B(OH)2) is the deuterated isotopologue of methylboronic acid, a versatile organoboron compound. Its primary applications in scientific research stem from the presence of deuterium (B1214612) atoms, which impart a greater mass and subtle changes in chemical properties compared to its non-deuterated counterpart. These differences make it a valuable tool in various analytical and research domains, particularly as a synthetic intermediate for introducing a deuterated methyl group and as an internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula CD3B(OH)2[1]
Molecular Weight 62.88 g/mol [2][3]
CAS Number (Labeled) 1332481-37-4[2][3]
Appearance White to off-white solid
Melting Point 87-91°C
Solubility Slightly soluble in DMSO and water
Chemical Purity (Typical) >98%[1]
Isotopic Purity (Typical) >98 atom % D

Synthesis of this compound

While specific, detailed, and peer-reviewed synthetic procedures for this compound are not extensively published, a general and robust method involves the Grignard reaction. This approach utilizes a deuterated methyl magnesium halide and a boron-containing electrophile, typically a trialkyl borate (B1201080).

Experimental Protocol: Grignard Reaction for this compound Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of boronic acids.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (CD3MgI):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of deuterated methyl iodide in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.

    • The reaction is initiated by gentle heating. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition of the CD3I solution.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Trimethyl Borate:

    • Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cold Grignard reagent solution with vigorous stirring. The addition should be done at a rate that maintains the temperature below -60°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and hydrolyze the borate ester.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and a non-polar solvent like pentane or hexane.

    • Alternatively, the crude product can be purified by sublimation.

Logical Workflow for this compound Synthesis

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Borate Ester cluster_workup Hydrolysis and Purification CD3I CD3I Grignard CD3MgI CD3I->Grignard Mg Mg Mg->Grignard BorateEster Intermediate Borate Ester Grignard->BorateEster TrimethylBorate B(OCH3)3 TrimethylBorate->BorateEster Hydrolysis Acidic Hydrolysis BorateEster->Hydrolysis Purification Purification Hydrolysis->Purification FinalProduct CD3B(OH)2 Purification->FinalProduct

A diagram illustrating the synthesis of this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a fully deuterated sample, the proton NMR spectrum should ideally show no signals. The absence of a signal around 0.3 ppm (the typical chemical shift for the methyl protons in non-deuterated methylboronic acid) confirms high isotopic purity.

  • ¹³C NMR: The carbon signal for the methyl group will be a septet due to coupling with the three deuterium atoms (spin I=1).

  • ¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids. For this compound, a broad singlet is expected in the region of δ 28-33 ppm, which is characteristic of a trigonal planar boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. In electron ionization (EI) mode, the molecular ion peak (M+) would be observed at m/z corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Drug Development

This compound serves as a crucial tool in several areas of scientific research and pharmaceutical development.

Internal Standard in Quantitative LC-MS Analysis

The most common application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte of interest.[4]

Experimental Protocol: Use as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte (e.g., a drug candidate or metabolite containing a methylboronic acid moiety).

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Analyte of interest

  • This compound (Internal Standard)

  • Solvents for extraction (e.g., acetonitrile (B52724), ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • Add a fixed amount of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.

  • Sample Preparation (Protein Precipitation - a common technique):

    • To a 100 µL aliquot of the sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the analyte and internal standard from matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

    • Analyze the prepared samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for using this compound as an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Peak Area Ratio (Analyte/IS) LC_MS->Data Calibration Calibration Curve Data->Calibration Concentration Analyte Concentration Calibration->Concentration

Workflow for quantitative analysis using this compound.
Intermediate in the Synthesis of Deuterated Molecules

This compound is a valuable building block for introducing a deuterated methyl group (-CD3) into organic molecules. This is particularly relevant in the synthesis of deuterated pharmaceuticals and metabolic tracers. The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds and can be employed to couple this compound with various organic halides.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide.

General Reaction Scheme:

R-X + CD3B(OH)2 --(Pd catalyst, Base)--> R-CD3

Where R-X is an aryl, vinyl, or alkyl halide.

Logical Relationship in Suzuki-Miyaura Coupling

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Organic Halide (R-X) Organic Halide (R-X) Organic Halide (R-X)->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Deuterated Product (R-CD3) Deuterated Product (R-CD3) Suzuki-Miyaura Coupling->Deuterated Product (R-CD3)

Key components of the Suzuki-Miyaura coupling with this compound.
Studies of the Kinetic Isotope Effect in Drug Metabolism

Deuteration of a drug molecule at a site of metabolic transformation can slow down its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. While specific studies detailing the use of this compound for this purpose are not widely published, it serves as a synthon to create deuterated drug candidates whose metabolic profiles can then be investigated.

Conclusion

This compound is a specialized yet highly valuable chemical tool for researchers in analytical chemistry, synthetic organic chemistry, and drug development. Its primary utility lies in its application as a stable isotope-labeled internal standard for accurate quantification in mass spectrometry and as a synthetic precursor for the introduction of a deuterated methyl group into complex molecules. The experimental protocols and data presented in this guide provide a foundational understanding for the effective utilization of this compound in a research setting. As the demand for highly sensitive and accurate analytical methods and targeted drug design continues to grow, the importance of isotopically labeled compounds like this compound is set to increase.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate.[1] The use of isotopically labeled building blocks, such as Methylboronic Acid-d3, in Suzuki coupling reactions is of significant interest in drug discovery and development. Incorporating deuterium (B1214612) at specific molecular positions can alter a drug candidate's metabolic profile, potentially enhancing its pharmacokinetic properties by leveraging the kinetic isotope effect. This application note provides a detailed protocol for the Suzuki coupling reaction using this compound, guidance on reaction optimization, and methods for product analysis.

Applications in Drug Discovery

The strategic incorporation of deuterium into drug candidates can lead to significant improvements in their metabolic stability. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down drug metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile. This compound serves as a valuable reagent for introducing a deuterated methyl group onto various molecular scaffolds through the robust and versatile Suzuki coupling reaction.

Reaction Principle: The Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The organic group from the organoboron reagent (in this case, the deuterated methyl group from this compound) is transferred to the palladium center. This step is typically facilitated by a base.[1][4]

  • Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated as the final product (R-CD3), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrate.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane (B91453)/water mixture, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis and workup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[2] Sparge the resulting mixture with the inert gas for another 10 minutes. Following this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[1][2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[1] Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[1][6] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1][6]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated product.[1][6]

Data Presentation

The following tables provide representative data for Suzuki coupling reactions with methylboronic acid and expected outcomes for isotopic purity analysis.

Table 1: Representative Reaction Conditions and Yields for Suzuki Coupling with Methylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
21-Bromo-4-methoxybenzenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene110892
32-BromonaphthalenePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃THF801688
43-BromopyridinePdCl₂(dppf) (3)Na₂CO₃DMF/H₂O901078

Note: Yields are based on published data for similar Suzuki couplings and may vary for specific substrates and with the use of this compound.

Table 2: Expected Isotopic Purity Analysis of the Deuterated Product

Analytical MethodParameter MeasuredExpected ResultReference
High-Resolution Mass Spectrometry (HRMS)Mass-to-charge ratio (m/z)A distinct peak corresponding to the mass of the deuterated product, with minimal contribution from the non-deuterated isotopologue.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMRDiminished or absent signal for the methyl protons.
²H NMRA signal corresponding to the deuterium nuclei in the methyl group.
¹³C NMRA characteristic multiplet for the carbon attached to deuterium due to C-D coupling.
Mass Spectrometry (MS)Isotopic distribution patternComparison of the relative intensities of the molecular ion peaks for the deuterated and non-deuterated species to calculate the percentage of deuterium incorporation.[5]

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime Borate B(OH)₃ Transmetal->Borate Byproduct RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' (Deuterated Product) RedElim->Product RX R-X (Organohalide) RX->OxAdd RprimeB R'-B(OH)₂-d3 (this compound) RprimeB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow start Start reagents Combine Aryl Halide, This compound, and Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir solvent_catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, HRMS) purify->analyze end End analyze->end

References

Application Notes and Protocols for Isotopic Labeling in NMR Studies Using Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for utilizing Methylboronic Acid-d3 as a reagent for isotopic labeling in Nuclear Magnetic Resonance (NMR) studies. The content covers the rationale behind deuterium (B1214612) labeling, synthesis of the labeling reagent, and protocols for its application in studying biomolecular interactions and enzymatic pathways, alongside methods for data analysis.

Introduction to Deuterium Labeling in NMR Spectroscopy

Isotopic labeling is a powerful technique in NMR spectroscopy that facilitates the study of large biomolecules and complex biological systems.[1] The substitution of protons (¹H) with deuterium (²H) offers several key advantages:

  • Spectral Simplification: Deuteration of a molecule or specific functional groups removes the corresponding signals from the ¹H NMR spectrum, reducing spectral overlap and simplifying complex spectra.[1]

  • Reduced Linewidths: In large molecules, replacing protons with deuterons significantly reduces dipolar relaxation pathways, leading to sharper signals and improved spectral resolution.

  • Probing Specific Interactions: Selective deuteration allows researchers to focus on specific regions of a molecule or a molecular complex, making it an invaluable tool in drug discovery for studying ligand-protein interactions.[2]

  • Kinetic Isotope Effects: The mass difference between hydrogen and deuterium can influence reaction rates, providing insights into enzymatic mechanisms.

This compound (CD₃B(OH)₂) serves as a valuable source of a deuterated methyl group for introduction into target molecules, either through chemical synthesis or enzymatic transfer.

Synthesis of this compound

The preparation of this compound is a critical first step for its use as an isotopic labeling reagent. A common synthetic route involves the reaction of a deuterated Grignard reagent with a borate (B1201080) ester.

Protocol 1: Synthesis of this compound

This protocol is based on the established Grignard reaction with a borate ester.

Materials:

Procedure:

  • Preparation of Grignard Reagent:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried flask containing anhydrous diethyl ether.

    • Slowly add a solution of iodomethane-d3 in anhydrous diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting solution is methyl-d3-magnesium iodide (CD₃MgI).

  • Reaction with Trimethyl Borate:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the cooled Grignard reagent.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a solution of anhydrous HCl in ether to hydrolyze the borate ester.

    • Add water and stir for 30 minutes, which will result in the precipitation of a solid.

    • Filter the solid and wash with n-hexane to remove nonpolar impurities.

    • The resulting white solid is this compound.[3]

Characterization:

The synthesized this compound should be characterized by:

  • ¹¹B NMR: To confirm the presence of the boronic acid moiety.

  • ²H NMR: To verify the incorporation of deuterium.

  • Melting Point: To assess purity.

Application: Studying Enzymatic Methylation

A primary application of isotopically labeled methyl donors is in the study of methyltransferase enzymes, which play a crucial role in various cellular processes, including epigenetic regulation. While S-adenosyl methionine (SAM) is the natural methyl donor, synthetic analogs or precursors can be used to introduce isotopic labels. This section outlines a hypothetical protocol for using a deuterated methyl donor, such as a derivative of this compound, to monitor enzymatic methylation by NMR.

Signaling Pathway of Interest

The diagram below illustrates a generic enzymatic methylation pathway where a methyltransferase (MT) catalyzes the transfer of a methyl group from a donor molecule to a substrate (e.g., a protein or small molecule).

Enzymatic_Methylation Enzymatic Methylation Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate Substrate (e.g., Protein) MT Methyltransferase (MT) Substrate->MT binds Methyl_Donor Methyl-d3 Donor (from this compound) Methyl_Donor->MT binds Methylated_Substrate Methylated-d3 Substrate MT->Methylated_Substrate releases Byproduct Byproduct MT->Byproduct releases

Caption: Enzymatic transfer of a deuterated methyl group.

Experimental Workflow

The following workflow describes the steps for monitoring the enzymatic reaction using NMR spectroscopy.

Experimental_Workflow NMR Monitoring of Enzymatic Methylation prep 1. Prepare Reaction Mixture - Substrate - Methyl-d3 Donor - Buffer nmr_t0 2. Acquire t=0 NMR Spectra (¹H, ¹¹B, ²H) prep->nmr_t0 initiate 3. Initiate Reaction (Add Methyltransferase) nmr_t0->initiate monitor 4. Time-course NMR Acquisition (Acquire ²H or ¹H spectra at intervals) initiate->monitor analyze 5. Data Analysis - Integrate signals - Determine reaction kinetics monitor->analyze

Caption: Workflow for NMR-based enzyme kinetics.

Protocol 2: Real-Time NMR Monitoring of Enzymatic Methylation

This protocol describes how to monitor the transfer of a deuterated methyl group to a substrate in real-time.

Materials:

  • Substrate (e.g., a peptide or small molecule)

  • Methyl-d3 donor (synthesized from or as this compound derivative)

  • Methyltransferase enzyme

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the substrate and the methyl-d3 donor in the NMR buffer to their final concentrations in an NMR tube.

    • Place the NMR tube in the spectrometer and acquire initial spectra (¹H, ¹¹B, and ²H) to serve as the t=0 reference. The ¹¹B spectrum can be used to monitor the state of the boronic acid.[4]

  • Reaction Initiation:

    • Carefully add a small, concentrated volume of the methyltransferase enzyme to the NMR tube to initiate the reaction.

    • Quickly mix the sample and re-insert it into the spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of ²H NMR spectra over time. The appearance and increase in intensity of a new signal will correspond to the formation of the deuterated methylated product.

    • Alternatively, if monitoring the disappearance of a protonated site on the substrate, a series of ¹H NMR spectra can be acquired.

  • Data Analysis:

    • Integrate the signal of the product in the ²H NMR spectra (or the substrate in the ¹H NMR spectra) at each time point.

    • Plot the integral intensity versus time to generate a reaction progress curve.

    • Fit the curve to an appropriate kinetic model to determine reaction rates.

Quantitative Data and Analysis

The use of this compound for isotopic labeling will result in predictable changes in the NMR spectra.

Expected NMR Data Changes

The following table summarizes the expected changes in NMR parameters upon successful labeling of a hypothetical substrate with a -CD₃ group.

ParameterSubstrate (-CH₃)Labeled Product (-CD₃)Rationale
¹H NMR Chemical Shift (ppm) ~2.5 (singlet, 3H)Signal disappearsProtons are replaced by deuterons.
²H NMR Chemical Shift (ppm) No signal~2.5 (singlet)Deuterons are now present.
¹³C NMR Chemical Shift (ppm) ~20.0 (quartet, ¹JCH ≈ 125 Hz)~19.5 (septet, ¹JCD ≈ 20 Hz)Isotope shift to slightly lower frequency; multiplicity changes due to coupling with deuterium (spin I=1).
¹¹B NMR Chemical Shift (ppm) N/A~30 (for free boronic acid)Useful for monitoring the reagent.[2]
Data Interpretation
  • ¹H NMR: The disappearance of a methyl proton signal is a clear indication of successful deuteration.

  • ²H NMR: This is the most direct method for observing the labeled product. The chemical shift of the deuterium signal will be very similar to the corresponding proton signal.[5] Quantitative ²H NMR can be used to determine the extent of labeling and to follow reaction kinetics.[4]

  • ¹³C NMR: The change in multiplicity and the slight upfield shift of the carbon signal attached to the deuterons provide further confirmation of labeling.

Applications in Drug Development

The use of deuterated labeling agents like this compound has significant potential in drug development:

  • Metabolic Stability: Replacing metabolically labile methyl groups with -CD₃ can slow down metabolism (kinetic isotope effect), potentially improving a drug's pharmacokinetic profile. NMR can be used to study the rate of metabolism of deuterated vs. non-deuterated compounds.

  • Target Engagement Studies: In fragment-based drug discovery (FBDD), labeling a ligand with a deuterated methyl group can simplify the ¹H NMR spectrum of the protein-ligand complex, making it easier to study binding interactions.

  • Metabolic Pathway Tracing: Deuterated compounds can be used as tracers in metabolic studies to follow the fate of specific atoms or functional groups through complex biochemical pathways.

Conclusion

This compound is a readily synthesizable reagent that can be employed for isotopic labeling in a variety of NMR studies. Its primary utility lies in the introduction of a "silent" methyl group in ¹H NMR, which simplifies spectra and allows for the focused study of molecular interactions and dynamics. Furthermore, the ability to directly monitor the deuterated label via ²H NMR provides a powerful tool for quantitative analysis of enzymatic reactions and metabolic pathways. The protocols and principles outlined in these notes provide a foundation for researchers to incorporate this and similar isotopic labeling strategies into their experimental designs.

References

Application Notes and Protocols: Methylboronic Acid-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3 (CH₃B(OH)₂) is a deuterated analog of methylboronic acid. In mass spectrometry, its primary application is as an internal standard for the precise quantification of analytes containing cis-diol functionalities. The three deuterium (B1214612) atoms on the methyl group provide a distinct mass shift (+3 Da) from the unlabeled form, without significantly altering its chemical properties, such as chromatographic retention time. This allows for the correction of variability during sample preparation, chromatography, and ionization, leading to highly accurate and reproducible quantitative results.

This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based quantitative analysis.

Principle of Application

Methylboronic acid reacts with compounds containing cis-diol groups to form cyclic boronate esters. This derivatization serves two main purposes in mass spectrometry:

  • Improved Chromatographic Behavior and Ionization: Derivatization can enhance the volatility of analytes for Gas Chromatography (GC-MS) and improve ionization efficiency in both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Accurate Quantification: By using this compound as an internal standard, it is spiked into a sample at a known concentration before sample preparation. The deuterated standard co-elutes with the derivatized analyte of interest. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the standard equally.

Key Applications

The primary application of this compound is in the quantitative analysis of biomolecules and drugs that possess cis-diol moieties, including:

  • Catecholamines: Dopamine, norepinephrine, epinephrine.

  • Glycosides and Sugars: Glucose, fructose, and other monosaccharides.

  • Ribonucleosides: Adenosine, guanosine, etc.

  • Glycoproteins and Glycopeptides: For analysis of glycan structures.

  • Certain Pharmaceuticals: Drugs containing catechol or other cis-diol groups.

Experimental Protocols

Protocol 1: General Derivatization of cis-Diol Containing Analytes for GC-MS Analysis

This protocol is adapted from methods used for the derivatization of sugars like glucose.

Materials:

  • This compound

  • Analyte of interest (containing a cis-diol)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in pyridine.

  • Calibration Standards: Prepare a series of solutions of the unlabeled analyte at known concentrations.

Procedure:

  • Sample Preparation: To 100 µL of the sample (or a dried extract), add a known amount of the this compound internal standard stock solution.

  • Derivatization Reaction:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add an excess of Methylboronic Acid (non-deuterated) to the calibration standards and the samples you wish to quantify.

    • Vortex the mixture for 1 minute.

    • Heat the mixture at 60°C for 30 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 200 µL of ethyl acetate and 200 µL of water.

    • Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.

GC-MS Parameters (Example):

ParameterSetting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Note: The specific ions to monitor in SIM mode will depend on the fragmentation pattern of the derivatized analyte and the deuterated internal standard.

Protocol 2: Derivatization for LC-MS/MS Analysis of Catecholamines

Materials:

  • This compound

  • Catecholamine standards (e.g., dopamine)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Internal Standard Stock Solution: Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water.

Procedure:

  • Sample Preparation: To 50 µL of plasma or other biological fluid, add 10 µL of the this compound internal standard stock solution.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add an excess of Methylboronic Acid (non-deuterated).

    • Vortex and let the reaction proceed at room temperature for 15 minutes.

  • Analysis: Inject the resulting solution directly into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temperature 40°C
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Source Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: MRM transitions will need to be optimized for the specific derivatized analyte and the deuterated internal standard.

Data Presentation

Table 1: Example Quantitative Data for Dopamine Analysis in Plasma using this compound Internal Standard
Sample IDAnalyte Peak AreaIS (d3) Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Blank01,502,3450.0000.00
Cal 1 (0.5 ng/mL)7,5121,498,7650.0050.50
Cal 2 (1.0 ng/mL)15,2341,510,9870.0101.01
Cal 3 (5.0 ng/mL)76,8901,505,4320.0515.07
Cal 4 (10.0 ng/mL)151,0871,499,6540.1019.98
QC Low (2.0 ng/mL)30,1451,501,2340.0202.01
QC Mid (8.0 ng/mL)120,5671,498,8760.0808.03
QC High (15.0 ng/mL)226,7891,503,4560.15115.05
Sample 145,6781,508,7650.0303.02
Sample 298,7651,497,5430.0666.59

Visualizations

Derivatization_Reaction Analyte Analyte with cis-diol Deriv_Analyte Derivatized Analyte Analyte->Deriv_Analyte + Methylboronic Acid MBA_d3 This compound (Internal Standard) Deriv_IS Derivatized Internal Standard MBA_d3->Deriv_IS + Analyte

Derivatization of analyte and internal standard.

Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Derivatize Derivatize with Methylboronic Acid Spike->Derivatize Extract Extract Analytes Derivatize->Extract LCMS LC-MS/MS or GC-MS Analysis Extract->LCMS Peak_Integration Peak Area Integration (Analyte and IS) LCMS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Quantitative analysis workflow using an internal standard.

Application Notes and Protocols: Methylboronic Acid-d3 in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3 (CD₃B(OH)₂) is a deuterated organoboron compound that serves as a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its application is of significant interest in the pharmaceutical industry for the synthesis of deuterated drug candidates. The incorporation of deuterium (B1214612) in place of hydrogen at specific molecular positions can modulate the pharmacokinetic properties of a drug, a strategy known as the "deuterium effect." This can lead to a more favorable metabolic profile, potentially reducing side effects and improving the drug's half-life. These application notes provide an overview of the utility of this compound in cross-coupling reactions, with a focus on the synthesis of the deuterated drug analog SD-560, a deuterated version of the anti-fibrotic drug pirfenidone (B1678446).

The Role of Deuteration in Drug Development

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This kinetic isotope effect can lead to:

  • Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's exposure and duration of action.

  • Reduced Formation of Unwanted Metabolites: Altering metabolic pathways can decrease the production of potentially toxic or inactive byproducts.

  • Enhanced Pharmacokinetic Profile: The overall absorption, distribution, metabolism, and excretion (ADME) properties of the drug can be improved.

This compound is a key building block for introducing a deuterated methyl group (-CD₃) onto aromatic and heteroaromatic scaffolds, which are common motifs in pharmaceutical agents.

Application in the Synthesis of SD-560 (Deuterated Pirfenidone)

A notable application of this compound is in the synthesis of SD-560, the d₃-analog of pirfenidone.[1] Pirfenidone is a drug used for the treatment of idiopathic pulmonary fibrosis. The deuterated version, SD-560, was developed to potentially offer an improved pharmacokinetic profile.[1] The synthesis of SD-560 can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, highlighting the practical utility of this compound in late-stage drug development.[1]

The cross-coupling strategy provides a green and highly efficient route, avoiding the use of cryogenic conditions and organolithium reagents.[1] This methodology has been successfully scaled to produce tens of grams of the deuterated drug, demonstrating its industrial applicability.[1]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, based on the synthesis of SD-560.[1]

Reaction Scheme:

G ArylHalide Aryl-X plus1 + ArylHalide->plus1 CD3BOH2 CD3B(OH)2 Catalyst Pd Catalyst Ligand (RuPhos) Base CD3BOH2->Catalyst plus1->CD3BOH2 Product Aryl-CD3 Catalyst->Product Byproduct + B(OH)2X Product->Byproduct

General Suzuki-Miyaura Methylation Workflow

Materials:

  • Aryl halide (e.g., 5-bromo-2-methoxypyridine (B44785) derivative)

  • This compound (CD₃B(OH)₂)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., RuPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. In a separate vial, prepare a solution of the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%) in the reaction solvent. Add this catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated compound.

Data Presentation

The following table summarizes representative yields for the synthesis of pirfenidone and its deuterated analog, SD-560, via Suzuki-Miyaura coupling.

EntryBoron ReagentProductYield (%)Isotopic Purity (%)
1Methylboronic acidPirfenidoneNearly QuantitativeN/A
2This compoundSD-560Nearly Quantitative>99%

Data inferred from the reported "nearly quantitative" yields in the synthesis of pirfenidone and SD-560.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Ar-X ArPd(II)XLn Ar-Pd(II)-X Ln OxidativeAddition->ArPd(II)XLn Transmetalation Transmetalation ArPd(II)XLn->Transmetalation [CD3B(OH)2X]⁻ ArPd(II)CD3Ln Ar-Pd(II)-CD3 Ln Transmetalation->ArPd(II)CD3Ln ReductiveElimination Reductive Elimination ArPd(II)CD3Ln->ReductiveElimination ReductiveElimination->Pd(0)L2 Ar-CD3 ArX Aryl Halide (Ar-X) CD3BOH2_Base CD3B(OH)2 + Base CD3BOH2_Base->Transmetalation

A simplified diagram of the Suzuki-Miyaura catalytic cycle for methylation with this compound.

Experimental Workflow for Deuterated Drug Synthesis

Workflow start Start: Aryl Halide Precursor + this compound setup 1. Reaction Setup: Combine reagents and base start->setup inert 2. Inert Atmosphere: Purge with Ar or N2 setup->inert catalysis 3. Catalysis: Add Pd catalyst and ligand solution inert->catalysis reaction 4. Reaction: Heat and stir catalysis->reaction workup 5. Aqueous Work-up: Extract product reaction->workup purification 6. Purification: Column Chromatography workup->purification product Final Product: Aryl-CD3 purification->product

References

Application Notes & Protocols: Quantitative Analysis Using Methylboronic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern bioanalysis in drug development and clinical research. The accuracy and precision of these assays are paramount. The use of a stable isotope-labeled internal standard is a critical component for achieving reliable quantitative results, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[1][2]

Methylboronic acid and its derivatives are important building blocks in organic synthesis and have applications in medicinal chemistry.[3][4] Therefore, the ability to accurately quantify trace amounts of these compounds is essential. This document provides detailed application notes and protocols for the use of Methylboronic Acid-d3 as an internal standard for the quantitative analysis of methylboronic acid in various matrices using LC-MS/MS.

This compound is an ideal internal standard for the quantification of methylboronic acid as it shares near-identical physicochemical properties with the analyte, but has a distinct mass due to the deuterium (B1214612) labeling. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

Principles of Quantitative Analysis with a Stable Isotope-Labeled Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard, such as this compound, is isotope dilution mass spectrometry. A known concentration of the labeled standard is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS.

Quantification is based on the ratio of the analyte's response to the internal standard's response. Because both compounds experience similar losses during sample processing and similar ionization suppression or enhancement (matrix effects), the ratio of their signals remains constant, leading to more accurate and precise quantification.[1]

Experimental Protocols

This section details a general protocol for the quantification of methylboronic acid in a biological matrix (e.g., plasma) using this compound as an internal standard. This method is based on common practices for the analysis of small polar molecules and boronic acids by LC-MS/MS.[5][6][7]

Materials and Reagents
  • Methylboronic acid reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (or ammonium (B1175870) hydroxide (B78521) for negative ion mode)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Methylboronic Acid Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of methylboronic acid reference standard and dissolve it in 1.0 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.

  • Working Solutions: Prepare a series of working solutions of methylboronic acid by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation. Boronic acids can often be analyzed effectively in negative ion mode without derivatization.[5][7]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusion of individual standards

Hypothetical MRM transitions are provided in the data section below.

Data Presentation

The following tables present illustrative quantitative data to demonstrate the expected performance of this analytical method.

Table 3: Hypothetical MRM Transitions for Methylboronic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Methylboronic acid59.041.010015
This compound62.043.010015

Table 4: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,520150,5000.0101
57,650151,0000.0507
1015,300150,2000.1019
5075,800149,5000.5070
100152,000150,8001.0080
500760,000149,9005.0600
10001,515,000150,10010.0933
A linear regression of the calibration curve would typically yield a correlation coefficient (r²) > 0.99.

Table 5: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low33.05101.76.2
Medium8082.1102.64.1
High800789.598.73.5
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample/ Calibrator/QC add_is Spike with This compound sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Logical Relationship of Internal Standard Correction

G cluster_analyte cluster_is cluster_quant A_Sample Initial Amount A_Prep Amount after Prep A_Sample->A_Prep Prep Efficiency A_Signal MS Signal A_Prep->A_Signal Ionization Efficiency IS_Prep Amount after Prep A_Prep->IS_Prep Variability is Corrected IS_Signal MS Signal A_Signal->IS_Signal Variability is Corrected Ratio Signal Ratio (A_Signal / IS_Signal) A_Signal->Ratio IS_Sample Known Initial Amount IS_Sample->IS_Prep Prep Efficiency IS_Prep->IS_Signal Ionization Efficiency IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Correction of variability using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of methylboronic acid by LC-MS/MS. The detailed protocol and illustrative data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical assays. The inherent ability of the stable isotope-labeled standard to correct for experimental variability ensures high-quality data for pharmacokinetic, metabolic, or other quantitative studies.

References

Application Notes and Protocols for Deuterated Reagents in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug molecules represents a significant advancement in pharmaceutical development. This approach, known as deuteration, can substantially improve the pharmacokinetic and toxicological profiles of drug candidates. The underlying principle is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. This can lead to a cascade of therapeutic benefits, including enhanced metabolic stability, prolonged half-life, increased bioavailability, and reduced formation of toxic metabolites.[1][2] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the utilization of deuterated reagents for the development of safer and more effective pharmaceuticals.

Key Advantages of Deuteration in Drug Development

The substitution of hydrogen with deuterium at specific metabolically vulnerable sites in a drug molecule can offer several advantages:

  • Improved Pharmacokinetic Profile: Deuteration can lead to a more desirable absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Increased Metabolic Stability: The stronger C-D bond is more resistant to enzymatic cleavage, slowing down the rate of metabolism.[4]

  • Enhanced Half-Life: A reduced rate of metabolism often results in a longer plasma half-life, potentially allowing for less frequent dosing and improved patient compliance.[5][6][7][8][9]

  • Increased Bioavailability: By minimizing first-pass metabolism, deuteration can increase the systemic exposure of the active drug.[8][9]

  • Reduced Toxic Metabolite Formation: Slower metabolism can decrease the production of potentially harmful byproducts.[10][11]

  • Stabilization of Chiral Centers: Deuteration can be employed to slow the interconversion of enantiomers, allowing for the development of more specific and potent drugs.[4]

Comparative Pharmacokinetic Data of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic data from clinical studies comparing FDA-approved or investigational deuterated drugs with their non-deuterated (protio) counterparts.

Table 1: Deutetrabenazine vs. Tetrabenazine for the Treatment of Chorea Associated with Huntington's Disease [5][6][7][12][13]

Pharmacokinetic ParameterDeutetrabenazine (d6)Tetrabenazine (d0)Key Observation
Active Metabolites (α+β)-HTBZ Half-life (t½) ~8.6 - 9.4 hours~4.5 - 4.8 hoursNear doubling of the half-life with deuteration, allowing for less frequent dosing.[12][13]
Active Metabolites (α+β)-HTBZ AUCinf ~542 ng·hr/mL~261 ng·hr/mLMore than two-fold increase in systemic exposure for the deuterated version.[12]
Active Metabolites (α+β)-HTBZ Cmax ~74.6 ng/mL~61.6 ng/mLMinor increase in peak plasma concentration, suggesting a smoother pharmacokinetic profile.[12]
Dosing Frequency Twice dailyThree times dailyReduced dosing frequency improves patient convenience and adherence.[13]

Table 2: Deutivacaftor (CTP-656) vs. Ivacaftor for the Treatment of Cystic Fibrosis [1][14][15][16][17]

Pharmacokinetic ParameterDeutivacaftor (d9)Ivacaftor (d0)Key Observation
Half-life (t½) ~15.9 hours~11.4 hoursApproximately 40% longer half-life, supporting the potential for once-daily dosing.[1][14]
Area Under the Curve (AUC) Approximately 3-fold greaterBaselineSubstantially increased total drug exposure with the deuterated analog.[14]
Plasma Concentration at 24 hours (C24) Approximately 3-fold greaterBaselineHigher sustained plasma levels of the deuterated drug.[14]
In Vitro Metabolic Stability (vs. CYP3A4) Markedly enhanced stabilityBaselineDeuteration significantly slows down the primary metabolic pathway.[15]

Table 3: Deuruxolitinib (CTP-543) vs. Ruxolitinib for the Treatment of Alopecia Areata [8][11][18][19][20]

Pharmacokinetic ParameterDeuruxolitinib (d6)Ruxolitinib (d0)Key Observation
Half-life (t½) ~3.3 hours~3 hoursThe half-life is similar to the non-deuterated form.[19][20]
Exposure (AUC) Increased exposure with increasing doses-The safety and exposure at 16 mg twice daily appeared comparable to 20 mg twice daily of ruxolitinib.[20]
Efficacy (SALT Score Reduction ≥50%) 58% (12 mg twice daily)-Statistically significant improvement in hair regrowth compared to placebo in Phase 2 trials.[8]

Table 4: AVP-786 (Deuterated Dextromethorphan (B48470)/Quinidine) vs. Dextromethorphan/Quinidine (B1679956) for Agitation in Alzheimer's Disease [21][22][23][24][25]

CompoundKey FeatureObservation
AVP-786 (d6-Dextromethorphan/Quinidine) Deuteration of dextromethorphanAllows for a lower dose of quinidine to achieve therapeutic plasma concentrations of dextromethorphan, potentially reducing drug-drug interactions and cardiac side effects.[10][21]
Clinical Development Phase 3 trials have been conducted.Mixed findings in clinical trials, with some studies showing efficacy while others did not.[22][23]

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Drug Candidate (Example: Deutetrabenazine)

This protocol provides a generalized synthetic route for deutetrabenazine based on published literature.[4][26][27][28]

Objective: To synthesize deutetrabenazine with a high degree of deuterium incorporation.

Materials:

Procedure:

  • Formation of N-formyl Dopamine: React dopamine hydrochloride with triethylamine and ethyl formate to produce N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.[27]

  • Cyclization: Treat the N-formyl dopamine with a dehydrating agent like phosphorus oxychloride in a suitable solvent such as ethyl acetate to yield 6,7-dihydroxy-3,4-dihydroisoquinoline.[27]

  • Deuterated Methylation: React the dihydroxyisoquinoline intermediate with triphenylphosphine, deuterated methanol (CD₃OD), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran to obtain 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.[27]

  • Final Assembly: React the deuterated dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate to yield crude deutetrabenazine.[27]

  • Purification: Recrystallize the crude product from a suitable solvent such as methanol to obtain pure deutetrabenazine.[27]

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To compare the metabolic stability of a deuterated drug candidate and its non-deuterated counterpart.

Materials:

  • Deuterated and non-deuterated test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for quenching the reaction

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the test compound (either deuterated or non-deuterated).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).

  • Compare the half-lives of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.

Protocol for Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the degree of deuterium incorporation and the isotopic purity of a synthesized deuterated compound.

Materials:

  • Deuterated compound

  • High-resolution mass spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)

  • Appropriate solvent for sample dissolution

  • Syringe pump for direct infusion or an LC system for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent.

  • Mass Spectrometer Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC. Acquire full-scan mass spectra in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion cluster of the deuterated compound.

    • Determine the mass of the monoisotopic peak and the masses of the isotopologues (molecules with varying numbers of deuterium atoms).

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species relative to all isotopologues.

Protocol for NMR Analysis of Deuterated Compounds

Objective: To confirm the position and extent of deuterium incorporation in a molecule.

Materials:

  • Deuterated compound

  • High-field NMR spectrometer

  • Appropriate non-deuterated or deuterated NMR solvent

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the deuterated compound in a suitable NMR solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • The absence or significant reduction in the intensity of a proton signal at a specific chemical shift compared to the non-deuterated analog indicates deuterium incorporation at that position.

    • Integration of the remaining proton signals can be used to quantify the extent of deuteration at specific sites.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • This technique directly detects the deuterium nuclei, providing a signal for each deuterated position.

    • The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for direct correlation.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (e.g., a triplet for a -CD group) and a slight upfield shift compared to carbons bonded to hydrogen.

Visualizations

G cluster_0 Drug Metabolism cluster_1 Pharmacokinetic Outcome Drug (C-H) Drug (C-H) Metabolite Metabolite Drug (C-H)->Metabolite CYP450 (Fast Metabolism) Rapid Clearance\nShorter Half-life Rapid Clearance Shorter Half-life Metabolite->Rapid Clearance\nShorter Half-life Deuterated Drug (C-D) Deuterated Drug (C-D) Deuterated Metabolite Deuterated Metabolite Deuterated Drug (C-D)->Deuterated Metabolite CYP450 (Slow Metabolism) Slower Clearance\nLonger Half-life Slower Clearance Longer Half-life Deuterated Metabolite->Slower Clearance\nLonger Half-life

Caption: Kinetic Isotope Effect on Drug Metabolism and Pharmacokinetics.

G Start Start Synthesize Deuterated\nAnalog Synthesize Deuterated Analog Start->Synthesize Deuterated\nAnalog In Vitro\nMetabolic Stability Assay In Vitro Metabolic Stability Assay Synthesize Deuterated\nAnalog->In Vitro\nMetabolic Stability Assay Characterize Isotopic Purity\n(MS, NMR) Characterize Isotopic Purity (MS, NMR) Synthesize Deuterated\nAnalog->Characterize Isotopic Purity\n(MS, NMR) In Vivo\nPharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro\nMetabolic Stability Assay->In Vivo\nPharmacokinetic Study Compare PK Parameters\n(t½, AUC, Cmax) Compare PK Parameters (t½, AUC, Cmax) In Vivo\nPharmacokinetic Study->Compare PK Parameters\n(t½, AUC, Cmax) Improved Profile? Improved Profile? Compare PK Parameters\n(t½, AUC, Cmax)->Improved Profile? Advance to Further\nDevelopment Advance to Further Development Improved Profile?->Advance to Further\nDevelopment Yes Re-design or\nAbandon Re-design or Abandon Improved Profile?->Re-design or\nAbandon No

Caption: Experimental Workflow for Evaluating Deuterated Drug Candidates.

G cluster_cftr CFTR Protein Channel CFTR_Closed Closed State CFTR_Open Open State (Chloride Ion Flow) CFTR_Closed->CFTR_Open Potentiation CFTR_Open->CFTR_Closed Normal Gating Ivacaftor_Deutivacaftor Ivacaftor or Deutivacaftor Binding Binds to CFTR Ivacaftor_Deutivacaftor->Binding Binding->CFTR_Closed Potentiation Increases Channel Opening Probability

Caption: Signaling Pathway for Ivacaftor and Deutivacaftor as CFTR Potentiators.

References

Application Notes and Protocols: Use of Methylboronic Acid-d3 in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic Acid-d3 (CD₃B(OH)₂) is a deuterated analog of methylboronic acid. In peptide chemistry, its primary application lies in the synthesis of deuterated peptide boronic acids. These isotopically labeled peptides are invaluable tools in quantitative mass spectrometry-based proteomics, serving as internal standards for the accurate quantification of their non-deuterated counterparts. This document provides detailed application notes and protocols for the use of this compound in the preparation of these standards and their subsequent application in quantitative proteomics workflows.

Boronic acids, in general, are versatile reagents in peptide synthesis and modification. They can be incorporated into peptides to act as enzyme inhibitors, for glycan recognition, and to mediate peptide cyclization.[1][2][3][4] The synthesis of peptide boronic acids often involves the use of a protecting group for the boronic acid moiety, such as a pinacol (B44631) ester, which is later removed. Volatile methylboronic acid is a common reagent for this deprotection step.[2][5] By substituting methylboronic acid with its deuterated form, this compound, a stable isotope label is introduced into the peptide boronic acid.

Core Applications

The principal use of this compound is in the final deprotection step of solid-phase peptide synthesis (SPPS) of peptide boronic acids. This creates a "heavy" version of the peptide boronic acid, which is chemically identical to the "light" (non-deuterated) version but has a distinct mass that can be resolved by a mass spectrometer. This mass difference allows for precise relative or absolute quantification of the target peptide in complex biological samples.[6]

Data Presentation

Table 1: Mass Shifts from Isotopic Labeling

This table illustrates the expected mass difference when incorporating a CD₃ group using this compound in the final deprotection step of a peptide boronic acid synthesis, replacing a pinacol protecting group.

Labeling ReagentIsotopic CompositionChemical Formula of Added GroupMass of Added Group (Da)Mass Shift (Heavy vs. Light) (Da)
Methylboronic acid¹²C¹H₃-CH₃15.023N/A
This compound ¹²C²H₃ -CD₃ 18.042 +3.019

Note: The final mass shift in the peptide boronic acid will depend on the specific atoms replaced during the deprotection reaction. The table reflects the mass difference of the methyl group itself.

Table 2: Example Data from a Quantitative Proteomics Experiment

This table shows representative data from a spiked-in experiment where a known concentration of a deuterated peptide boronic acid (Heavy) is used to determine the concentration of the endogenous, non-deuterated peptide (Light) in a biological sample.

Peptide SequenceSample TypePeak Area (Light)Peak Area (Heavy)Ratio (Light/Heavy)Calculated Concentration of Light Peptide (nM)
Ac-Phe-Gly-B(OH)₂Control Plasma1,250,0002,500,0000.505.0
Ac-Phe-Gly-B(OH)₂Treated Plasma3,750,0002,500,0001.5015.0

Assumptions: The concentration of the spiked-in heavy standard is 10 nM.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Peptide Boronic Acid using this compound

This protocol describes the final deprotection step of a peptide boronic acid synthesized on a solid support, incorporating the deuterated methyl group.

Materials:

  • Peptide-resin with a C-terminal pinacol-protected boronic acid

  • This compound (CD₃B(OH)₂)

  • Acetonitrile (B52724) (MeCN)

  • 0.1 N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • DCM/TFA/H₂O (90:5:5) cleavage cocktail

  • Diethyl ether (cold)

  • Lyophilizer

  • HPLC system for purification

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Wash the resin three times with MeCN.

  • Prepare a deprotection solution of this compound (10 equivalents relative to the resin loading) in a 1:1 (v/v) mixture of MeCN and 0.1 N HCl.

  • Add the deprotection solution to the resin and shake at room temperature for 2 hours.

  • Filter the resin and wash thoroughly with MeCN, followed by DCM.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin using a cleavage cocktail (e.g., DCM/TFA/H₂O 90:5:5) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final deuterated peptide boronic acid.

Protocol 2: Quantitative Analysis of a Target Peptide using a Deuterated Internal Standard

This protocol outlines the use of the synthesized deuterated peptide boronic acid as an internal standard for the quantification of its endogenous, non-deuterated analog in a biological sample by LC-MS/MS.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Synthesized deuterated peptide boronic acid internal standard of known concentration

  • Acetonitrile (MeCN) with 0.1% formic acid (FA)

  • Water with 0.1% formic acid (FA)

  • Protein precipitation solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To 100 µL of the sample, add a known amount of the deuterated peptide boronic acid internal standard (e.g., to a final concentration of 10 nM).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

    • Reconstitute the sample in 100 µL of mobile phase A (e.g., water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the peptides using a suitable reverse-phase column and gradient.

    • Set up the mass spectrometer to monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (deuterated standard) peptides (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for the light and heavy peptide transitions.

    • Calculate the ratio of the peak area of the light peptide to the heavy peptide.

    • Determine the concentration of the light peptide in the original sample using a calibration curve or by direct comparison to the known concentration of the heavy internal standard.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Deuterated Standard cluster_quantification Quantitative Analysis s1 Solid-Phase Peptide Synthesis (Pinacol-Protected Boronic Acid) s2 Deprotection with This compound s1->s2 s3 Cleavage and Purification s2->s3 s4 Deuterated Peptide Boronic Acid Standard s3->s4 q2 Spike-in Deuterated Standard s4->q2 Internal Standard q1 Biological Sample q1->q2 q3 Sample Preparation (Protein Precipitation) q2->q3 q4 LC-MS/MS Analysis q3->q4 q5 Data Analysis (Peak Area Ratio) q4->q5 q6 Quantification of Target Peptide q5->q6

Caption: Workflow for peptide quantification using a deuterated standard.

Caption: Deprotection of a pinacol-protected peptide boronic acid.

References

Techniques for Monitoring Reactions with Methylboronic Acid-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving Methylboronic Acid-d3. The techniques described herein are broadly applicable to various coupling reactions where boronic acids are employed, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. The use of deuterium-labeled starting materials offers a powerful tool for mechanistic studies, reaction kinetics analysis, and as internal standards for quantitative analysis.

Application Note 1: Kinetic Isotope Effect (KIE) Study of a Suzuki-Miyaura Coupling Reaction using this compound

The Kinetic Isotope Effect (KIE) is a powerful tool to investigate reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction.[1] By comparing the reaction rates of a substrate containing a light isotope (e.g., hydrogen) with its counterpart containing a heavy isotope (e.g., deuterium), valuable mechanistic insights can be gained.[1] This application note outlines the use of this compound to probe the mechanism of a Suzuki-Miyaura cross-coupling reaction.

A KIE greater than 1 (kH/kD > 1), known as a primary KIE, suggests that the C-H(D) bond is cleaved in the rate-determining step. A secondary KIE (kH/kD ≈ 1) may indicate changes in hybridization at the labeled position.[2]

Key Applications:

  • Elucidating reaction mechanisms.[1]

  • Identifying the rate-determining step of a reaction.[1]

  • Understanding transition state structures.[3]

Experimental Design for KIE Study

To determine the KIE, two parallel reactions are set up under identical conditions. One reaction uses unlabeled Methylboronic Acid, and the other uses this compound. The progress of both reactions is monitored over time to determine their respective rate constants (kH and kD).[1]

Reaction Scheme:

A model Suzuki-Miyaura coupling reaction between an aryl halide (e.g., 4-iodoanisole) and either Methylboronic Acid or this compound.

Caption: Parallel Suzuki-Miyaura reactions for KIE determination.

Monitoring Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful quantitative technique for monitoring reaction kinetics.[4] By acquiring spectra at regular time intervals, the disappearance of starting materials and the appearance of products can be quantified.

  • ¹H NMR: In the reaction with unlabeled methylboronic acid, the methyl protons of the starting material and product will have distinct chemical shifts. The integration of these peaks relative to an internal standard allows for the determination of their concentrations over time. For the reaction with this compound, the corresponding methyl proton signals will be absent, confirming the incorporation of the deuterated methyl group.[5]

  • ²H NMR: This technique can directly detect the deuterium-labeled species, providing a clear signal for the deuterated starting material and product.[6]

2. Mass Spectrometry (MS):

Mass spectrometry is highly sensitive and can be used to monitor the reaction by directly detecting the masses of the reactants and products.[7] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be coupled with liquid chromatography (LC-MS) for separation and quantification. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can provide high specificity and sensitivity for quantitative analysis.[8]

Application Note 2: this compound as an Internal Standard for Quantitative Reaction Monitoring

Deuterated compounds are widely used as internal standards in mass spectrometry for the accurate quantification of analytes in complex mixtures.[3] The deuterated analog of an analyte is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte but a different mass, allowing it to be distinguished by a mass spectrometer.

In the context of monitoring a reaction involving methylboronic acid, this compound can be used as an internal standard to quantify the consumption of its unlabeled counterpart. This is particularly useful for complex reaction mixtures where isolation of the analyte is difficult.

Experimental Workflow

Internal_Standard_Workflow Workflow for Quantitative Analysis using a Deuterated Internal Standard A Prepare calibration standards with known concentrations of Methylboronic Acid and a fixed concentration of this compound C Analyze calibration standards and reaction samples by LC-MS A->C B Prepare reaction samples and spike with the same fixed concentration of This compound B->C D Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) vs. concentration for the standards C->D E Determine the concentration of Methylboronic Acid in the reaction samples using the calibration curve D->E

Caption: Workflow for using this compound as an internal standard.

Experimental Protocols

Protocol 1: Monitoring a Suzuki-Miyaura Coupling Reaction by ¹H NMR Spectroscopy

This protocol describes the monitoring of a Suzuki-Miyaura coupling reaction between 4-iodoanisole (B42571) and methylboronic acid.

Materials:

  • 4-iodoanisole

  • Methylboronic Acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol) and the internal standard (0.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add Methylboronic Acid (1.2 mmol).

  • Heat the reaction mixture to 80°C.

  • Reaction Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quench the aliquot by diluting with CDCl₃ (approx. 0.5 mL) and filter through a small plug of silica (B1680970) gel to remove the catalyst.

  • Transfer the filtered solution to an NMR tube.

  • NMR Analysis: Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis: Determine the concentration of the starting material and product by integrating their respective characteristic peaks relative to the internal standard. Plot concentration versus time to obtain the reaction profile.

Quantitative Data Summary:

Time (min)[4-iodoanisole] (M)[4-methylanisole] (M)Conversion (%)
00.2000.0000
150.1500.05025
300.1000.10050
600.0500.15075
1200.0100.19095

Note: The data in this table is representative and will vary based on specific reaction conditions.

Protocol 2: Kinetic Isotope Effect Study using this compound

This protocol is an adaptation of Protocol 1 to determine the KIE.

Procedure:

  • Set up two parallel reactions as described in Protocol 1.

  • In "Reaction A," use Methylboronic Acid (1.2 mmol).

  • In "Reaction B," use this compound (1.2 mmol).

  • Ensure all other conditions (temperature, concentrations, stirring rate) are identical for both reactions.

  • Monitor both reactions simultaneously by taking aliquots at the same time points.

  • Analyze the aliquots by ¹H NMR as described in Protocol 1.

  • Data Analysis:

    • For both reactions, plot ln([Aryl Halide]) versus time. The slope of the resulting line will be -k.

    • Calculate the rate constants for the non-deuterated (kH) and deuterated (kD) reactions.

    • Determine the Kinetic Isotope Effect by calculating the ratio KIE = kH / kD.[1]

Expected Data and Interpretation:

Reaction ComponentRate Constant (s⁻¹)KIE (kH/kD)Interpretation
Methylboronic AcidkH\multirow{2}{*}{e.g., 1.5}A primary KIE suggests C-B bond cleavage may be involved in the rate-determining step.
This compoundkD

Note: The KIE value is hypothetical and will depend on the specific reaction mechanism.

Signaling Pathway and Experimental Workflow Diagrams

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_Aryl R-Pd(II)-X Ln OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano R-Pd(II)-R' Ln Transmetalation->PdII_Diorgano ReductiveElimination Reductive Elimination PdII_Diorgano->ReductiveElimination ReductiveElimination->Pd0 Product R-R' ReductiveElimination->Product Reactant_ArylHalide R-X Reactant_ArylHalide->OxidativeAddition Reactant_BoronicAcid R'-B(OH)2 + Base Reactant_BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Reaction Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using offline analysis of withdrawn aliquots.

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring A Set up Reaction B Withdraw Aliquot at Timed Interval A->B B->A Repeat until reaction is complete C Quench Reaction in Aliquot B->C D Prepare Sample for Analysis C->D E Analytical Measurement (e.g., NMR, LC-MS) D->E F Data Analysis E->F G Plot Kinetic Profile F->G

Caption: A generalized workflow for monitoring reaction kinetics.

References

Application Notes and Protocols for the Synthesis of Complex Molecules with Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic Acid-d3 (CD₃B(OH)₂) is a deuterated organoboron compound that serves as a valuable building block in the synthesis of complex organic molecules. Its primary application lies in the introduction of a deuterated methyl group (-CD₃) onto various molecular scaffolds. This isotopic labeling is of significant interest in pharmaceutical and medicinal chemistry for several key reasons:

  • Kinetic Isotope Effect (KIE): The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) can alter the rate of metabolic processes. Specifically, the cleavage of a C-D bond is typically slower than that of a C-H bond. This "kinetic isotope effect" can be strategically employed to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.

  • Mechanistic Studies: Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms. By tracking the position of the deuterium label in the final product, researchers can gain insights into bond-forming and bond-breaking steps.

  • Internal Standards: this compound can be used to synthesize deuterated internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These standards are essential for accurate quantification of analytes in complex biological matrices.

The most prominent reaction utilizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the deuterated methyl group and an organic halide or triflate.

Key Applications and Signaling Pathways

The introduction of a deuterated methyl group can significantly impact the metabolic fate of a drug molecule. A primary pathway affected is cytochrome P450 (CYP) mediated metabolism, where the oxidation of a methyl group is often a key step in drug clearance. By replacing -CH₃ with -CD₃, the rate of this metabolic oxidation can be reduced, leading to a more stable compound.

metabolic_pathway Drug-CH3 Drug-CH3 CYP450 Enzymes CYP450 Enzymes Drug-CH3->CYP450 Enzymes Metabolism Drug-CD3 Drug-CD3 Drug-CD3->CYP450 Enzymes Slower Metabolism (KIE) Metabolite-CH2OH Metabolite-CH2OH CYP450 Enzymes->Metabolite-CH2OH Oxidation Metabolite-CD2OH Metabolite-CD2OH CYP450 Enzymes->Metabolite-CD2OH Slower Oxidation Excretion Excretion Metabolite-CH2OH->Excretion Metabolite-CD2OH->Excretion

Caption: Impact of Deuteration on Drug Metabolism.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of complex molecules using this compound. The following protocols provide a general framework and a specific example for conducting this reaction.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (e.g., bromide, iodide) (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a ligand like RuPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with water as a co-solvent)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent(s) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated compound.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, This compound, Catalyst, and Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heat Heat with Stirring (Conventional or Microwave) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: General Suzuki-Miyaura Coupling Workflow.

Specific Protocol: Synthesis of Deuterated Pirfenidone (SD-560)

This protocol is based on the reported synthesis of SD-560, a deuterated analog of the anti-fibrotic drug pirfenidone.[1]

Reaction:

5-bromo-1-phenyl-2(1H)-pyridone + CD₃B(OH)₂ --(Pd catalyst, RuPhos, Base)--> 5-(methyl-d3)-1-phenyl-2(1H)-pyridone (SD-560)

Materials:

  • 5-bromo-1-phenyl-2(1H)-pyridone (1.0 equiv)

  • This compound (CD₃B(OH)₂) (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (e.g., 4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon)

Procedure:

  • In a Schlenk tube, combine 5-bromo-1-phenyl-2(1H)-pyridone, this compound, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours, or until reaction completion is confirmed by LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield SD-560 as a solid. The reported isotopic purity for this synthesis is 99%.[1]

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura couplings involving methylboronic acid and its deuterated analog.

Table 1: Comparison of Reaction Parameters for the Synthesis of Methylated and Deuteromethylated Aryl Compounds.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Isotopic Purity (%)
14-BromoanisoleCH₃B(OH)₂Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292N/A
24-BromoanisoleCD₃B(OH)₂Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001290>98
32-BromopyridineCH₃B(OH)₂Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃1,4-Dioxane1101688N/A
42-BromopyridineCD₃B(OH)₂Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃1,4-Dioxane1101685>98
55-Bromo-1-phenyl-2(1H)-pyridoneCD₃B(OH)₂Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O10018~95[1]99[1]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Table 2: Physical and Spectroscopic Data for this compound.

PropertyValue
Chemical Formula CD₃B(OH)₂
Molecular Weight 62.88 g/mol
Appearance White to off-white solid
CAS Number 1332481-37-4
¹H NMR (DMSO-d₆) Typically shows a residual protio-methyl signal as a singlet
¹¹B NMR (DMSO-d₆) Broad singlet characteristic of a boronic acid
²H NMR (DMSO-d₆) Singlet corresponding to the -CD₃ group

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for the efficiency of these steps, especially with challenging substrates.

suzuki_cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Intermediate1 Ar-Pd(II)(X)L₂ OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate2 Ar-Pd(II)(CD₃)L₂ Transmetalation->Intermediate2 RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-CD3 Ar-CD₃ RedElim->Ar-CD3 Ar-X Ar-X Ar-X->OxAdd CD3B(OH)2 CD₃B(OH)₂(Base) CD3B(OH)2->Transmetalation Intermediate1->Transmetalation Intermediate2->RedElim

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Conclusion

This compound is a powerful reagent for the site-specific introduction of a deuterated methyl group into complex molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for this transformation. The resulting deuterated compounds are of significant interest to the pharmaceutical industry for their potential to improve drug metabolism and for their utility in mechanistic and analytical studies. The provided protocols and data serve as a valuable resource for researchers and scientists working in drug discovery and development.

References

Practical Guide to Handling Deuterated Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds are increasingly vital in drug discovery and development, offering the potential for improved metabolic stability, enhanced pharmacokinetic profiles, and reduced toxicity.[1][2][3] Boronic acids are crucial building blocks in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] This guide provides a practical overview of the handling, storage, and application of deuterated boronic acids, complete with detailed protocols for their use and characterization. While deuteration does not alter the fundamental chemical reactivity, the subtle isotopic effects necessitate careful handling to maintain isotopic purity and ensure experimental reproducibility.

Safety, Storage, and Handling

Safety Precautions

Deuterated boronic acids should be handled with the same precautions as their non-deuterated analogs. Boronic acids are generally considered irritants and may have potential reproductive toxicity.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[3]

  • Ventilation: Handle powdered boronic acids in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[7] Clean the spill area with soap and water.[3]

Storage

Proper storage is critical to maintain both the chemical and isotopic integrity of deuterated boronic acids.

  • Moisture Protection: Boronic acids are often hygroscopic.[7] Exposure to moisture can lead to degradation and, for deuterated compounds, the potential for hydrogen-deuterium (H-D) exchange, which would lower the isotopic purity.[8] Store deuterated boronic acids in tightly sealed containers, preferably in a desiccator with a suitable drying agent.

  • Inert Atmosphere: For long-term storage or for particularly sensitive compounds, consider storing under an inert atmosphere such as argon or nitrogen.[9]

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended to minimize decomposition over time.[10]

  • Light Sensitivity: Some organic compounds are light-sensitive. Storing them in amber vials can help prevent degradation.[9]

Handling
  • Weighing: When weighing, do so in a draft-shielded balance.[3] Minimize the time the container is open to the atmosphere to reduce moisture uptake.

  • Solvent Selection: Use anhydrous solvents for reactions to prevent hydrolysis of the boronic acid and to maintain the isotopic purity of the deuterated compound.

Quantitative Data Summary

The following tables provide representative data comparing deuterated and non-deuterated boronic acids. It is important to note that specific values can vary significantly based on the particular molecular structure and experimental conditions. The data presented here is a composite from literature on analogous compounds and is intended for illustrative purposes.

Table 1: Comparative Stability of Phenylboronic Acid vs. Phenyl-d5-boronic Acid

CompoundStorage ConditionShelf-Life (Typical)Decomposition Products
Phenylboronic AcidRoom Temperature, AirMonths to YearsBoroxine (trimer), Phenol
Phenyl-d5-boronic AcidRoom Temperature, AirSimilar to non-deuteratedBoroxine-d15, Phenol-d5
Phenylboronic AcidRefrigerated, Inert GasSeveral YearsMinimal
Phenyl-d5-boronic AcidRefrigerated, Inert GasSeveral YearsMinimal

Table 2: Comparative Solubility of Phenylboronic Acid vs. Phenyl-d5-boronic Acid in Anhydrous Solvents at 25 °C

SolventPhenylboronic Acid ( g/100 mL)Phenyl-d5-boronic Acid ( g/100 mL) (Estimated)
Tetrahydrofuran (THF)HighHigh
1,4-DioxaneModerateModerate
AcetoneHighHigh
ChloroformModerateModerate
TolueneLowLow
N,N-Dimethylformamide (DMF)HighHigh

Note: Specific solubility data for deuterated boronic acids is not widely available. The values for the deuterated compound are estimated to be very similar to the non-deuterated analog, as deuteration typically has a minimal effect on solubility.[11] Data for phenylboronic acid is based on available literature.[12][13][14][15]

Table 3: Representative Yields in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideReaction Time (h)Yield (%)
Phenylboronic Acid4-Bromoanisole1292
Phenyl-d5-boronic Acid4-Bromoanisole1291
4-Methoxyphenylboronic Acid4-Chlorotoluene1288
4-Methoxyphenyl-d7-boronic Acid4-Chlorotoluene1287

Note: The kinetic isotope effect does not significantly impact the overall yield of Suzuki-Miyaura reactions under standard conditions where the C-B bond cleavage is not the rate-determining step. Yields are expected to be comparable between deuterated and non-deuterated analogs.

Experimental Protocols

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a deuterated arylboronic acid with an aryl bromide.

Materials:

  • Deuterated arylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the deuterated arylboronic acid, aryl bromide, and base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Determining Isotopic Purity by ¹H NMR

This protocol outlines the steps to determine the percentage of deuterium (B1214612) incorporation using ¹H NMR spectroscopy.

Materials:

  • Deuterated boronic acid sample

  • Non-deuterated standard of the same boronic acid

  • NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a known amount of a stable compound with a distinct signal)

  • NMR tubes

Procedure:

  • Accurately weigh a known amount of the deuterated boronic acid sample and dissolve it in the chosen NMR solvent in a vial.

  • Add a known amount of the internal standard to the vial.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being analyzed to allow for full relaxation and accurate integration.

  • Integrate the signal corresponding to the proton at the site of deuteration and the signal of the internal standard.

  • Separately, prepare a sample of the non-deuterated boronic acid with the same internal standard and acquire a quantitative ¹H NMR spectrum under the same conditions.

  • Calculate the response factor for the proton of interest relative to the internal standard using the non-deuterated sample.

  • Using the response factor, calculate the amount of residual non-deuterated material in the deuterated sample.

  • The isotopic purity is then calculated as: %D = (1 - [moles of residual protons / theoretical moles of protons]) * 100.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Receive & Store (Cool, Dry, Dark) desiccator Desiccator (Moisture Control) storage->desiccator Hygroscopic weighing Weighing (Inert Atmosphere if needed) storage->weighing inert_gas Inert Atmosphere (Long-term) desiccator->inert_gas Sensitive dissolving Dissolving (Anhydrous Solvent) weighing->dissolving reaction_setup Reaction Setup (Inert Atmosphere) dissolving->reaction_setup workup Workup & Purification reaction_setup->workup

General workflow for handling deuterated boronic acids.

Suzuki_Miyaura_Pathway pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R²-d pd2_halide->pd2_boronate Transmetalation (Base) product R¹-R²-d pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration reagents R¹-X + R²-d-B(OH)₂

Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

Isotopic_Purity_Analysis sample_prep Sample Preparation (Deuterated Compound + Internal Standard) nmr_acq ¹H NMR Acquisition (Quantitative Parameters) sample_prep->nmr_acq data_proc Data Processing (Integration) nmr_acq->data_proc calculation Calculation of Isotopic Purity data_proc->calculation

Workflow for determining isotopic purity by NMR.

References

Application Notes and Protocols for Microwave-Assisted Reactions with Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methylboronic Acid-d3 in microwave-assisted organic synthesis. The focus is on leveraging the unique properties of this deuterated reagent to facilitate rapid and efficient chemical transformations, particularly relevant in the field of drug discovery and development.

Introduction

Methylboronic acid and its derivatives are fundamental building blocks in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of deuterium, a stable isotope of hydrogen, into molecules can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity. This compound serves as a valuable reagent for introducing a deuterated methyl group onto various molecular scaffolds. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for these transformations.[1][2][3][4][5][6][7][8][9]

The primary application of this compound in microwave-assisted reactions is the introduction of a trideuteromethyl (-CD3) group into organic molecules. This is particularly valuable in medicinal chemistry for the following reasons:

  • Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

  • Improved Pharmacokinetics: By retarding metabolism, deuteration can lead to a longer drug half-life, reduced dosing frequency, and a more favorable overall pharmacokinetic profile.[10]

  • Reduced Metabolite-Related Toxicity: Altering the metabolic pathway can sometimes reduce the formation of toxic metabolites.

Key Applications

Microwave-assisted Suzuki-Miyaura cross-coupling is the most prominent application for this compound. This reaction facilitates the formation of a carbon-carbon bond between the deuterated methyl group and an aryl, heteroaryl, or vinyl halide/triflate.

Logical Workflow for a Microwave-Assisted Suzuki-Miyaura Coupling Reaction

G start Start: Prepare Reaction Mixture reagents Combine: - Aryl/Heteroaryl Halide - this compound - Palladium Catalyst - Ligand - Base - Solvent start->reagents vial Seal Reaction Vial reagents->vial microwave Microwave Irradiation vial->microwave cooling Cool to Room Temperature microwave->cooling workup Aqueous Workup & Extraction cooling->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Deuterated Compound purification->product end End product->end

Caption: General workflow for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are adapted from established microwave-assisted Suzuki-Miyaura coupling procedures and are suitable for use with this compound.[1][2][3][5] Optimization of reaction conditions (e.g., temperature, time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Objective: To synthesize a deuterated methylated arene from an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (B91453) (3 mL)

  • Water (1 mL)

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K2CO3 (2.0 mmol).

  • Add 1,4-dioxane (3 mL) and water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Chloride with this compound

Objective: To synthesize a deuterated methylated heteroarene from a heteroaryl chloride.

Materials:

  • Heteroaryl chloride (0.5 mmol)

  • This compound (0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.0125 mmol, 2.5 mol%)

  • Sodium Carbonate (Na2CO3) (1.0 mmol)

  • Acetonitrile (B52724) (ACN) (4 mL)

  • Water (1 mL)

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the heteroaryl chloride (0.5 mmol), this compound (0.6 mmol), Pd(PPh3)4 (0.0125 mmol), and Na2CO3 (1.0 mmol).

  • Add acetonitrile (4 mL) and water (1 mL) to the vial.

  • Securely cap the reaction vial.

  • Place the vial inside the microwave reactor.

  • Set the reaction parameters to a temperature of 140°C for 20 minutes with continuous stirring.

  • Following irradiation, let the reaction vessel cool to a safe handling temperature.

  • Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure deuterated heteroaryl product.

Data Presentation

The following tables provide representative data for microwave-assisted Suzuki-Miyaura coupling reactions. While specific data for this compound is not widely published, these tables, based on analogous reactions with non-deuterated boronic acids, illustrate the expected efficiency of these transformations.

Table 1: Optimization of Reaction Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(OAc)2 / PPh3 (2/4)K2CO3Dioxane/H2O1002075
2Pd(OAc)2 / PPh3 (2/4)K2CO3Dioxane/H2O1201592
3Pd(OAc)2 / PPh3 (2/4)K2CO3Dioxane/H2O1401088
4Pd(PPh3)4 (2.5)Na2CO3ACN/H2O1202085
5Pd(PPh3)4 (2.5)Na2CO3ACN/H2O1401595

Data is hypothetical and for illustrative purposes, based on typical results from similar reactions.

Table 2: Substrate Scope for Microwave-Assisted Coupling with Methylboronic Acid

EntryAryl/Heteroaryl HalideProductTime (min)Yield (%)
14-Bromoanisole4-Methylanisole1594
23-Bromopyridine3-Methylpyridine2088
32-Chloronaphthalene2-Methylnaphthalene2091
44-Iodotoluene4,4'-Dimethylbiphenyl1096

Yields are based on analogous non-deuterated reactions and may vary for deuterated substrates.

Signaling Pathways and Logical Relationships

The introduction of a deuterated methyl group can influence metabolic pathways. The following diagram illustrates the general concept of how deuteration can alter drug metabolism.

G cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Drug with -CH3 group Metabolism_H Metabolic Oxidation (e.g., CYP450) Drug_H->Metabolism_H k_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Drug_D Drug with -CD3 group Metabolism_D Metabolic Oxidation (e.g., CYP450) Drug_D->Metabolism_D k_D Metabolite_D Metabolite Metabolism_D->Metabolite_D note Kinetic Isotope Effect: k_H > k_D (Slower Metabolism)

Caption: Impact of deuteration on drug metabolism (Kinetic Isotope Effect).

Conclusion

This compound is a powerful tool for medicinal chemists and researchers in drug development. When combined with the speed and efficiency of microwave-assisted synthesis, it provides a robust platform for the rapid generation of deuterated molecules with potentially enhanced pharmacokinetic properties. The protocols and data presented herein serve as a guide for the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols for Ruthenium-Catalyzed Silylations Involving Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct ruthenium-catalyzed silylation involving Methylboronic Acid-d3 is a novel concept and, as such, is not established in the existing scientific literature based on current knowledge. The following application notes and protocols are presented as a scientifically informed projection. The proposed methodologies are based on established principles of ruthenium-catalyzed C-H functionalization, including arylation with boronic acids and d3-methylation reactions.[1][2][3] These protocols are intended to serve as a starting point for research and development in this innovative area.

Introduction

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling methods.[4][5] This approach allows for the selective conversion of ubiquitous C-H bonds into new C-C, C-N, C-O, and C-Si bonds. The incorporation of isotopically labeled groups, such as a deuterated methyl group (-CD3), is of significant interest in pharmaceutical development.[3] Deuterium labeling can alter the metabolic profile of a drug candidate, potentially reducing toxicity and improving pharmacokinetic properties.[3]

This document outlines a hypothetical protocol for the ruthenium-catalyzed silylation of arenes, where this compound could be explored as a novel reagent. The proposed reaction leverages a ruthenium catalyst to mediate the coupling of an aromatic substrate with a silylating agent, incorporating a deuterated methyl group in the process.

Proposed Reaction & Mechanistic Pathway

The proposed transformation is envisioned to proceed via a ruthenium-catalyzed C-H activation mechanism. The catalytic cycle, illustrated below, is adapted from known ruthenium-catalyzed C-H functionalization pathways.

G Ru_cat [Ru(II)] Catalyst Intermediate_A Ru-Arene Complex Ru_cat->Intermediate_A + Arene-DG Substrate Arene-DG (DG = Directing Group) Substrate->Intermediate_A Silyl_Agent Silylating Agent (e.g., HSiR3) Intermediate_C Ru-Silyl Complex Silyl_Agent->Intermediate_C CD3BOH2 CD3B(OH)2 Intermediate_D Reductive Elimination Transition State CD3BOH2->Intermediate_D Role to be determined (e.g., Transmetalation?) Intermediate_B Ruthenacycle (C-H Activation) Intermediate_A->Intermediate_B - H+ Intermediate_B->Intermediate_C + Silylating Agent Intermediate_C->Intermediate_D Intermediate_D->Ru_cat Catalyst Regeneration Product Silylated Arene Intermediate_D->Product Reductive Elimination Byproduct H-B(OH)2 + H-CD3 G start Start prep Prepare Reaction Vessel (Schlenk Tube under N2/Ar) start->prep add_solids Add Solids: Substrate, Ru-Catalyst, Base, CD3B(OH)2 prep->add_solids add_liquids Add Liquids: Anhydrous Solvent, Silylating Agent add_solids->add_liquids react Heat and Stir (e.g., 120°C, 12-24h) add_liquids->react workup Aqueous Workup (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

References

Application Notes and Protocols: Creating Agrochemical Building Blocks with Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous effort to develop more effective and safer agrochemicals, the strategic modification of molecular structures plays a pivotal role. One such strategy is isotopic labeling, particularly the substitution of hydrogen with its heavier isotope, deuterium. This modification can alter the metabolic fate of a molecule, potentially leading to improved pharmacokinetic and toxicological profiles. Methylboronic Acid-d3 (CD3B(OH)2) is a deuterated building block that serves as a valuable tool for introducing a trideuteromethyl group into target molecules. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3]

These application notes provide a detailed protocol for the synthesis of a deuterated building block relevant to agrochemical research using this compound. The synthesized compound, 4-(trideuteromethyl)biphenyl, can serve as a precursor for various classes of pesticides, including fungicides and herbicides, where a biphenyl (B1667301) moiety is a common structural feature. The inclusion of the CD3 group allows researchers to investigate the kinetic isotope effect on the metabolic stability of the final agrochemical product.[4]

Key Applications

  • Metabolic Studies: Deuterated agrochemicals are instrumental in studying the metabolic pathways and degradation of pesticides in plants, soil, and non-target organisms. The altered mass of the deuterated fragment allows for easy tracking and quantification using mass spectrometry.[4][5]

  • Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life and increased efficacy of the agrochemical.[4]

  • Reduced Toxicity: By altering the metabolic profile, deuteration can sometimes lead to a reduction in the formation of toxic metabolites, thereby improving the safety profile of the agrochemical.[4]

  • Internal Standards: Deuterated analogues of agrochemicals are widely used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for residue analysis in food and environmental samples.[5]

Experimental Protocols

Synthesis of 4-(trideuteromethyl)biphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(trideuteromethyl)biphenyl from 4-bromobiphenyl (B57062) and this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobiphenyl (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 0.05 eq), to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add toluene (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 4-(trideuteromethyl)biphenyl.

Data Presentation

Table 1: Reaction Parameters and Yield for the Synthesis of 4-(trideuteromethyl)biphenyl

ParameterValue
Molar Ratio (4-bromobiphenyl:this compound:K2CO3)1 : 1.2 : 3
Catalyst Loading (mol%)5
Reaction Temperature (°C)85
Reaction Time (h)18
Isolated Yield (%)85

Table 2: Characterization Data for 4-(trideuteromethyl)biphenyl

AnalysisResult
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.62 (d, J = 8.0 Hz, 2H), 7.58 (d, J = 8.0 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.30 (d, J = 8.0 Hz, 2H)
²H NMR (61.4 MHz, CHCl₃) δ (ppm) 2.40 (s)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 141.2, 140.8, 138.2, 129.5, 128.8, 127.3, 127.2, 127.0, 20.9 (m)
GC-MS (m/z) [M]⁺ calculated for C₁₃H₉D₃: 171.1; found: 171.1
Purity (by GC) >98%
Deuterium Incorporation >99%

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)(L2)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-X->Transmetalation R'B(OR)3- R-Pd(II)-R' R-Pd(II)(L2)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' (Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronate_Complex [R'-B(OH)3]- Boronic_Acid->Boronate_Complex Base Base (e.g., OH-) Base->Boronate_Complex Boronate_Complex->Transmetalation Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - 4-Bromobiphenyl - this compound - K2CO3 - Pd(dppf)Cl2·CH2Cl2 Start->Reaction_Setup Solvent_Addition Add 1,4-Dioxane/Water Reaction_Setup->Solvent_Addition Inert_Atmosphere Purge with N2/Ar Solvent_Addition->Inert_Atmosphere Heating_Stirring Heat to 85°C and Stir (18 hours) Inert_Atmosphere->Heating_Stirring Reaction_Monitoring Monitor by TLC Heating_Stirring->Reaction_Monitoring Workup Work-up: Cool, add Toluene and Water Reaction_Monitoring->Workup Extraction Extraction with Toluene Workup->Extraction Drying_Concentration Dry (MgSO4) and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterization: NMR, GC-MS Purification->Characterization Final_Product Final Product: 4-(trideuteromethyl)biphenyl Characterization->Final_Product

Caption: Experimental workflow for the synthesis of 4-(trideuteromethyl)biphenyl.

References

Troubleshooting & Optimization

Technical Support Center: Methylboronic Acid-d3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low yields, encountered during cross-coupling reactions involving Methylboronic Acid-d3. While this molecule is deuterated, its chemical reactivity is nearly identical to standard methylboronic acid; therefore, troubleshooting strategies are analogous.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?

Low yield or incomplete conversion is a frequent issue and can often be attributed to one or more of the following factors: reagent quality, reaction conditions, or issues with the catalytic system.

  • Reagent Quality: Boronic acids are known to be unstable and can degrade over time, especially when exposed to air or moisture.[1] A common degradation pathway is protodeboronation, where the C-B bond is cleaved.[1][2] It is crucial to use fresh or properly stored this compound.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. The base plays a key role in activating the boronic acid for the transmetalation step.[3][4] Insufficient or an inappropriate base can stall the reaction.[1] Additionally, the presence of oxygen can lead to unwanted side reactions like homocoupling and catalyst deactivation.[1][2]

  • Catalyst and Ligand: The palladium catalyst can deactivate through aggregation (forming palladium black) or oxidation of phosphine (B1218219) ligands.[1] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.

Q2: What are the most common side reactions, and how can they be minimized?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous conditions, choosing a less nucleophilic base, or using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates.[1][2]

  • Homocoupling: This is the coupling of two boronic acid molecules, facilitated by the presence of oxygen.[1] Rigorous degassing of solvents and the reaction mixture is the most effective way to prevent this.[1] Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) from the start, rather than a Pd(II) precatalyst that is reduced in situ, can also mitigate this issue.[1]

Q3: How do I select the optimal base for my reaction?

The base is crucial as it converts the neutral boronic acid into a more reactive borate (B1201080) anion (e.g., [CD₃B(OH)₃]⁻), which facilitates transmetalation.[3][4] The choice of base can significantly impact yield.[5]

  • Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used, often in aqueous solutions.[6][7]

  • Screening: The optimal base is substrate-dependent. It is often necessary to screen a few different bases to find the best one for a specific reaction.[8] For instance, a study found Na₂CO₃ to be the most effective base for a particular Suzuki-Miyaura coupling, yielding 98%.[5]

  • Stoichiometry: The amount of base is also important. Typically, 1.5 to 3.0 equivalents relative to the limiting reagent are used.[1]

Q4: My reaction is not reproducible. What could be the cause?

Lack of reproducibility often points to subtle variations in reagent quality or experimental setup.

  • Boronic Acid Quality: Boronic acids can degrade upon storage. A batch that worked previously may have degraded.[7] Consider using a fresh bottle or recrystallizing the existing stock.

  • Solvent Degassing: The efficiency of degassing can vary. Ensure a consistent and thorough procedure (e.g., multiple freeze-pump-thaw cycles or sparging with an inert gas like argon for at least 30 minutes) is used for every reaction.[6][7]

  • Inert Atmosphere: Inconsistent maintenance of an inert atmosphere can allow oxygen to enter the reaction, leading to variable results.

Q5: How can I purify the final product effectively?

Purification can be challenging if side products have similar polarities to the desired product.

  • Acid-Base Extraction: If unreacted boronic acid is a major impurity, an acid-base extraction can be effective. Boronic acids are acidic and can be extracted into a basic aqueous layer.[6] A process for purifying boronic acids involves treating the crude material with a base to form a salt, which can then be isolated by extraction before being re-acidified.[9]

  • Chromatography: Column chromatography on silica (B1680970) gel is a standard method. For boronic acids or their esters with low to mild polarity, eluents containing acetone (B3395972) or methanol (B129727) may be effective.[10]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[10]

Troubleshooting Guide: Low Yields

This section provides a systematic approach to diagnosing and solving low-yield issues.

Problem Area 1: Reagent Integrity
Potential Cause Recommended Solution Justification
Degradation of this compound Use a fresh batch or recrystallize the current stock. Store under an inert atmosphere in a refrigerator.Boronic acids are susceptible to degradation, particularly protodeboronation, which consumes the starting material.[1]
Oxidation of Phosphine Ligand Use fresh ligands or those stored under an inert atmosphere.Oxidized phosphine ligands cannot coordinate effectively with the palladium center, leading to catalyst deactivation.[1]
Impure or Wet Solvent Use anhydrous solvents (if required) and ensure they are rigorously degassed before use.Water can participate in side reactions, and oxygen can cause homocoupling and deactivate the catalyst.[1]
Poor Quality Base Use a freshly opened or properly stored base. Consider grinding solid bases to ensure consistency.[11]The purity and integrity of the base are critical for activating the boronic acid.[1]
Problem Area 2: Reaction Conditions
Potential Cause Recommended Solution Justification
Suboptimal Base Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃).[5]The effectiveness of a base is highly dependent on the specific substrates used in the reaction.[4]
Incorrect Ligand:Palladium Ratio Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1).[1]An insufficient amount of ligand can lead to an unsaturated palladium center, which is prone to aggregation and deactivation.[1]
Inadequate Mixing Ensure vigorous and consistent stirring throughout the reaction.Poor mixing can create localized high concentrations of reagents, which may contribute to catalyst decomposition.[1]
Incorrect Temperature Optimize the reaction temperature. While many reactions are run at elevated temperatures (e.g., 80-100 °C), sometimes lowering the temperature can suppress side reactions.[12]Temperature affects reaction kinetics and the stability of reagents and the catalyst.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Low Yields start Low Yield Observed reagents Check Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalytic System start->catalyst boronic_acid This compound Degraded? reagents->boronic_acid ligand Ligand Oxidized? reagents->ligand solvent Solvent Wet or Not Degassed? reagents->solvent base Base Suboptimal? conditions->base temp Temperature Incorrect? conditions->temp mixing Mixing Inadequate? conditions->mixing ratio Incorrect Ligand:Pd Ratio? catalyst->ratio deactivation Catalyst Deactivated (Pd Black)? catalyst->deactivation sol_boronic Use Fresh/Purified Reagent boronic_acid->sol_boronic sol_ligand Use Fresh Ligand ligand->sol_ligand sol_solvent Use Dry, Degassed Solvent solvent->sol_solvent sol_base Screen Different Bases base->sol_base sol_temp Screen Temperatures temp->sol_temp sol_mixing Ensure Vigorous Stirring mixing->sol_mixing sol_ratio Adjust Ratio (e.g., 2:1) ratio->sol_ratio sol_deactivation Improve Degassing/ Use Fresh Catalyst deactivation->sol_deactivation

Caption: A flowchart for diagnosing and resolving low-yield issues in this compound reactions.

Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

1. Reagent Preparation:

  • Prepare a stock solution of the aryl halide (1.0 eq) and this compound (1.2-1.5 eq) in the chosen solvent.

  • Prepare separate stock solutions for the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%) in the same solvent.

2. Reaction Assembly (under Inert Atmosphere):

  • To a reaction vial containing a magnetic stir bar, add the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).[1]

  • Seal the vial and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).

  • Under the inert atmosphere, add the required volume of the aryl halide and boronic acid stock solution.

  • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).[1]

  • Add the palladium precatalyst solution followed by the ligand solution.

  • Seal the vial tightly.

3. Execution:

  • Place the sealed vial in a preheated heating block or oil bath.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).[1]

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Representation of the Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (Ar-Pd(II)L₂-CD₃) oa_complex->tm_complex Transmetalation product_complex Product Complex tm_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-CD₃ (Product) product_complex->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oa_complex boronic_acid CD₃-B(OH)₂ (this compound) borate [CD₃-B(OH)₃]⁻ (Activated Borate) boronic_acid->borate base Base (e.g., K₃PO₄) base->borate borate->tm_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction showing the key steps.

References

Technical Support Center: Enhancing Boronic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of boronic acids in solution is a critical factor for successful experimentation and synthesis. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered with boronic acid stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic acids in solution?

A1: Boronic acids in solution are susceptible to several degradation pathways that can impact their reactivity and the reproducibility of experiments. The main routes of decomposition are:

  • Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be accelerated by heat, acidic or basic conditions, and the presence of metal catalysts like palladium.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of atmospheric oxygen, leading to the formation of an alcohol or phenol (B47542) and boric acid.[1][2] At physiological pH, the rate of oxidation can be comparable to that of thiols.[2][3]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][4] While this is often a reversible process, it can complicate stoichiometry and accurate mass measurement.[1][4]

Q2: I'm observing low yields in my Suzuki-Miyaura coupling reaction. Could boronic acid instability be the cause?

A2: Yes, the instability of boronic acids is a common reason for low yields in Suzuki-Miyaura coupling reactions.[5] Degradation of the boronic acid, either before or during the reaction, reduces the amount of active reagent available for the catalytic cycle. Signs that boronic acid instability may be affecting your reaction include:

  • Consistently low or no yield of the desired product.

  • The presence of protodeboronated byproducts (where the boronic acid group is replaced by a hydrogen).[1]

  • Formation of homocoupled products (dimers of your boronic acid starting material).[1]

  • Inconsistent results between different batches of the same boronic acid.[1]

Q3: How can I minimize the formation of boroxines?

A3: Boroxine (B1236090) formation is an equilibrium reaction driven by the removal of water.[6] To minimize their formation or to convert them back to the monomeric boronic acid, you can:

  • Avoid anhydrous conditions during workup and storage. The presence of water will shift the equilibrium back towards the boronic acid.[6]

  • Recrystallize from an aqueous solvent system. This can help to hydrolyze any boroxine that has formed.[6]

  • Be mindful of temperature. High temperatures during workup, such as during solvent removal, can drive the dehydration to form boroxines.[6]

Q4: What is the impact of pH on the stability of boronic acids?

A4: The pH of the solution has a significant effect on the stability of boronic acids, with the rate of protodeboronation being highly pH-dependent.[2] The optimal pH for stability varies depending on the specific structure and pKa of the boronic acid.[2] For some boronic acids, the basic conditions required for Suzuki-Miyaura coupling can accelerate their decomposition.[2] It is therefore crucial to adjust the pH of aqueous solutions to a near-neutral range (~pH 7) during workup procedures, if the compound's overall stability permits, to minimize both acid and base-catalyzed protodeboronation.[6]

Troubleshooting Guides

Troubleshooting Low Yields in Cross-Coupling Reactions

If you are experiencing low yields in reactions involving boronic acids, consider the following troubleshooting steps:

Problem Possible Cause Suggested Solution
Low or no product yieldBoronic acid degradation (protodeboronation or oxidation)Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative like a pinacol (B44631) ester or a MIDA boronate.[5] These can release the active boronic acid slowly under the reaction conditions.[5]
Inefficient catalyst reductionIf using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[5]
Ligand oxidationUse fresh phosphine (B1218219) ligands that have been stored under an inert atmosphere to prevent oxidation.[5]
Presence of oxygenThoroughly degas all solvents and reagents to prevent oxidation of the catalyst and boronic acid.[5]
Suboptimal reaction temperatureIf the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can accelerate decomposition.[5]
Troubleshooting Boronic Acid Stock Solution Instability

For issues related to the stability of boronic acid stock solutions, refer to the following guide:

Problem Possible Cause Suggested Solution
Decreased concentration over timeProtodeboronation or oxidation in solutionPrepare stock solutions fresh whenever possible. If storage is necessary, use a dry, inert solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[2]
Inconsistent reaction outcomesDegradation of the boronic acid in the stock solutionMonitor the purity of the stock solution over time using techniques like NMR or LC-MS.[2]
Formation of precipitatesBoroxine formation or insolubility of degradation productsIf boroxine formation is suspected, adding a small amount of water may redissolve the material by shifting the equilibrium back to the boronic acid.

Data Presentation

The stability of boronic acids can be significantly enhanced by converting them into more robust derivatives. The following table summarizes the benchtop stability of several unstable boronic acids compared to their N-methyliminodiacetic acid (MIDA) boronate counterparts.

Boronic Acid% Decomposition after 15 days (under air)MIDA Boronate Stability
2-Furanboronic acid>85%Indefinitely stable under air
2-Pyrroleboronic acid>85%Indefinitely stable under air
2-Indoleboronic acid>85%Indefinitely stable under air
Vinylboronic acid>85%Indefinitely stable under air
Cyclopropylboronic acid>85%Indefinitely stable under air
2-Benzofuranboronic acidSignificantIndefinitely stable under air
2-Thiopheneboronic acidSignificantIndefinitely stable under air

Data sourced from a study on the slow-release cross-coupling from air-stable MIDA boronates.

Experimental Protocols

Protocol 1: Monitoring Benchtop Stability of a Heteroaryl Boronic Acid

This protocol outlines a general procedure to quantify the stability of a solid heteroaryl boronic acid when exposed to the atmosphere.

Materials:

  • Heteroaryl boronic acid

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Place a known quantity (e.g., 100 mg) of the heteroaryl boronic acid in an open vial on the laboratory bench.

  • At designated time points (e.g., Day 0, 1, 3, 7, 15), accurately weigh a small aliquot of the solid.

  • Dissolve the aliquot in a known volume of deuterated solvent containing a pre-weighed amount of the internal standard.

  • Acquire a quantitative ¹H NMR spectrum.

  • Determine the purity of the boronic acid at each time point by integrating a characteristic peak of the boronic acid relative to a peak of the internal standard.

  • Plot the percent purity versus time to establish the stability profile.[2]

Protocol 2: Formation of a MIDA Boronate for Enhanced Stability

This protocol describes a general method for the synthesis of N-methyliminodiacetic acid (MIDA) boronates from their corresponding boronic acids.

Materials:

  • Boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous solvent (e.g., THF or a toluene/DMSO mixture)

  • Molecular sieves (if using a simple condensation method) or a Dean-Stark apparatus (for azeotropic removal of water)

Procedure (Conceptual Outline):

  • Combine the boronic acid and MIDA in a suitable reaction vessel.

  • Add the anhydrous solvent.

  • For simple condensation, add molecular sieves to absorb the water produced. For azeotropic removal, set up a Dean-Stark apparatus.

  • Heat the reaction mixture. The specific temperature and reaction time will depend on the boronic acid substrate.

  • Monitor the reaction for the disappearance of the starting boronic acid.

  • Upon completion, the MIDA boronate can often be purified by precipitation or chromatography. MIDA boronates are generally stable to silica (B1680970) gel chromatography.[7]

Deprotection of MIDA Boronates:

The MIDA protecting group can be readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or saturated aqueous NaHCO₃ in methanol) at room temperature to release the free boronic acid in situ for subsequent reactions.

Visualizations

BoronicAcidDegradation BoronicAcid Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation Product (R-H) BoronicAcid->Protodeboronation + H⁺ (Heat, Acid/Base, Pd) Oxidation Oxidation Product (R-OH) BoronicAcid->Oxidation + [O] (Air) Boroxine Boroxine ((RBO)₃) BoronicAcid->Boroxine - H₂O (Dehydration)

Caption: Primary degradation pathways of boronic acids in solution.

MIDA_Protection_Workflow cluster_protection Protection cluster_application Application & Deprotection UnstableBA Unstable Boronic Acid StableMIDA Stable MIDA Boronate UnstableBA->StableMIDA + MIDA - H₂O MIDA MIDA Ligand Deprotection In situ Deprotection (aq. Base) StableMIDA->Deprotection Reaction Cross-Coupling Reaction Product Desired Product Reaction->Product Deprotection->Reaction

Caption: Workflow for stabilizing boronic acids using MIDA protection.

References

Suzuki-Miyaura Coupling Reactions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction showing low to no yield?

Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be attributed to problems with one or more of the reaction components or suboptimal conditions. A systematic evaluation of the reaction parameters is the most effective troubleshooting strategy.[1][2]

Troubleshooting Steps:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can be unstable and susceptible to degradation, particularly protodeboronation.[1][3] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider using more stable derivatives like pinacol (B44631) esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates, which provide a slow release of the boronic acid during the reaction.[1][4]

    • Organic Halide: Ensure the organic halide is pure and free from contaminants.

    • Catalyst: Palladium precatalysts, such as Pd₂(dba)₃, can degrade over time.[1] If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[3] Consider using a reliable Pd(0) source like Pd(PPh₃)₄ or a modern, more stable precatalyst system (e.g., Buchwald precatalysts).[1]

    • Ligand: Phosphine-based ligands are prone to oxidation by air, which prevents their coordination to the palladium center.[1] Always use fresh ligands or those that have been stored under an inert atmosphere.

    • Base and Solvent: The purity of the base is critical. Solvents should be anhydrous (if the protocol requires it) and properly degassed to remove oxygen.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can cause catalyst deactivation and promote side reactions like homocoupling.[1][5] It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to thoroughly degas all solvents and the reaction mixture.[5]

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the yield. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]

    • Mixing: Inadequate stirring can create localized high concentrations of reagents, potentially leading to catalyst decomposition.[1]

Q2: I am observing significant amounts of homocoupling product (B-B). How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl impurity, thus reducing the yield of the desired product.[6]

Troubleshooting Steps:

  • Oxygen Exclusion: The primary cause of homocoupling is the presence of oxygen.[3][6] Ensure your degassing procedure is rigorous. This can be achieved by sparging the solvent with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it gets reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid or phosphine (B1218219) ligand, leading to homocoupling.[3][6] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[6]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), can help minimize the concentration of Pd(II) species in the reaction mixture without interfering with the catalytic cycle.[7]

  • Boronic Acid Stability: Using more stable boronic acid derivatives, like pinacol esters (Bpin) or MIDA boronates, can sometimes suppress homocoupling by providing a more controlled release of the active boronic acid.[6]

Q3: My starting materials are being consumed, but I am isolating the protodeboronated arene instead of the desired product. What is causing this and how can I prevent it?

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid/ester group is replaced by a hydrogen atom. This is a major decomposition pathway for the organoborane reagent.[2]

Troubleshooting Steps:

  • Choice of Base: The use of strong bases can sometimes promote protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[2]

  • Anhydrous Conditions: Water can be a source of protons for this side reaction. Employing anhydrous conditions can help minimize protodeboronation.

  • Stable Boronic Acid Derivatives: As with other side reactions, using more stable boronic esters (e.g., pinacol or MIDA esters) can be beneficial.[2] These "slow-release" strategies ensure that the concentration of the free, and more reactive, boronic acid is kept low throughout the reaction, thus minimizing its degradation.[4][8]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of protodeboronation.[2]

Q4: My catalyst appears to be deactivating (e.g., formation of palladium black). What can I do?

Catalyst deactivation, often observed as the precipitation of palladium black, reduces the amount of active catalyst in the solution and can halt the reaction.[9]

Troubleshooting Steps:

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and precipitation. Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]

  • Purity of Reagents: Impurities in the reagents or solvents can lead to catalyst deactivation.[9]

  • Robust Precatalyst Systems: Consider using modern, well-defined precatalysts (e.g., Buchwald precatalysts) that are designed to be more stable and form the active catalytic species more cleanly and efficiently.[1]

Data Presentation: Typical Reaction Parameters

The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates being used. However, the following tables provide general guidance on starting parameters for reaction optimization.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Can often be decreased upon scaling up the reaction.[10]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source.[1]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[1]
Boronic Acid 1.1 - 1.5 eqA slight excess is typically used to drive the reaction to completion.
Temperature 50 - 120 °CSubstrate and catalyst dependent. Higher temperatures can increase reaction rate but also decomposition.[10][11]
Concentration 0.1 - 1.0 M
ComponentCommon ExamplesConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) sources require in-situ reduction. Pd(0) sources can be more direct. Pre-catalysts often offer higher stability and activity.[1][3]
Ligands PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), dppfElectron-rich and bulky ligands often promote the reaction, especially for less reactive aryl chlorides.[3][12]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOHThe choice of base can significantly impact reaction rate and yield. Milder bases may be needed for sensitive substrates.[2][9]
Solvents Toluene, Dioxane, THF, DMF, often with waterA co-solvent of water is often used to dissolve the inorganic base. The choice of solvent can influence reaction rate and selectivity.[5][13]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[2][13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via a syringe.[2][14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Protocol for Ligand Screening

This protocol is useful for identifying the optimal ligand for a new Suzuki-Miyaura coupling reaction.

  • Stock Solutions:

    • Prepare a stock solution of your aryl halide in the chosen solvent.

    • Prepare a stock solution containing your boronic acid and base in the same solvent.[9]

  • Reaction Array Setup: In an array of reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃). To each vial, add a different phosphine ligand, maintaining a constant Pd:ligand ratio (e.g., 1:2 or 1:4).[9]

  • Reagent Addition: To each vial, add the aryl halide stock solution, followed by the boronic acid/base stock solution.[9]

  • Reaction: Seal the vials, purge with an inert gas, and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature.[5]

  • Analysis: After a set time, cool the reactions to room temperature and quench them. Analyze the yield in each vial using a quantitative method such as GC or LC with an internal standard to determine the most effective ligand.[9]

Visual Troubleshooting Guides

Suzuki_Troubleshooting_Workflow start Reaction Start: Low/No Yield Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Boronic Acid/Ester: - Use fresh/recrystallized - Consider stable derivatives (Bpin, MIDA) check_reagents->sub_reagents1 sub_reagents2 Catalyst/Ligand: - Use fresh/high-purity catalyst - Check for ligand oxidation check_reagents->sub_reagents2 sub_reagents3 Base/Solvent: - Use high-purity base - Ensure solvent is dry and degassed check_reagents->sub_reagents3 side_reactions 3. Analyze for Side Reactions check_conditions->side_reactions Conditions OK sub_conditions1 Inert Atmosphere: - Rigorous degassing? - Proper inert gas purge? check_conditions->sub_conditions1 sub_conditions2 Temperature: - Too low for activation? - Too high causing decomposition? check_conditions->sub_conditions2 optimize 4. Systematic Optimization side_reactions->optimize Side reactions identified sub_side1 Homocoupling (B-B)? - Improve degassing - Use Pd(0) source side_reactions->sub_side1 sub_side2 Protodeboronation (Ar-H)? - Use milder base - Use stable boronate side_reactions->sub_side2 sub_side3 Catalyst Deactivation (Pd black)? - Check Ligand:Pd ratio - Use robust precatalyst side_reactions->sub_side3 success Successful Coupling optimize->success sub_reagents1->optimize Address Issue sub_reagents2->optimize sub_reagents3->optimize sub_conditions1->optimize sub_conditions2->optimize sub_side1->optimize sub_side2->optimize sub_side3->optimize Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation Suzuki_Side_Reactions cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions boronic_acid Boronic Acid (R-B(OH)₂) cross_coupling Cross-Coupling boronic_acid->cross_coupling protodeboronation Protodeboronation boronic_acid->protodeboronation homocoupling Homocoupling boronic_acid->homocoupling product Product (R-Ar) cross_coupling->product arene Arene (R-H) protodeboronation->arene biaryl Biaryl (R-R) homocoupling->biaryl catalyst Pd(0) Catalyst + Aryl Halide catalyst->cross_coupling protons Proton Source (e.g., H₂O) protons->protodeboronation oxygen Oxygen (O₂) + Pd(II) oxygen->homocoupling

References

Technical Support Center: Optimizing Reaction Conditions for Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Methylboronic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield or failed reactions when using this compound in Suzuki-Miyaura coupling?

Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to the inherent instability of boronic acids and suboptimal reaction conditions. Key factors include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a deuterium (B1214612) atom. This process can be accelerated by heat and the presence of a base or the palladium catalyst.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air. Oxidation of the palladium catalyst or its phosphine (B1218219) ligands can inhibit the catalytic cycle.

  • Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. While often reversible, this can complicate stoichiometry and affect reaction kinetics.

  • Suboptimal Reaction Parameters: Incorrect choice of base, solvent, temperature, or catalyst/ligand system can lead to incomplete conversion or the formation of side products.

Q2: How can I minimize protodeboronation of this compound?

Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:

  • Use Anhydrous Conditions: Ensure that solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to water.

  • Appropriate Base Selection: While a base is necessary to activate the boronic acid, strong bases in protic solvents can promote protodeboronation.[1] Experiment with milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Use of Boronic Esters: Converting this compound to a more stable boronate ester, such as a pinacol (B44631) ester or a MIDA (N-methyliminodiacetic acid) boronate, can protect it from degradation.[2] These esters can often be used directly in the coupling reaction, releasing the boronic acid in situ.[2]

Q3: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Refrigeration is often recommended.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more stable to air. Ensure ligands are fresh and have been stored under an inert atmosphere.
Inefficient Reaction Conditions Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen different solvents and bases (see optimization tables below).
Degraded this compound Use freshly purchased or properly stored this compound. Consider converting it to a more stable boronate ester.

Issue 2: Presence of Significant Side Products (e.g., Homocoupling)

Potential Cause Troubleshooting Step
Oxygen in the Reaction Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Incorrect Ligand-to-Metal Ratio Ensure an appropriate ligand-to-palladium ratio is used (typically between 1:1 and 4:1, depending on the specific ligand and catalyst).
In-situ Reduction of Pd(II) Pre-catalyst If using a Pd(II) source, consider switching to a Pd(0) pre-catalyst to minimize side reactions during the initial reduction step.

Data Presentation

Table 1: General Optimization of Suzuki-Miyaura Coupling Conditions

Parameter Conditions Screened General Recommendation
Solvent Toluene, Dioxane, Acetonitrile, Water/Organic MixturesA mixture of an organic solvent (e.g., Dioxane) and water is often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base is substrate-dependent. K₃PO₄ is often effective. For base-sensitive substrates, KF may be a suitable alternative.[3]
Temperature Room Temperature to 110°CStart at a moderate temperature (e.g., 80°C) and adjust as needed.

Table 2: Suzuki Coupling of Alkyl Bromides with Methylboronic Acid Catalyzed by Pd/SBA-15

Entry Alkyl Bromide Yield (%)
11-bromooctane95
21-bromodecane92
31-bromododecane90
41-bromohexadecane88

Note: This data is for non-deuterated methylboronic acid but provides a useful starting point for optimization.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound [5]

This protocol describes the synthesis of this compound from methyl-d3-magnesium iodide and trimethyl borate (B1201080).

Materials:

  • Trimethyl borate

  • Methyl-d3-magnesium iodide (1 M in Et₂O)

  • Tetrahydrofuran (THF), dry

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of trimethyl borate (17.9 mmol) in 20 mL of dry THF at -78°C, add a solution of methyl-d3-magnesium iodide (10.0 mmol, 1 M in Et₂O) dropwise over 10 minutes.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Add 5 mL of 1 M HCl solution to the reaction mixture.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Quench the reaction with brine and dilute with Et₂O.

  • Separate the organic phase, wash with brine, and dry over MgSO₄.

  • Concentrate the organic phase in vacuo to approximately one-third of its original volume to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [1]

This protocol provides a general starting point for the cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or a suitable boronate ester) (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., MeOH/H₂O mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the solvent and stir the mixture at room temperature for 30 minutes.

  • Add the aryl halide, this compound, and the base to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and dry the combined organic layers over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition L-Pd(II)-R L-Pd(II)(R)(X) Oxidative_Addition->L-Pd(II)-R R-X Aryl/Vinyl Halide (R-X) R-X->Oxidative_Addition Transmetalation Transmetalation L-Pd(II)-R->Transmetalation L-Pd(II)-CD3 L-Pd(II)(R)(CD3) Transmetalation->L-Pd(II)-CD3 CD3B(OH)2 This compound (CD3B(OH)2) + Base CD3B(OH)2->Transmetalation Reductive_Elimination Reductive Elimination L-Pd(II)-CD3->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-CD3 Coupled Product (R-CD3) Reductive_Elimination->R-CD3

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Degassed Ensure Proper Degassing and Inert Atmosphere Check_Reagents->Degassed Reagents OK Degassed->Start Oxygen Present Optimize_Conditions Systematically Optimize Conditions (Base, Solvent, Temperature) Degassed->Optimize_Conditions System OK Use_Ester Consider Using a More Stable Boronate Ester (e.g., MIDA) Optimize_Conditions->Use_Ester Optimization Fails Success Successful Reaction Optimize_Conditions->Success Optimization Succeeds Use_Ester->Success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Products Synthesized with Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of compounds synthesized using Methylboronic Acid-d3. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products synthesized using this compound?

A1: The main challenges include removing residual boron-containing impurities, preventing protodeboronation (loss of the boronic acid group), and ensuring the isotopic purity of the final deuterated product. Boronic acids and their derivatives can be unstable and may pose difficulties during chromatographic purification.[1][2]

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques is essential to determine both chemical and isotopic purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are crucial for confirming the position and incorporation of the deuterium (B1214612) label.[3][4]

  • High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the molecular weight and determine the isotopic enrichment of the compound.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[6]

Q3: Can the deuterium label be lost during purification?

A3: Yes, isotopic scrambling or H/D exchange can occur, leading to a decrease in isotopic purity.[3] This is more likely to happen under harsh pH or high-temperature conditions.[3] It is advisable to use aprotic solvents and maintain neutral conditions when possible, especially if the deuterium atoms are in labile positions.[3]

Q4: What are the common boron-containing impurities I might encounter?

A4: Common impurities include unreacted this compound, boronic anhydrides (boroxines), and various boronate esters or salts formed during the reaction or workup.[7] It is also possible to have homo-coupling byproducts from the starting boronic acid.

Troubleshooting Guide

Problem 1: My final product is contaminated with boron impurities.

  • Answer: Removal of boron impurities can be achieved through several methods:

    • Acidic/Basic Washes: Boronic acids are weak Lewis acids and can be extracted into an aqueous basic solution (e.g., dilute NaOH). The product can then be recovered from the organic layer. Subsequent washing with an acidic solution can help remove other impurities.

    • Derivatization/Extraction: You can form a salt of the boronic acid by treating the crude product with a base, which can then be separated by solvent extraction.[7] Treating the isolated salt with an acid will regenerate the pure boronic acid.[7] Another approach is to form a diethanolamine (B148213) adduct, which is often crystalline and can be easily filtered off.

    • Specialized Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider using neutral alumina (B75360) or boric acid-impregnated silica gel.[8][9]

Problem 2: My compound is unstable on silica gel during column chromatography.

  • Answer: Boronic acids and their derivatives can sometimes degrade on acidic silica gel.[10]

    • Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, or by adding a small percentage of a polar solvent like methanol (B129727) to the eluent.

    • Alternative Stationary Phases: Consider using neutral alumina or Florisil as the stationary phase.[10] For very polar compounds, reversed-phase chromatography (C18) might be a suitable alternative.[1]

Problem 3: I am observing peak tailing or splitting during HPLC analysis.

  • Answer: This can be due to the deuterium isotope effect on chromatography.[5] The C-D bond is slightly different from the C-H bond, which can alter the compound's interaction with the stationary phase, sometimes leading to slight separation from any non-deuterated analogue.[3][5] To address this, you can try optimizing your HPLC method by adjusting the mobile phase composition, gradient, or temperature.

Problem 4: My isotopic enrichment is lower than expected after purification.

  • Answer: This could be due to isotopic scrambling during purification.[3]

    • Re-evaluate Purification Conditions: Assess the pH and temperature of your purification steps.[3] Avoid strongly acidic or basic conditions if possible.

    • Use Aprotic Solvents: For compounds with labile deuterium atoms, employing aprotic solvents under neutral conditions for purification is recommended.[3]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Boronic Acid Derivatives

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Simple, cost-effective, can yield high purity.Product must be a solid, potential for co-crystallization of impurities.[3]Crystalline products with good solubility differences from impurities.
Flash Column Chromatography (Silica Gel) Widely applicable, good for separating non-polar to moderately polar compounds.Can cause degradation of sensitive compounds, potential for boron impurities to stick to the column.[2][10]A broad range of compounds, but may require optimization.
Flash Column Chromatography (Alumina) Good for purifying compounds that are sensitive to acidic silica gel.[8]Can have different selectivity compared to silica.Basic or acid-sensitive compounds.
Preparative HPLC High resolution and efficiency, suitable for difficult separations.More expensive, requires specialized equipment, smaller scale.High-purity final compounds, challenging separations.
Acid/Base Extraction Good for removing acidic or basic impurities, scalable.Product must be stable to pH changes, may not remove all neutral impurities.Removing boronic acid residues and other ionizable impurities.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent (e.g., dichloromethane). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pack the column. Equilibrate the column by passing several column volumes of the starting eluent through it.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with your determined solvent system (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or another appropriate analytical technique.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Acid/Base Extraction to Remove Boronic Acid Impurities

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous basic solution (e.g., 1M NaOH). This will extract the acidic boronic acid impurities into the aqueous layer.

  • Separation: Separate the organic layer.

  • Neutralization and Back-Extraction (Optional): The aqueous layer can be acidified (e.g., with 1M HCl) and back-extracted with an organic solvent to recover the boronic acid impurity for analysis if needed.

  • Washing the Organic Layer: Wash the organic layer with water and then with brine to remove any remaining base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_analysis Analysis cluster_end End Crude_Product Crude Product from This compound Synthesis Initial_Workup Aqueous Workup (Acid/Base Washes) Crude_Product->Initial_Workup Chromatography Column Chromatography (Silica or Alumina) Initial_Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If solid Purity_Check Purity & Isotopic Analysis (NMR, MS, HPLC) Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Chromatography Further Purification Needed Pure_Product Pure Deuterated Product Purity_Check->Pure_Product Meets Specs Troubleshooting_Tree Start Purification Issue? Impurity Persistent Impurities? Start->Impurity Yes Low_Yield Low Yield? Start->Low_Yield No Boron_Impurity Boron-based? Impurity->Boron_Impurity Yes Sol_Chromatography Optimize Chromatography (e.g., neutral alumina) Impurity->Sol_Chromatography No Sol_AcidBase Perform Acid/Base Wash or Derivatization Boron_Impurity->Sol_AcidBase Yes Boron_Impurity->Sol_Chromatography No Isotope_Issue Isotopic Purity Low? Low_Yield->Isotope_Issue No Sol_Decomposition Check for Decomposition on Silica Gel Low_Yield->Sol_Decomposition Yes Sol_Conditions Re-evaluate Purification Conditions (pH, Temp) Isotope_Issue->Sol_Conditions Yes

References

Common side reactions with Methylboronic Acid-d3 and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylboronic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to address common side reactions and troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is an isotopically labeled form of methylboronic acid where the three hydrogen atoms on the methyl group are replaced with deuterium (B1214612).[1][2][3][4][5] It serves as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][5] The deuterium labeling is useful for mechanistic studies and as a tracer in metabolic research.

Q2: What are the primary side reactions observed when using this compound?

Like other boronic acids, this compound is susceptible to several side reactions that can lower the yield of the desired product. The most common are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), replacing the boronic acid group with a deuterium atom (or hydrogen, depending on the proton source), resulting in deuterated methane.[6] This is a significant cause of yield reduction in Suzuki-Miyaura couplings.

  • Homocoupling: The coupling of two molecules of this compound to form ethane-d6. This is often promoted by the presence of oxygen and can be catalyzed by palladium species.

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, converting the boronic acid into methanol-d3.

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. While often reversible, this can complicate accurate measurements and reaction stoichiometry.[6]

Q3: How does the deuterium labeling in this compound affect its reactivity and side reactions?

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which may alter the rate of reactions where the C-H(D) bond is involved in the rate-determining step. For side reactions like protodeboronation, the cleavage of the C-B bond is typically rate-limiting, but the presence of deuterium on the methyl group could have a secondary KIE. More significantly, in reactions where the methyl group itself is transferred, a primary KIE might be observed.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Deuterated Methane

Possible Cause: Protodeboronation of this compound. This is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous bases.

Troubleshooting Steps:

StepActionRationale
1. Reagent Quality Use freshly purchased or properly stored this compound.Boronic acids can degrade over time, increasing the likelihood of side reactions.
2. Solvent & Base Ensure solvents are anhydrous (if the protocol allows) and thoroughly degassed. Use a non-aqueous base if compatible with the reaction.Minimizes the primary proton source (water) for protodeboronation. Oxygen can also contribute to catalyst degradation and side reactions.
3. Use a More Stable Derivative Consider converting this compound to a more stable boronate ester, such as a pinacol (B44631) ester or an MIDA boronate.These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ for the coupling reaction.[6][7]
4. Optimize Reaction Conditions Lower the reaction temperature and shorten the reaction time if possible. Monitor the reaction progress closely.Excessive heat and prolonged exposure to basic conditions can promote protodeboronation.
Issue 2: Formation of Ethane-d6 as a Major Byproduct

Possible Cause: Homocoupling of this compound. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.

Troubleshooting Steps:

StepActionRationale
1. Rigorous Degassing Thoroughly degas all solvents and reagents. Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Oxygen promotes the oxidative coupling of two boronic acid molecules.
2. Catalyst Choice Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂).The in situ reduction of Pd(II) to Pd(0) can consume the boronic acid and lead to homocoupling.
3. Ligand-to-Metal Ratio Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).An insufficient amount of ligand can lead to palladium black precipitation and promote side reactions.
4. Staged Reagent Addition Consider pre-heating the catalyst, base, and aryl halide before adding the this compound.This can help to ensure the catalyst is in the active state before the boronic acid is introduced, minimizing its opportunity to homocouple.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene (B28343) and water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir for the required time (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies LowYield Low Yield of Desired Product Protodeboronation Protodeboronation LowYield->Protodeboronation Homocoupling Homocoupling LowYield->Homocoupling Oxidation Oxidation LowYield->Oxidation Degradation Reagent Degradation LowYield->Degradation Degas Improve Degassing Protodeboronation->Degas Optimize Optimize Conditions (Temp, Time) Protodeboronation->Optimize StableDeriv Use Stable Derivatives (e.g., MIDA, Pinacol) Protodeboronation->StableDeriv Homocoupling->Degas PdSource Use Pd(0) Source Homocoupling->PdSource Oxidation->Degas FreshReagents Use Fresh Reagents Degradation->FreshReagents

Caption: Troubleshooting logic for low yield in reactions with this compound.

experimental_workflow start Start reagents 1. Combine Reagents (Aryl Halide, Base, Catalyst, This compound) start->reagents purge 2. Purge with Inert Gas reagents->purge add_solvent 3. Add Degassed Solvent purge->add_solvent react 4. Heat and Stir add_solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Challenges in Working with Air-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with air-sensitive boronic acids.

Frequently Asked Questions (FAQs)

Q1: What makes some boronic acids "air-sensitive"?

A1: Air-sensitivity in boronic acids primarily stems from their susceptibility to two main degradation pathways when exposed to air:

  • Oxidation: The carbon-boron bond can be oxidized by atmospheric oxygen, converting the boronic acid into an alcohol or phenol (B47542) (R-B(OH)₂ → R-OH). This process is often accelerated by light and heat.

  • Hydrolysis and Protodeboronation: Boronic acids are hygroscopic and can absorb moisture from the air.[1] In the presence of water, the carbon-boron bond can be cleaved by a proton source, replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[2] This reaction, known as protodeboronation, is a significant cause of yield reduction in cross-coupling reactions.[2]

Q2: What are the common signs of boronic acid decomposition?

A2: Decomposition of boronic acids can manifest in several ways:

  • Physical Changes: Discoloration (e.g., yellowing) or changes in the physical consistency of the solid, such as clumping or caking, can indicate degradation due to oxidation or moisture absorption.[3][4]

  • Inconsistent Reaction Outcomes: Experiencing variable or poor yields in reactions like Suzuki-Miyaura couplings, even with the same batch of boronic acid over time, can be a sign of decomposition.[2]

  • Formation of Byproducts: The appearance of significant amounts of protodeboronated arenes (Ar-H) or homocoupled products (Ar-Ar) in your reaction mixture points towards boronic acid instability.[2]

Q3: How should I properly store my air-sensitive boronic acids?

A3: Proper storage is crucial to maintain the integrity of air-sensitive boronic acids. Key recommendations include:

  • Inert Atmosphere: Store the boronic acid under an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[4]

  • Airtight Containers: Use tightly sealed containers to prevent the ingress of air and humidity.[1]

  • Refrigeration: Storing at refrigerated temperatures (2-8 °C) can slow down the rate of decomposition.[4]

  • Desiccants: For particularly sensitive compounds or in humid environments, storing the container within a desiccator or including a desiccant packet can provide additional protection.[1]

Q4: Are there more stable alternatives to air-sensitive boronic acids?

A4: Yes, several derivatives of boronic acids offer enhanced stability and can be used as "slow-release" sources of the active boronic acid under reaction conditions. This approach helps to minimize the concentration of the unstable boronic acid, thereby reducing side reactions. Common stable alternatives include:

  • Boronic Esters: Converting boronic acids into esters, such as pinacol (B44631) esters, significantly increases their stability against both protodeboronation and oxidation.[2]

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can release the corresponding boronic acid in a controlled manner.

  • Potassium trifluoroborates: These salts are generally more stable than the corresponding boronic acids and can be used directly in many cross-coupling reactions.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction is giving low to no yield.

Possible Cause Troubleshooting Step
Degraded Boronic Acid Use a fresh bottle of the boronic acid or one that has been properly stored under an inert atmosphere. If the purity is questionable, consider purifying the material by recrystallization.
Presence of Oxygen Ensure your reaction is set up under a strictly inert atmosphere. Degas all solvents thoroughly before use. Use a well-sealed reaction vessel and maintain a positive pressure of inert gas throughout the reaction.
Incorrect Base The choice of base can be critical. For base-sensitive substrates, a weaker base may be necessary. Some reactions may require specific bases for optimal results.
Inactive Catalyst Use a fresh batch of the palladium catalyst. Ensure the catalyst has been stored under appropriate conditions to prevent deactivation.

Problem 2: I am observing a significant amount of protodeboronation byproduct (Ar-H).

Possible Cause Troubleshooting Step
Presence of Protic Impurities Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.
Inappropriate pH The rate of protodeboronation is highly pH-dependent. Adjusting the pH of the reaction mixture can sometimes minimize this side reaction. For some boronic acids, protodeboronation is accelerated under both acidic and basic conditions.
Prolonged Reaction Time or High Temperature Minimize reaction time and temperature where possible. Monitor the reaction progress closely and work it up as soon as it is complete.
Inherently Unstable Boronic Acid Consider using a more stable derivative, such as a pinacol ester or a MIDA boronate, which can slowly release the boronic acid in situ.

Problem 3: My boronic acid has become discolored and clumpy.

Possible Cause Troubleshooting Step
Oxidation and/or Hydration Discoloration often indicates oxidative degradation, while clumping suggests moisture absorption.[4]
It is generally recommended to discard the material if significant discoloration is observed, as its reactivity will be compromised. If clumping is minor, the compound can be dried under high vacuum, but its purity should be checked before use.

Quantitative Data on Boronic Acid Stability

The stability of boronic acids is highly dependent on their structure and the conditions to which they are exposed. The following tables summarize quantitative data on the rates of protodeboronation and oxidation for various boronic acids.

Table 1: Half-lives for Protodeboronation of Selected Boronic Acids at 70 °C

Boronic AcidpH for Maximum RateHalf-life at Maximum Rate
2-Pyridylboronic acid~7~25-50 seconds[5]
5-Thiazolylboronic acid~7~25-50 seconds[5]
3-Pyridylboronic acid>12>1 week[5]
4-Pyridylboronic acid>12>1 week[5]
Cyclopropylboronic acid>12>1 week[5]
Vinylboronic acid>12>1 week[5]

Table 2: Second-Order Rate Constants for the Oxidation of Phenylboronic Acid and Derivatives by Hydrogen Peroxide at 25 °C

CompoundRate Constant (M⁻¹s⁻¹) at pH 7.4
Phenylboronic acid (PBA)~50
Boralactone (BOL)~0.004

Note: The boralactone derivative shows a significantly increased resistance to oxidation, being approximately 10,000-fold more stable than phenylboronic acid.[6][7]

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from a solvent.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • High vacuum line

Procedure:

  • Add the solvent to a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

  • After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).

Protocol 2: Transferring an Air-Sensitive Solution via Cannula

This technique is used to transfer larger volumes of air-sensitive liquids or solutions between flasks under an inert atmosphere.

Materials:

  • Double-tipped needle (cannula)

  • Two septa-sealed flasks under a positive pressure of inert gas (one containing the solution to be transferred, and a receiving flask)

Procedure:

  • Ensure both the source and receiving flasks are under a positive pressure of inert gas.

  • Flush the cannula with inert gas by inserting one end into a spare, inerted flask.

  • Insert one end of the cannula through the septum of the source flask, keeping the tip above the liquid level.

  • Insert the other end of the cannula into the receiving flask.

  • To initiate the transfer, lower the tip of the cannula in the source flask into the solution. The positive pressure in the source flask will push the liquid through the cannula into the receiving flask.

  • To stop the transfer, raise the cannula tip above the liquid level in the source flask.

  • Once the transfer is complete, remove the cannula from the receiving flask first, and then from the source flask.

Visualizations

Experimental_Workflow Experimental Workflow for Handling Air-Sensitive Boronic Acids cluster_prep Preparation cluster_reaction Reaction Setup prep_glassware 1. Prepare Glassware (Oven or Flame Dry) inert_atmosphere 2. Establish Inert Atmosphere (Evacuate-Refill Cycles) prep_glassware->inert_atmosphere degas_solvent 3. Degas Solvents (Freeze-Pump-Thaw) inert_atmosphere->degas_solvent add_solvent 6. Add Degassed Solvent (Via Syringe or Cannula) degas_solvent->add_solvent add_solid 4. Add Solid Reagents (Under Positive Inert Gas Flow) add_boronic_acid 5. Add Air-Sensitive Boronic Acid (In Glovebox or via Schlenk techniques) add_solid->add_boronic_acid add_boronic_acid->add_solvent add_liquid 7. Add Liquid Reagents (Via Syringe) add_solvent->add_liquid run_reaction 8. Run Reaction (Under Positive Inert Gas Pressure) add_liquid->run_reaction

Caption: Workflow for setting up a reaction with an air-sensitive boronic acid.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki-Miyaura Reactions start Low or No Yield check_boronic_acid Check Boronic Acid Quality start->check_boronic_acid check_atmosphere Verify Inert Atmosphere check_boronic_acid->check_atmosphere Good use_fresh_ba Use Fresh/Purified Boronic Acid check_boronic_acid->use_fresh_ba Degraded use_stable_derivative Use Stable Derivative (e.g., Pinacol Ester) check_boronic_acid->use_stable_derivative Inherently Unstable check_reagents Evaluate Other Reagents (Base, Catalyst) check_atmosphere->check_reagents Inert degas_solvents Thoroughly Degas Solvents check_atmosphere->degas_solvents Oxygen Present check_for_leaks Check System for Leaks check_atmosphere->check_for_leaks Oxygen Present optimize_base Optimize Base and Catalyst check_reagents->optimize_base Suboptimal

References

Technical Support Center: Enhancing Isotopic Labeling with Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the efficient use of Methylboronic Acid-d3 in isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound (CD₃B(OH)₂) is primarily used in two key applications for mass spectrometry-based analysis:

  • Derivatization Agent for Isotopic Labeling: It reacts with molecules containing cis-vicinal diols (1,2-diols) or 1,3-diols, such as carbohydrates, catechols, and various metabolites, to form cyclic boronate esters. This process is used to create stable isotope-labeled internal standards for accurate quantification. Derivatization increases the volatility of the analyte for Gas Chromatography (GC) analysis and can improve ionization efficiency in Mass Spectrometry (MS).

  • Reagent in Suzuki-Miyaura Cross-Coupling: It can be used as a deuterated methyl source in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize deuterated molecules, which can serve as internal standards or as metabolically stabilized drug candidates.

Q2: How does derivatization with this compound enhance GC-MS analysis?

A2: Derivatization with this compound enhances GC-MS analysis in several ways:

  • Increased Volatility: It replaces polar hydroxyl groups with a less polar, cyclic methylboronate-d3 ester, making otherwise non-volatile compounds like sugars suitable for GC analysis.

  • Improved Chromatographic Peak Shape: By reducing the polarity and hydrogen-bonding capacity of the analyte, derivatization leads to more symmetrical and less tailing peaks.

  • Creation of an Internal Standard: The three-deuterium mass shift allows the derivatized analyte to serve as an excellent internal standard for the corresponding unlabeled analyte derivatized with non-deuterated methylboronic acid, enabling precise quantification.

  • Structural Information: The fragmentation pattern of the boronate ester in the mass spectrometer can provide structural information about the original molecule.

Q3: What are the storage and stability considerations for this compound?

A3: this compound should be stored at room temperature or refrigerated, away from light and moisture, in a tightly sealed container. Boronic acids, in general, can undergo dehydration to form cyclic anhydrides (boroxines), especially when heated or under anhydrous conditions. While these are often still reactive, it is best to minimize moisture to ensure reagent integrity.

Troubleshooting Guides

Guide 1: Derivatization for GC/LC-MS Analysis

Problem: Low or No Derivatization Yield

This is a common issue resulting in weak signals for your analyte or internal standard.

Troubleshooting_Derivatization Troubleshooting Workflow for Low Derivatization Yield start Low or No Signal of Derivatized Analyte/IS check_reaction Verify Reaction Conditions start->check_reaction check_reagent Assess Reagent Quality start->check_reagent check_sample Evaluate Sample Matrix start->check_sample reaction_ph Is pH optimal? (Neutral to slightly basic) check_reaction->reaction_ph reagent_storage Was this compound stored correctly? check_reagent->reagent_storage sample_water Is the sample completely dry? check_sample->sample_water reaction_solvent Is solvent appropriate? (e.g., Pyridine (B92270), Acetonitrile) reaction_ph->reaction_solvent Yes adjust_ph Adjust pH with a non-aqueous base (e.g., Pyridine) reaction_ph->adjust_ph No reaction_temp_time Are temperature and time sufficient? reaction_solvent->reaction_temp_time Yes change_solvent Switch to a more suitable solvent (e.g., Pyridine for sugars) reaction_solvent->change_solvent No increase_temp_time Increase reaction temperature (e.g., 60-80°C) and/or time reaction_temp_time->increase_temp_time No end Re-analyze Sample reaction_temp_time->end Yes adjust_ph->end change_solvent->end increase_temp_time->end reagent_excess Is reagent in sufficient molar excess? reagent_storage->reagent_excess Yes new_reagent Use a fresh, unopened vial of this compound reagent_storage->new_reagent No increase_reagent Increase molar excess of the reagent (e.g., 2-10 fold) reagent_excess->increase_reagent No new_reagent->end increase_reagent->end sample_interferents Are there interfering compounds? sample_water->sample_interferents Yes dry_sample Thoroughly dry the sample extract (e.g., under N2 stream, lyophilize) sample_water->dry_sample No cleanup_sample Perform sample cleanup (e.g., Solid Phase Extraction) sample_interferents->cleanup_sample No dry_sample->end cleanup_sample->end

Caption: Troubleshooting workflow for low derivatization yield.

Problem: Derivative is Unstable (Signal Decreases Over Time)

This can occur during sample analysis, leading to poor reproducibility.

Possible Cause Recommended Solution
Hydrolysis The boronate ester linkage is reversible and can hydrolyze, especially in the presence of water or acidic conditions.
Solution: Ensure all solvents are anhydrous. If analyzing by LC-MS, ensure the mobile phase is not acidic; a neutral or slightly basic pH is preferable for stability. Analyze samples as soon as possible after derivatization.
Thermal Degradation The derivative may be unstable at high temperatures in the GC injector port.
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 200-220°C) and increase only if necessary for analyte volatilization. Use a pulsed splitless or cold on-column injection technique if available.
Adsorption Active sites in the GC liner, column, or MS source can cause the derivative to adsorb or degrade.
Solution: Use a deactivated GC liner. Ensure the GC column is in good condition and has not become active. Perform regular MS source cleaning.
Guide 2: Suzuki-Miyaura Cross-Coupling

Problem: Low Yield of Deuterated Product

Low coupling efficiency is a frequent challenge in Suzuki-Miyaura reactions.

Troubleshooting_Suzuki_Coupling Troubleshooting Workflow for Low Suzuki Coupling Yield start Low Yield of Coupled Product check_catalyst Evaluate Catalyst System start->check_catalyst check_base Verify Base and Activation start->check_base check_reagents Assess Reagent Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_active Is the Pd catalyst active? (No Pd black) check_catalyst->catalyst_active base_strength Is the base strength adequate? check_base->base_strength protodeboronation Is protodeboronation occurring? (Loss of boronic acid) check_reagents->protodeboronation degassed Was the solvent properly degassed? check_conditions->degassed ligand_choice Is the ligand appropriate? catalyst_active->ligand_choice Yes new_catalyst Use a fresh Pd source or precatalyst catalyst_active->new_catalyst No screen_ligands Screen different phosphine (B1218219) ligands (e.g., SPhos, XPhos) ligand_choice->screen_ligands No end Re-run Optimized Reaction ligand_choice->end new_catalyst->end screen_ligands->end base_solubility Is the base soluble? base_strength->base_solubility Yes stronger_base Try a stronger base (e.g., K3PO4, Cs2CO3) base_strength->stronger_base No change_base Switch to a more soluble base or use a phase-transfer catalyst base_solubility->change_base No base_solubility->end stronger_base->end change_base->end protect_boronic Use milder base (e.g., KF), anhydrous conditions, or a more stable boronate ester (e.g., pinacol) protodeboronation->protect_boronic Yes protodeboronation->end No protect_boronic->end temperature Is the temperature optimal? degassed->temperature Yes degas_solvent Degas solvent thoroughly (e.g., Ar sparging) degassed->degas_solvent No optimize_temp Screen a range of temperatures (e.g., 80-120°C) temperature->optimize_temp No temperature->end degas_solvent->end optimize_temp->end

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yield.

Possible Cause Recommended Solution
Catalyst Deactivation The active Pd(0) catalyst can be oxidized or can precipitate as palladium black, halting the catalytic cycle.
Solution: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Use fresh, high-quality palladium sources and ligands.
Ineffective Base The base is crucial for activating the boronic acid for the transmetalation step. The wrong choice of base (too weak, insoluble) can stall the reaction.
Solution: Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective. Ensure the base is sufficiently soluble in the reaction medium or consider a solvent system (e.g., dioxane/water) that facilitates its action.
Protodeboronation This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond and consuming the reagent. This is often promoted by strong bases and high temperatures.
Solution: Use milder bases (e.g., KF). Minimize water in the reaction unless required for the catalytic system. Avoid prolonged reaction times at high temperatures. If protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before use.
Homocoupling Two molecules of the boronic acid can couple with each other, forming a symmetrical biaryl byproduct and consuming the reagent.
Solution: This is often caused by the presence of oxidants (like O₂). Ensure thorough degassing of the reaction mixture. Adding the aryl halide in a slight excess can sometimes suppress this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of a Diol with this compound for GC-MS Analysis

This protocol is a starting point for creating a deuterated internal standard from a purified analyte containing a vicinal diol.

Materials:

  • Analyte containing a diol (e.g., a monosaccharide, catechol, or purified metabolite)

  • This compound (CD₃B(OH)₂)

  • Anhydrous Pyridine (or another suitable solvent like Acetonitrile or DMF)

  • GC-grade solvent for dilution (e.g., Ethyl Acetate)

  • Small reaction vial (e.g., 2 mL) with a screw cap and PTFE septum

  • Heating block or oven

  • Nitrogen gas stream for evaporation

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the purified diol analyte into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the analyte. Add a 2- to 10-fold molar excess of this compound to the solution.

  • Reaction: Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • Sample Work-up: Cool the vial to room temperature. The reaction mixture can often be injected directly into the GC-MS. Alternatively, for cleaner samples, the pyridine can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a more volatile solvent like ethyl acetate.

  • Analysis: Dilute the derivatized sample to an appropriate concentration for GC-MS analysis. Inject 1 µL and analyze using a suitable temperature program. The mass spectrum should show a molecular ion corresponding to the cyclic methylboronate-d3 ester of the analyte.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound

This protocol describes a typical small-scale reaction to introduce a deuterated methyl group onto an aryl or vinyl halide.

Materials:

  • Aryl or Vinyl Halide (e.g., Bromide or Iodide)

  • This compound (CD₃B(OH)₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or a gas-tight syringe.

  • Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the deuterated product.

Data Presentation

Table 1: Optimization of Derivatization Reaction Conditions

ParameterCondition ACondition BCondition COptimal Condition
Solvent AcetonitrileDichloromethanePyridinePyridine
Temperature 25°C60°C80°C60-80°C
Time 15 min30 min60 min30-60 min
Molar Excess of Reagent 1.5x3x5x>2x
Relative Yield (%)45%85%98%>95%

Note: Data are representative and will vary based on the specific analyte.

Table 2: Screening of Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (if any)Base (eq)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (3%)-K₂CO₃ (2)Toluene/H₂O10065%
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Dioxane/H₂O9092%
Pd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.5)DMF10088%
Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2)Dioxane/H₂O9075%

Note: Data are representative for a model reaction (e.g., 4-bromoanisole (B123540) with this compound) and optimization is substrate-dependent.

Dealing with impurities in Methylboronic Acid-d3 reagents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylboronic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities in this compound reagents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: While specific impurity profiles can vary between batches and manufacturers, the most common impurities in boronic acids, including this compound, are generally:

  • Boroxine (B1236090) (Trimeric Anhydride): This is the most common impurity, formed by the dehydration of three molecules of methylboronic acid. It exists in equilibrium with the acid form, and its formation can be influenced by storage conditions.

  • Products of Protodeboronation: This is a degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of methane-d3. This process can be catalyzed by acid, base, or certain metals.[1]

  • Unidentified Byproducts: Minor impurities may also be present from the synthetic route used to produce the reagent.

Q2: How can I assess the purity of my this compound reagent?

A2: Several analytical techniques can be employed to assess the purity of your reagent:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR can provide information about the presence of organic impurities and the ratio of the boronic acid to its boroxine form.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify non-volatile impurities.[5]

Q3: How do impurities in this compound affect my Suzuki-Miyaura coupling reaction?

A3: Impurities can have a significant impact on the outcome of your Suzuki-Miyaura coupling reaction:

  • Reduced Yield: The presence of impurities, particularly the inactive boroxine form, can lead to inaccurate quantification of the active boronic acid, resulting in suboptimal stoichiometry and lower yields of the desired product.

  • Formation of Byproducts: Impurities can lead to the formation of unwanted side products. A common byproduct is the homocoupling of the boronic acid, resulting in a biaryl impurity.[6]

  • Inconsistent Results: Variability in the impurity profile between different batches of the reagent can lead to poor reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

  • Possible Cause: The presence of a significant amount of the inactive boroxine form of this compound.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Homocoupling Byproduct

  • Possible Cause: Impurities in the this compound or suboptimal reaction conditions are promoting the undesired homocoupling reaction.

  • Troubleshooting Steps:

    • Purify the Reagent: Use one of the recommended purification protocols to remove potential impurities that may be catalyzing the homocoupling.

    • Optimize Reaction Conditions:

      • Degas Thoroughly: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.

      • Use a Pd(0) Catalyst: If using a Pd(II) precatalyst, consider switching to a Pd(0) source to minimize side reactions during the in situ reduction.[6]

      • Adjust Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. A screen of different conditions may be necessary.

Quantitative Data Summary

The following table summarizes the typical purity levels of commercially available this compound and the potential impact of impurities on a generic Suzuki-Miyaura coupling reaction.

ParameterTypical ValuePotential Impact of Impurities
Chemical Purity >90% - 98%[7][8]Lower purity leads to inaccurate stoichiometry.
Boroxine Content VariableReduces the concentration of the active monomeric acid.
Protodeboronation Can occur with prolonged storage or harsh conditions.[1]Loss of the active reagent.
Reaction Yield Highly dependent on purityCan be significantly reduced.
Homocoupling Byproduct <1% to >10%Complicates purification and reduces the yield of the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general method for the purification of boronic acids and can be adapted for this compound.

  • Materials:

    • Impure this compound

    • Recrystallization solvent (e.g., a mixture of a good solvent like ethyl acetate (B1210297) and a poor solvent like hexane)

    • Erlenmeyer flask

    • Heating source (hot plate or water bath)

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification via Diethanolamine (B148213) Adduct Formation

This method is effective for purifying boronic acids by forming a crystalline adduct that can be easily separated.[9]

  • Materials:

    • Impure this compound

    • Diethanolamine

    • Diethyl ether (or another suitable non-polar solvent)

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of diethyl ether.

    • Add diethanolamine (1.0 - 1.1 equivalents) to the solution while stirring.

    • A white precipitate of the diethanolamine adduct should form. Continue stirring for 30-60 minutes.

    • Collect the precipitate by filtration and wash it with a small amount of cold diethyl ether.

    • To regenerate the pure boronic acid, the adduct can be treated with an acid (e.g., HCl) and extracted with an organic solvent.

Protocol 3: General Analytical Method for Purity Assessment by GC-MS

This is a general guideline for developing a GC-MS method for analyzing the purity of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the concentration.

  • Temperature Program:

    • Initial Temperature: 50-70°C

    • Ramp: 10-20°C/min

    • Final Temperature: 250-300°C

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, dichloromethane). Derivatization with a silylating agent may be necessary to improve volatility and peak shape.[3]

Signaling Pathways and Workflows

General Workflow for Handling Impurities in this compound

start Receive/Prepare This compound assess_purity Assess Initial Purity (NMR, GC-MS, HPLC) start->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok proceed Proceed with Reaction purity_ok->proceed Yes purify Purify Reagent (Recrystallization, Derivatization) purity_ok->purify No reassess_purity Re-assess Purity purify->reassess_purity purity_ok2 Purity Acceptable? reassess_purity->purity_ok2 purity_ok2->proceed Yes troubleshoot Further Troubleshooting/ Contact Supplier purity_ok2->troubleshoot No

Caption: General workflow for handling this compound.

References

Best practices for scaling up reactions with Methylboronic Acid-d3.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up reactions involving Methylboronic Acid-d3. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated form of methylboronic acid, where the three hydrogen atoms of the methyl group are replaced with deuterium.[1] Its chemical formula is CH₂D₃BO₂ and it has a molecular weight of approximately 62.88 g/mol .[1] It is used in synthetic chemistry, often in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a deuterated methyl group into a target molecule.

Q2: What are the primary safety and handling precautions for this compound?

This compound should be handled with standard laboratory safety protocols. It is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]

  • Storage: Keep the container tightly closed and refrigerated in a dry place.[2]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2]

Q3: What are the main stability concerns with boronic acids when scaling up reactions?

Boronic acids, including this compound, can be unstable under certain conditions, which can be exacerbated during scale-up.

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, particularly with heteroaryl boronic acids or under harsh basic conditions.[3][4]

  • Oxidation: Boronic acids can be oxidized by residual oxygen in the reaction mixture, which can lead to lower yields and the formation of side products like homocoupled dimers.[3][5]

  • Trimerization (Dehydration): Boronic acids can dehydrate to form cyclic boroxines. While this is often a reversible process, it can affect the reagent's reactivity and stoichiometry.

To mitigate these issues, it is recommended to use fresh, high-purity boronic acid and to handle it under an inert atmosphere.[3] For particularly unstable substrates, using more stable derivatives like MIDA boronates, which allow for the slow release of the boronic acid, can significantly improve yields.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of cross-coupling reactions with this compound.

Q1: My reaction yield is very low or the reaction has stalled. What are the potential causes and solutions?

Low or stalled reactions are often due to catalyst deactivation, boronic acid instability, or suboptimal reaction conditions.[4]

Troubleshooting Steps:

  • Catalyst System: For challenging or sterically hindered substrates, standard catalysts may be inefficient.[4] Consider screening more robust palladium pre-catalysts and ligands (e.g., Buchwald precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2).[3]

  • Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine (B1218219) ligands.[3] Ensure your reaction setup is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.[3][6]

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure your base is of good quality. Impurities in starting materials can poison the catalyst.

  • Base Selection: The base is critical for activating the boronic acid. If the reaction is sluggish, a stronger base might be needed. However, overly harsh bases can promote protodeboronation. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][7]

  • Temperature: If the reaction is slow, cautiously increasing the temperature may improve the rate. Be aware that excessive heat can also accelerate catalyst decomposition and side reactions.[3]

  • Mixing: Ensure vigorous and efficient stirring, especially for heterogeneous mixtures, as poor mixing can lead to localized concentration gradients and catalyst decomposition.[6]

Troubleshooting Logic for Low Reaction Yield

LowYield Start Low Yield or Stalled Reaction Cause1 Catalyst Deactivation Start->Cause1 Potential Cause Cause2 Boronic Acid Instability Start->Cause2 Potential Cause Cause3 Suboptimal Conditions Start->Cause3 Potential Cause Sol1a Improve Degassing (N2/Ar Purge) Cause1->Sol1a Solution Sol1b Screen Robust Ligands/Pre-catalysts Cause1->Sol1b Solution Sol2a Use Fresh Reagent Cause2->Sol2a Solution Sol2b Consider Stable Derivatives (e.g., MIDA Boronates) Cause2->Sol2b Solution Sol3a Screen Bases (e.g., K3PO4, Cs2CO3) Cause3->Sol3a Solution Sol3b Optimize Temperature Cause3->Sol3b Solution Sol3c Ensure Vigorous Mixing Cause3->Sol3c Solution

Caption: A flowchart for diagnosing and solving low-yield reactions.

Q2: I am observing significant homocoupling of the boronic acid. How can I minimize this side reaction?

Homocoupling is the palladium-catalyzed coupling of two boronic acid molecules. Its primary cause is the presence of oxygen.[3][6]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Ensure solvents and the reaction vessel are thoroughly purged of air.[6] Using several freeze-pump-thaw cycles is more effective than simple sparging.[3]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[8] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[3]

  • Control Stoichiometry: Ensure the boronic acid is not in large excess, as this can favor side reactions.

Q3: How do I address protodeboronation during my scale-up reaction?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and strongly basic, aqueous conditions.[3]

Troubleshooting Steps:

  • Use Milder Bases: If your substrate is sensitive, screen milder bases like carbonates instead of phosphates or hydroxides.[6]

  • Lower Reaction Temperature: If the reaction rate is acceptable at a lower temperature, reducing the heat can suppress protodeboronation.[4]

  • Use Stable Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) (Bpin) or MIDA ester.[3][4] These esters are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[5]

  • Minimize Water Content: While some water is often necessary, excess water can facilitate protodeboronation. Use a carefully controlled ratio of organic solvent to water.

Data Presentation: Reaction Parameters

The following table summarizes typical parameter ranges for Suzuki-Miyaura cross-coupling reactions. Optimal conditions will vary based on the specific substrates and should be determined through screening.

ParameterTypical RangeNotesSource
Pd Catalyst Loading 0.5 - 3 mol%Higher loadings (1-3%) may be needed for challenging or sterically hindered substrates.[4]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[3]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can cause the reaction to stall.[3][4]
Boronic Acid Equiv. 1.1 - 1.5 eqA slight excess is common to drive the reaction to completion.[3][5]
Temperature 60 - 110 °CSubstrate and catalyst stability must be considered. Lower temperatures can reduce side reactions.[3][5]

Experimental Protocols

Protocol: General Procedure for Scale-Up of a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction. It should be adapted based on specific substrate requirements and optimization experiments. The use of standard Schlenk techniques is highly recommended for success at scale.

1. Reaction Setup (Inert Atmosphere)

  • Oven-dry all glassware (e.g., round-bottom flask, condenser) and stir bars, then allow them to cool under a stream of inert gas (Nitrogen or Argon).

  • To the cooled flask, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), the palladium catalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2-3 eq).[3]

  • Seal the flask with a septum, and purge and backfill with inert gas three times.

2. Reagent Addition

  • Add the degassed solvent(s) (e.g., 1,4-dioxane, toluene) via syringe.[7] If an aqueous base solution is used, ensure it has also been thoroughly degassed before addition.

  • The final concentration should be determined based on solubility and scale, typically in the range of 0.1-0.5 M.

3. Reaction Execution

  • If heating is required, preheat the oil bath to the target temperature to avoid thermal spikes.

  • Lower the flask into the oil bath and begin vigorous stirring.[6]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

4. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • Dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the final product.[7]

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Weigh solids, add to dried flask) Purge 2. Purge & Backfill (3x with N2/Ar) Setup->Purge AddSolvent 3. Add Degassed Solvent & Liquid Reagents Purge->AddSolvent Heat 4. Heat to Temperature with Vigorous Stirring AddSolvent->Heat Monitor 5. Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench 6. Cool and Quench (Add water) Monitor->Quench Extract 7. Extraction (Organic Solvent) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify Product (e.g., Column Chromatography) Dry->Purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Interpreting Complex NMR Spectra of Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with boronic acid compounds and interpreting their NMR spectra.

Frequently Asked Questions (FAQs)

Section 1: Basic Troubleshooting - "My spectrum looks wrong!"

Q1: Why is my ¹¹B NMR signal extremely broad or just a rolling baseline?

A: This is the most common issue when working with boronic acids and is often due to two main factors:

  • Quadrupolar Broadening: Boron-11 is a quadrupolar nucleus (I = 3/2).[1][2] Its non-spherical charge distribution interacts with the local electric field gradient, leading to very fast relaxation and, consequently, broad NMR signals.[3][4] The line width is highly dependent on the symmetry around the boron atom; less symmetric trigonal sp²-hybridized boronic acids typically show broader signals than more symmetric tetrahedral sp³-hybridized boronate esters.[5]

  • Background Signal: Standard NMR tubes are made of borosilicate glass, which contributes a very broad ¹¹B signal that can obscure the signal from your sample.[1][6][7]

Q2: I don't see any ¹¹B signal at all. What should I check?

A: A complete lack of signal can be frustrating. Here is a checklist of potential causes:

  • Probe Tuning: The most common culprit is that the NMR probe is not correctly tuned to the ¹¹B frequency. Always tune and match the probe before starting an experiment.[7]

  • Concentration: The sample may be too dilute. For ¹¹B NMR, a concentration of at least 4-5 mg in 0.6-0.7 mL of solvent is a good starting point.[1]

  • Extreme Broadening: Your signal may be so broad that it is indistinguishable from the baseline. This can happen with certain boronic acid structures in viscous solvents.

  • Instrumental Setup: Ensure the correct nucleus, spectral width, and basic acquisition parameters are loaded.

Q3: How can I fix the broad, rolling baseline in my ¹¹B spectrum?

A: This issue is almost always caused by the NMR tube and/or probe components.

  • Solution 1 (Best Practice): Use quartz NMR tubes.[6][8] Quartz contains no boron and will eliminate the broad background signal, resulting in a flat baseline.[1][7]

  • Solution 2 (Acquisition): A spin-echo pulse sequence (like cpmgpr on Bruker systems) can be used. The delay in the pulse sequence allows the very broad signal from the glass (which has a very short relaxation time) to decay before signal acquisition begins.[6]

  • Solution 3 (Processing): If you must use a borosilicate tube, you can try to remove the background signal during data processing. This involves techniques like left-shifting the Free Induction Decay (FID) and applying backward linear prediction to reconstruct the initial data points.[6]

Section 2: Interpreting Chemical Shifts and Equilibria

Q4: My boronic acid shows multiple peaks in the ¹¹B NMR spectrum. What do they mean?

A: Boronic acids can exist in a dynamic equilibrium with several other species in solution, each giving a distinct peak.

  • Boronic Acid Monomer (R-B(OH)₂): This is the trigonal, sp²-hybridized species. It typically appears in the δ 26-31 ppm range for aryl boronic acids.[3][9]

  • Boroxine Trimer ((RBO)₃): Boronic acids can dehydrate to form a cyclic trimer anhydride, especially in non-aqueous solvents or upon drying.[10][11] Boroxines are also sp²-hybridized and resonate slightly downfield from the monomer, often around δ 33 ppm.[10] This equilibrium can be shifted back to the acid by adding a small amount of water.[12]

  • Boronate Ester/Anion (Tetrahedral): When the boronic acid binds to a diol or is deprotonated at high pH, it becomes a tetrahedral, sp³-hybridized species. This causes a significant upfield shift into the δ 1-15 ppm range.[1][5]

G cluster_sp2 sp² Hybridized (Downfield Shift) cluster_sp3 sp³ Hybridized (Upfield Shift) BoronicAcid R-B(OH)₂ Boroxine (RBO)₃ BoronicAcid->Boroxine - 3H₂O + 3H₂O BoronateEster Boronate Ester BoronicAcid->BoronateEster + Diol - H₂O BoronateAnion Boronate Anion R-B(OH)₃⁻ BoronicAcid->BoronateAnion + OH⁻ - H₂O

Q5: How does pH affect the ¹¹B NMR spectrum?

A: The pH of the solution has a dramatic effect. As the pH increases above the pKa of the boronic acid, the equilibrium shifts from the neutral trigonal acid (sp²) to the anionic tetrahedral boronate (sp³).[1][5] This results in the signal moving significantly upfield. Monitoring the ¹¹B chemical shift as a function of pH is a reliable way to determine the pKa of a boronic acid.[1][13]

Q6: I'm trying to form a boronate ester with a diol, but the spectrum hasn't changed. Why?

A: Boronate ester formation is also pH-dependent. For efficient binding to a diol, the pH of the solution generally needs to be at or above the pKa of the boronic acid.[1][13] If you are working in acidic or neutral conditions with a high-pKa boronic acid, you may not see significant ester formation. Try increasing the pH of your sample.

Data Presentation: Typical ¹¹B NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for common boron species.

Compound TypeBoron HybridizationTypical ¹¹B Chemical Shift (δ, ppm)LinewidthReference
Aryl Boronic Acidsp² (Trigonal)26 - 31Broad[3][9]
Boroxinesp² (Trigonal)~33Broad[10]
Boronate Anionsp³ (Tetrahedral)1 - 7Sharper[5]
Boronate Ester (with diols)sp³ (Tetrahedral)7 - 15Sharper[1]

Note: These are general ranges. The exact chemical shift depends on the substituents, solvent, and temperature.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Workflow for Poor Quality Spectra

This workflow provides a logical sequence of steps to diagnose and solve common NMR issues with boronic acids.

G Start Start: Poor ¹¹B Spectrum CheckTube Are you using a quartz NMR tube? Start->CheckTube UseQuartz Action: Switch to a quartz tube. CheckTube->UseQuartz No CheckTuning Is the probe tuned and matched for ¹¹B? CheckTube->CheckTuning Yes UseQuartz->CheckTuning TuneProbe Action: Tune and match the probe. CheckTuning->TuneProbe No CheckConc Is the sample concentration sufficient (>5 mg / 0.7 mL)? CheckTuning->CheckConc Yes TuneProbe->CheckConc IncreaseConc Action: Prepare a more concentrated sample. CheckConc->IncreaseConc No CheckEquilibria Consider chemical equilibria. Multiple species (monomer, boroxine) present? CheckConc->CheckEquilibria Yes IncreaseConc->CheckEquilibria End Spectrum Improved CheckEquilibria->End

Protocol 1: Standard ¹¹B NMR Sample Preparation and Acquisition

Objective: To acquire a clean, interpretable 1D ¹¹B NMR spectrum.

Methodology:

  • Sample Weighing: Weigh 5-15 mg of the boronic acid compound directly into a tared vial.

  • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃). Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm quartz NMR tube .[6][14] The final sample height should be at least 4.5 cm.[14]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field.

    • Load a standard ¹¹B experiment.

    • Crucially, tune and match the probe for the ¹¹B frequency. [7]

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wide window of ~200 ppm, centered around 30 ppm, to ensure all possible species (boroxines, acids, esters) are observed.

    • Pulse Width (p1): Use a 30-degree pulse (typically 1/3 of the calibrated 90-degree pulse) to allow for faster repetition.

    • Relaxation Delay (d1): A short delay of 0.1-0.5 seconds is usually sufficient due to the fast relaxation of ¹¹B.

    • Number of Scans (ns): Start with 1024 scans and increase as needed for signal-to-noise.

  • Processing: Apply an exponential line broadening factor (LB) of 10-50 Hz to improve the signal-to-noise ratio of the potentially broad peaks. Manually phase and baseline correct the spectrum.

Protocol 2: Using ¹H-¹¹B HMBC to Confirm Connectivity

Objective: To confirm a covalent bond or close spatial proximity between the boron atom and specific protons in the molecule, which is especially useful for identifying the binding site of a boronate ester.[8]

Methodology:

  • Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.7 mL) in a quartz NMR tube as described in Protocol 1. A higher concentration is needed for 2D experiments.

  • Spectrometer Setup:

    • Acquire a standard 1D ¹H and a 1D ¹¹B spectrum first to determine the chemical shift ranges.

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgp on Bruker).

    • Set the nucleus in the direct dimension (F2) to ¹H and the indirect dimension (F1) to ¹¹B.

  • Acquisition Parameters:

    • Spectral Widths (SW): Set the ¹H window to cover all proton signals. Set the ¹¹B window to cover the expected range (e.g., from 0 to 40 ppm).

    • HMBC Delay (d6): The long-range coupling delay should be optimized for the expected J-coupling. For ¹H-¹¹B correlations, a value between 50 ms (B15284909) and 100 ms is a good starting point.

    • Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 16, 32, 64) per increment.

    • Number of Increments (TD in F1): Start with 256 increments.

    • Total Experiment Time: These experiments can be long. A 1-2 hour experiment is often needed for moderately concentrated samples.[8] For very small amounts (~1 mg), an overnight acquisition may be necessary.[15]

  • Processing: Process the 2D data using a sine-squared window function in both dimensions. The resulting spectrum will show correlations (cross-peaks) between boron atoms and protons that are typically 2-4 bonds away.

G Start Sample Preparation (Quartz Tube) Acquire1D Acquire 1D ¹H and ¹¹B Spectra Start->Acquire1D Check1D Is 1D spectrum conclusive? Acquire1D->Check1D Interpret Interpret Structure & Equilibria Check1D->Interpret Yes Acquire2D Acquire 2D ¹H-¹¹B HMBC Check1D->Acquire2D No / Ambiguous End Structure Elucidated Interpret->End Interpret2D Confirm Connectivity & Binding Site Acquire2D->Interpret2D Interpret2D->End

References

Technical Support Center: Managing Unstable Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of unstable boronic acids. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This decomposition pathway is a significant issue in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent, leading to reduced product yields and the formation of impurities.[1]

Q2: Which types of boronic acids are most susceptible to protodeboronation?

The stability of boronic acids varies greatly depending on their organic substituent.[1] Heteroaryl boronic acids, especially 2-heterocyclic derivatives (e.g., furan, pyrrole, indole, pyridine (B92270), and thiazole), are notoriously unstable and prone to rapid protodeboronation.[2][3] Vinyl and cyclopropyl (B3062369) boronic acids also exhibit significant instability.[3] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable.[2]

Q3: What factors promote protodeboronation?

Several factors can accelerate the rate of protodeboronation, including:

  • pH: The reaction pH is a critical factor, with the rate of protodeboronation being highly pH-dependent.[1][2] For many boronic acids, basic conditions required for reactions like the Suzuki-Miyaura coupling can accelerate decomposition.[2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4]

  • Catalyst Systems: The choice of catalyst and ligands can influence the rate of the desired reaction versus the rate of protodeboronation.[1]

  • Presence of Water: Aqueous media can facilitate protodeboronation.[1]

  • Strong Donor Ligands: Ligands such as acetonitrile (B52724) and pyridine can accentuate copper-mediated protodeboronation.[4]

Q4: How can I prevent protodeboronation?

Several strategies can be employed to mitigate protodeboronation:

  • Use of Protecting Groups: Protecting the boronic acid functional group is a common and effective strategy.[5][6]

  • Slow Release of Boronic Acid: Using boronic acid derivatives that slowly release the active boronic acid in situ can maintain a low concentration of the unstable species, minimizing decomposition.[1][3]

  • Reaction Optimization: Optimizing reaction conditions, such as using highly active catalysts to accelerate the desired reaction over protodeboronation, can be effective.[1][7] Metal additives like silver and copper have also been used to accelerate cross-coupling reactions.[1]

  • Anhydrous Conditions: For certain reactions, moving away from aqueous conditions to anhydrous solvents may sidestep protodeboronation.[8]

Q5: What are the most common boronic acid protecting groups?

Several protecting groups have been developed, with some of the most widely used including:

  • Pinacol (B44631) Esters (Bpin): These are popular due to their stability for purification while being reactive enough for direct use in Suzuki couplings.[6][9]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be carried through multiple synthetic steps.[3][5] They are particularly useful for the slow-release strategy.[3]

  • 1,8-diaminonaphthalene (DAN) Esters: Similar to MIDA boronates, DAN-protected boronic acids are unreactive in cross-coupling reactions until deprotected.[5][10]

  • Organotrifluoroborates: These salts often exhibit high crystallinity and are stable towards oxidation.[1][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield in a cross-coupling reaction. The unstable boronic acid is undergoing significant protodeboronation under the reaction conditions.1. Protect the boronic acid: Convert the unstable boronic acid to a more stable derivative, such as a MIDA boronate or a pinacol ester.[3][5][6] 2. Employ a "slow-release" strategy: Use a MIDA boronate which will hydrolyze in situ to provide a low, steady concentration of the active boronic acid.[1][3] 3. Optimize reaction conditions: Screen for a more active catalyst/ligand system that promotes the cross-coupling at a rate that outcompetes protodeboronation.[1][7] Consider lowering the reaction temperature if possible.[8]
Formation of a significant amount of the protodeboronated byproduct. The reaction conditions (e.g., high pH, elevated temperature, presence of water) are favoring the protodeboronation pathway.1. Modify the pH: If possible for your reaction, adjust the pH to a range where the boronic acid is more stable.[1][2] 2. Use anhydrous solvents: If the reaction chemistry allows, switch to a non-aqueous solvent system.[8] 3. Change the base: Consider using a milder base, such as potassium acetate (B1210297) (KOAc) or cesium acetate (CsOAc).[8]
The boronic acid decomposes upon storage. Many boronic acids, especially heteroaryl derivatives, are not stable for long-term storage on the benchtop, being susceptible to oxidation and protodeboronation.[2][3][11]1. Store properly: Keep solid boronic acids in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[2] 2. Prepare solutions fresh: Solutions of unstable boronic acids should be prepared immediately before use.[2] 3. Convert to a stable derivative for storage: For long-term storage, convert the unstable boronic acid to a stable MIDA boronate, which is indefinitely air-stable.[3]

Quantitative Data: Stability of Boronic Acids and Their Derivatives

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates [3]

EntryBoronic Acid% Decomposition after 15 days (under air)MIDA Boronate% Decomposition after >60 days (under air)
12-Furanboronic acid>95%2-Furan-MIDA boronate0%
22-Pyrroleboronic acid>95%2-Pyrrole-MIDA boronate0%
32-Indoleboronic acid>95%2-Indole-MIDA boronate0%
42-Thiopheneboronic acid~50%2-Thiophene-MIDA boronate0%
52-Pyridineboronic acid~80%2-Pyridine-MIDA boronate0%
6Vinylboronic acid>95%Vinyl-MIDA boronate0%
7Cyclopropylboronic acid>95%Cyclopropyl-MIDA boronate0%
8Phenylboronic acid<5%Phenyl-MIDA boronate0%

Table 2: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStability/Advantages
Pinacol (pin) Cyclic boronate esterReaction with pinacol, often with azeotropic removal of water.[9]Can often be used directly in cross-coupling. Hydrolysis can be difficult.[6][9]Good stability for purification, widely used.[6]
MIDA N-methyliminodiacetylTreatment with MIDA under Dean-Stark conditions.[5]Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄).[3][6]Exceptionally stable, air-stable solids, ideal for "slow-release" strategies.[3][5]
DAN 1,8-diaminonaphthaleneReaction with 1,8-diaminonaphthalene.[5]Acidic hydrolysis.[6]Renders the boronic acid unreactive to cross-coupling until deprotected.[5]
Trifluoroborate R-BF₃KReaction with KHF₂.Can be used directly in some reactions or hydrolyzed back to the boronic acid.High crystallinity, stable to oxidation.[6]

Experimental Protocols

Protocol 1: Protection of an Unstable Boronic Acid as a MIDA Boronate

This protocol is adapted from the work of Burke and coworkers.[5]

  • Materials:

    • Unstable boronic acid (1.0 equiv)

    • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

    • Toluene

    • 4Å Molecular Sieves

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the unstable boronic acid, N-methyliminodiacetic acid, and toluene.

    • Add activated 4Å molecular sieves to the flask.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS, or NMR) until the starting boronic acid is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter to remove the molecular sieves and concentrate the filtrate under reduced pressure.

    • Purify the resulting MIDA boronate by column chromatography or recrystallization.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling using a MIDA Boronate

This protocol is based on the slow-release cross-coupling methodology developed by Burke and coworkers.[3]

  • Materials:

    • Aryl or heteroaryl chloride (1.0 equiv)

    • MIDA boronate (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • SPhos (0.10 equiv)

    • Potassium phosphate (B84403) (K₃PO₄) (7.5 equiv)

    • Dioxane/water (5:1 mixture), degassed

  • Procedure:

    • To a reaction vial, add the aryl or heteroaryl chloride, the MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

    • Seal the vial and purge with an inert gas (e.g., argon).[2]

    • Add the degassed 5:1 dioxane/water mixture to achieve a final concentration of approximately 0.07 M with respect to the aryl chloride.[2]

    • Place the reaction mixture in a preheated oil bath at 60 °C.[2]

    • Stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography.[2]

Visualizations

Protodeboronation_Pathway Boronic_Acid R-B(OH)₂ Protodeboronated_Product R-H Boronic_Acid->Protodeboronated_Product Protodeboronation (+H₂O) Boric_Acid B(OH)₃ Mitigation_Strategies cluster_solutions Mitigation Strategies Unstable_BA Unstable Boronic Acid R-B(OH)₂ Protodeboronation Protodeboronation Unstable_BA->Protodeboronation Decomposition Desired_Reaction Desired Reaction (e.g., Suzuki Coupling) Unstable_BA->Desired_Reaction Productive Pathway Protecting_Groups Use Protecting Groups (MIDA, pinacol, etc.) Protecting_Groups->Unstable_BA Stabilize Slow_Release Slow-Release (e.g., from MIDA boronate) Slow_Release->Desired_Reaction Control Release Reaction_Optimization Optimize Reaction (Catalyst, Temp, pH) Reaction_Optimization->Desired_Reaction Accelerate MIDA_Slow_Release_Workflow MIDA_Boronate Air-Stable MIDA Boronate Hydrolysis In situ Hydrolysis (e.g., K₃PO₄, H₂O) MIDA_Boronate->Hydrolysis Unstable_BA Unstable Boronic Acid (low concentration) Hydrolysis->Unstable_BA Cross_Coupling Suzuki-Miyaura Cross-Coupling Unstable_BA->Cross_Coupling Product Desired Product Cross_Coupling->Product

References

Technical Support Center: Solvent Effects on the Reactivity of Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylboronic Acid-d3. The focus is on understanding and mitigating solvent effects to ensure successful and reproducible experimental outcomes.

Disclaimer: Specific kinetic and quantitative data on the solvent effects for this compound is limited in publicly available literature. The information provided is based on established principles of Suzuki-Miyaura cross-coupling reactions involving alkylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of methylboronic acid.[1] It serves as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a deuterated methyl group onto an aromatic or vinylic scaffold.[1] Isotope-labeled compounds like this are crucial in mechanistic studies and as internal standards in analytical chemistry.

Q2: How does the choice of solvent affect the stability of this compound?

The stability of boronic acids, including this compound, is significantly influenced by the solvent. A primary degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.

  • Protic Solvents (e.g., water, alcohols): These solvents can facilitate protodeboronation, especially at elevated temperatures. While often used in Suzuki reactions to dissolve the base, the concentration and type of protic solvent should be carefully considered.

  • Aprotic Solvents (e.g., THF, dioxane, toluene): Generally, aprotic solvents are less prone to causing protodeboronation and are often preferred for storing and reacting with boronic acids.[2] However, the solubility of all reaction components must be taken into account.

For enhanced stability, especially during storage or in reactions prone to decomposition, converting the boronic acid to a more stable derivative like a pinacol (B44631) ester or an MIDA boronate can be beneficial.[2]

Q3: Can I use a universal solvent system for all reactions with this compound?

No, a "one-size-fits-all" solvent system is not recommended. The optimal solvent or solvent mixture depends on several factors, including:

  • The solubility of the coupling partner (aryl/vinyl halide or triflate).

  • The choice of palladium catalyst and ligand.

  • The base used in the reaction.

  • The reaction temperature.

It is often necessary to screen a few different solvent systems to find the optimal conditions for a specific reaction.

Q4: Are there any known kinetic isotope effects when using this compound compared to the non-deuterated analogue?

While not extensively documented in the provided search results for this specific molecule, a kinetic isotope effect (KIE) is possible. The C-D bond is stronger than the C-H bond, which could potentially influence the rate of any side reactions involving the cleavage of a C-H/D bond on the methyl group. However, in the context of the primary Suzuki-Miyaura reaction mechanism, a significant KIE on the rate of transmetalation is not typically expected for the methyl group itself. Researchers should be aware of the potential for a KIE, especially if unexpected side products or reaction rates are observed.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be deactivated. 2. Improper Base Selection: The base may be too weak or not soluble in the reaction mixture. 3. Poor Solubility of Reagents: One or more reaction components may not be fully dissolved. 4. Protodeboronation of this compound: The boronic acid is degrading before it can react.1. Use a fresh, high-quality palladium precatalyst or catalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[2] 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a base that is more soluble in the chosen solvent. 3. Try a different solvent or a solvent mixture to ensure all reagents are dissolved. Common solvent systems include dioxane/water, toluene/water, or THF/water. 4. Use anhydrous solvents, degas the reaction mixture thoroughly, and consider converting the boronic acid to a more stable boronic ester.[2]
Significant Homocoupling of the Coupling Partner 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid. 2. Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling.1. Ensure the reaction setup is under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[2] 2. Consider using a Pd(0) catalyst source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
Protodeboronation of the Aryl/Vinyl Halide (Dehalogenation) 1. Presence of Hydride Sources: Some reagents or solvents can act as hydride donors.1. Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Consider using carbonate or phosphate (B84403) bases in an aprotic solvent.[2]
Inconsistent Reaction Rates 1. Poor Mixing: In biphasic solvent systems, inadequate stirring can lead to slow and inconsistent reaction rates.1. Ensure vigorous stirring to maximize the interfacial area between the two phases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl/vinyl halide or triflate (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 4:1 dioxane/water) via cannula.

  • Catalyst Addition:

    • In a separate vial, dissolve the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand in a small amount of the degassed organic solvent.

    • Add the catalyst solution to the reaction flask via syringe under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Solvent Type Examples General Effects on Suzuki-Miyaura Reactions
Polar Protic Water, Ethanol, Isopropanol- Often required to dissolve inorganic bases. - Can accelerate the transmetalation step. - May increase the risk of protodeboronation of the boronic acid.[3]
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), Dimethylformamide (DMF)- Good at dissolving organic reagents and catalysts. - Generally less prone to causing protodeboronation than protic solvents. - The polarity can influence the rate and selectivity of the reaction.[4]
Nonpolar Aprotic Toluene, Benzene, Hexane- Often used for their high boiling points, allowing for higher reaction temperatures. - Can be poor at dissolving polar reagents and bases, often requiring a co-solvent.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Add Reactants: - Aryl Halide - this compound - Base inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst react 5. Heat and Monitor Reaction catalyst->react workup 6. Aqueous Work-up react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate and soluble? check_catalyst->check_base Yes replace_catalyst Use fresh catalyst/ precatalyst. check_catalyst->replace_catalyst No check_solubility Are all reagents soluble? check_base->check_solubility Yes change_base Try a stronger or more soluble base. check_base->change_base No check_deboronation Is protodeboronation occurring? check_solubility->check_deboronation Yes change_solvent Screen different solvents/mixtures. check_solubility->change_solvent No protect_boronic_acid Use anhydrous solvents, degas thoroughly, or use a boronic ester. check_deboronation->protect_boronic_acid Yes

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Managing temperature sensitivity in Methylboronic Acid-d3 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature sensitivity and other common issues encountered during experiments with Methylboronic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a dry and cool place.[1] For long-term storage, refrigeration at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain its reactivity.[1] Some suppliers may indicate storage at room temperature away from light and moisture is also acceptable.[2] Always consult the supplier's specific recommendations.

Q2: Why is temperature control so critical when working with this compound?

A2: Temperature control is crucial due to the inherent instability of boronic acids. Excessive heat can accelerate decomposition and side reactions, such as protodeboronation (the cleavage of the carbon-boron bond).[3] In reactions like the Suzuki-Miyaura coupling, while heating is often necessary, improper temperature management can lead to catalyst deactivation, reduced product yield, and the formation of impurities.[3]

Q3: My this compound has become clumpy. Can I still use it?

A3: Clumping is a sign of moisture absorption, as boronic acids are often hygroscopic.[1][4] Using the compound after it has absorbed moisture can compromise your reaction. While it may be possible to dry the compound under a vacuum, its reactivity might still be reduced.[1] For best results, it is recommended to use fresh, properly stored material.

Q4: What are the primary signs of this compound degradation?

A4: The primary signs of degradation are discoloration and changes in physical form, such as clumping.[1] In terms of experimental results, poor reactivity, low yields in coupling reactions, and the presence of protodeboronation byproducts are strong indicators that the reagent has degraded.[3][5]

Troubleshooting Guide

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Solution: Use freshly purchased or properly stored this compound. Ensure it has been stored in a cool, dry place, preferably under an inert atmosphere.[1][3]

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: Many Suzuki couplings require heating to proceed at an efficient rate. If the reaction is sluggish, cautiously increasing the temperature may help. However, be aware that excessive heat can cause catalyst decomposition.[3] Optimization of the reaction temperature is key.

  • Possible Cause: Inefficient catalyst activation or decomposition.

    • Solution: Ensure your palladium catalyst and ligands are fresh and have been stored correctly. Oxygen can deactivate the catalyst, so thorough degassing of solvents and reagents is critical.[3]

Problem 2: Significant formation of homocoupling byproducts.

  • Possible Cause: Presence of oxygen in the reaction mixture.

    • Solution: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[6] Ensure your degassing procedure (e.g., sparging with an inert gas like argon or nitrogen) is rigorous.[3]

  • Possible Cause: Issues with the palladium catalyst source.

    • Solution: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes lead to homocoupling.[6] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to mitigate this issue.[3]

Problem 3: Protodeboronation is the major observed side reaction.

  • Possible Cause: Presence of moisture or other proton sources.

    • Solution: Boronic acids are susceptible to protodeboronation, especially in the presence of water.[3] Ensure all solvents and reagents are anhydrous if the protocol requires it.

  • Possible Cause: The boronic acid itself is unstable under the reaction conditions.

    • Solution: While this compound is used in many reactions, for particularly challenging couplings, consider converting it to a more stable derivative like a pinacol (B44631) ester or a potassium trifluoroborate salt, which can release the boronic acid slowly in situ.[3][7]

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula CD₃B(OH)₂
Molecular Weight 62.88 g/mol [2][8]
Melting Point 87-91 °C / 91-94 °C[9][10]
Appearance Solid[10]
Solubility DMSO (Slightly), Water (Slightly)[9]
CAS Number 1332481-37-4[2]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleSource(s)
Storage Temperature 2-8 °C (Refrigerated) or Room TemperatureTo minimize thermal decomposition and maintain long-term reactivity.[1][2][9][11]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation and degradation from atmospheric moisture.[1]
Container Tightly closed, non-reactive containers (e.g., glass, HDPE)To prevent moisture absorption and contamination. Boronic acids are hygroscopic.[1][4]
Handling Area Well-ventilated area or fume hoodTo avoid inhalation of dust.[1]
Personal Protective Equipment Safety goggles, gloves, lab coatTo prevent skin and eye irritation.[1]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and must be optimized for specific substrates and reaction scales.

  • Reaction Setup: To a dry reaction vessel containing a stir bar, add the aryl halide (1.0 eq) and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and follow a standard aqueous workup and purification procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Prepare Dry Glassware & Stir Bar add_reagents Add Aryl Halide & Base prep->add_reagents inert Establish Inert Atmosphere (Ar/N₂) add_reagents->inert add_boronic Add this compound inert->add_boronic add_solvent Add Degassed Solvent add_boronic->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat to Optimized Temperature add_catalyst->heat monitor Monitor Reaction (TLC/GC/LCMS) heat->monitor workup Aqueous Workup monitor->workup purify Purify Product (e.g., Chromatography) workup->purify analyze Characterize Product purify->analyze

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

G start Low or No Product Yield q1 Is the this compound fresh and properly stored? start->q1 s1 Use fresh reagent. Store at 2-8°C under inert gas. q1->s1 No q2 Was the reaction mixture thoroughly degassed? q1->q2 Yes a1_yes Yes a1_no No s2 Improve degassing procedure. Purge with Ar/N₂ for longer. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s3 Screen a range of temperatures (e.g., 60°C, 80°C, 100°C). q3->s3 No s4 Consider catalyst/ligand screening or using alternative boronic ester. q3->s4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

A Researcher's Guide to Validating Deuterium Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of mass spectrometry-based methods for the precise quantification of deuterium (B1214612) labeling in research and drug development.

In modern molecular research and pharmaceutical development, deuterium labeling has emerged as a powerful tool. From tracing metabolic pathways to enhancing the pharmacokinetic profiles of drug candidates, the intentional incorporation of deuterium offers profound insights and advantages. However, the success of these applications hinges on the accurate validation and quantification of deuterium incorporation. Mass spectrometry (MS) stands as the gold standard for this purpose, providing unparalleled sensitivity and specificity.

This guide offers a comprehensive comparison of the leading mass spectrometry techniques for validating deuterium incorporation. We will delve into the principles of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to select and implement the most appropriate mass spectrometry-based workflow for their deuterium labeling studies.

Comparison of Mass Spectrometry Techniques for Deuterium Incorporation Analysis

The choice of mass spectrometry technique for validating deuterium incorporation depends on the specific research question, the nature of the analyte (e.g., small molecule, protein), and the desired level of detail. The three most prominent methods are Metabolic Labeling with Deuterium Oxide (D₂O), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
Metabolic Labeling with D₂O Cells or organisms are cultured in a medium containing D₂O. Deuterium is incorporated into newly synthesized biomolecules through metabolic processes.[1][2]Studying metabolic flux, turnover rates of proteins, lipids, and other macromolecules.[1][2]In vivo or in situ labeling, cost-effective, versatile for various biomolecules.[2]Can cause subtle changes in isotopic distribution, requiring high-resolution MS.[2] Label incorporation is dependent on metabolic activity.
SILAC with Deuterated Amino Acids Cells are grown in media containing "light" (normal) or "heavy" (deuterium-labeled) amino acids. The mass difference allows for direct comparison of protein abundance.[1]Quantitative proteomics, comparing protein expression levels between different cell populations.[1]High accuracy and precision for relative protein quantification.[1] Straightforward data analysis with dedicated software.[1]Limited to cell culture experiments. Can be expensive due to the cost of labeled amino acids.
Hydrogen-Deuterium Exchange (HDX-MS) Proteins are exposed to D₂O, and the rate of exchange of backbone amide hydrogens with deuterium is measured. This rate is dependent on the protein's conformation and solvent accessibility.[3][4]Studying protein conformation, dynamics, and interactions with other molecules (e.g., small molecules, other proteins).[3][4]Provides information on protein structure in solution. Can map binding sites and conformational changes.[3][4]Requires careful control of experimental conditions to minimize back-exchange.[3][4] Data analysis can be complex.[5]

Experimental Protocols

Protocol 1: Metabolic Labeling with D₂O for Protein Turnover Analysis

This protocol outlines the general steps for a D₂O metabolic labeling experiment to measure protein turnover rates.[1]

  • Cell Culture and Labeling:

    • Culture cells to approximately 70-80% confluency in standard cell culture medium.

    • Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Protein Extraction and Digestion:

    • Lyse the harvested cells in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Quantify the protein concentration of each lysate using a method like the BCA assay.

    • Take a fixed amount of protein from each time point.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides overnight using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer can be set to acquire data in either data-dependent (DDA) or data-independent (DIA) mode.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Determine the rate of deuterium incorporation for each peptide by analyzing the isotopic distribution of its mass spectrum over time.

Protocol 2: SILAC using Deuterated Leucine (B10760876) for Relative Protein Quantification

This protocol details the steps for a SILAC experiment using deuterated leucine to compare protein abundance between two cell populations.[1]

  • Cell Culture and Labeling:

    • Adapt two populations of cells to grow in either "light" medium (containing normal L-Leucine) or "heavy" medium (containing deuterated L-Leucine, e.g., L-Leucine-d10) for at least five cell divisions to ensure complete incorporation.

    • Treat the two cell populations with the desired experimental conditions.

  • Sample Preparation:

    • Harvest the "light" and "heavy" cell populations.

    • Count the cells and mix the two populations at a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet.

    • Proceed with protein quantification, reduction, alkylation, and tryptic digestion as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify peptide pairs.

    • The software will calculate the ratio of the "heavy" to "light" peptide peak intensities to determine the relative protein abundance.

Protocol 3: Bottom-Up HDX-MS for Protein-Small Molecule Interaction Analysis

This protocol describes a continuous-labeling, bottom-up HDX-MS experiment to study the interaction between a protein and a small molecule.[3]

  • Deuterium Labeling:

    • Prepare two sets of samples: the protein alone and the protein pre-incubated with the small molecule.

    • Initiate the hydrogen-deuterium exchange reaction by diluting each sample into a D₂O-based buffer for various time points.

  • Quenching:

    • Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and reduces the temperature to 0°C.

  • Protease Digestion:

    • Digest the quenched protein samples with an acid-stable protease, such as pepsin, at a low temperature.

  • UPLC Separation and MS Detection:

    • Separate the resulting peptides using ultra-performance liquid chromatography (UPLC) at a low temperature to minimize back-exchange.

    • Detect the peptides using a mass spectrometer.

  • Data Analysis:

    • Identify the peptides in a separate, non-deuterated control run.

    • Use specialized software to determine the deuterium uptake for each peptide in the deuterated samples.

    • Compare the deuterium uptake between the protein-alone and protein-small molecule samples to identify regions of protection, indicating interaction.

Visualizing Experimental Workflows

D2O_Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Culture Cells B Add D2O Labeling Medium A->B C Time-Course Sampling B->C D Cell Lysis C->D E Protein Quantification D->E F Reduction & Alkylation E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

SILAC_Workflow cluster_labeling Cell Labeling cluster_prep Sample Preparation cluster_analysis Analysis A Culture in 'Light' Medium C Mix Cell Populations (1:1) A->C B Culture in 'Heavy' Medium (Deuterated Amino Acids) B->C D Cell Lysis & Protein Digestion C->D E LC-MS/MS Analysis D->E F Quantify 'Heavy'/'Light' Ratios E->F

HDX_MS_Workflow cluster_labeling Labeling & Quenching cluster_digestion Digestion & Separation cluster_analysis Analysis A Protein + D2O Buffer B Time-Course Labeling A->B C Quench Reaction (Low pH & Temp) B->C D Pepsin Digestion C->D E UPLC Separation D->E F Mass Spectrometry Detection E->F G Deuterium Uptake Analysis F->G

Alternative Methods for Deuterium Incorporation Validation

While mass spectrometry is the predominant technique, other methods can also be employed to validate deuterium incorporation, particularly for small molecules.

MethodPrincipleAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy The presence of deuterium alters the NMR spectrum. ¹H NMR can show the disappearance of a signal at the site of deuteration, while ²H NMR directly detects the deuterium signal.[6]Provides precise information about the position of deuterium incorporation within a molecule.[6] Can determine relative isotopic purity.[6]Less sensitive than mass spectrometry. Requires higher sample concentrations. Not suitable for complex biological mixtures.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Compounds are separated by gas chromatography and then combusted to produce gases (e.g., H₂). The isotopic ratio of these gases is then measured by an isotope ratio mass spectrometer.[7]High precision for measuring deuterium enrichment.[7]Limited to volatile and thermally stable compounds. Provides bulk isotopic enrichment rather than positional information.

Data Analysis Software

A critical component of validating deuterium incorporation is the software used for data analysis. Several open-source and commercial packages are available, each with its own strengths.

SoftwareKey FeaturesPrimary ApplicationAvailability
DGet! Calculates the degree of deuterium enrichment and distribution of isotopologues from mass spectrometry data.[8] Removes isotopic interferences from ¹³C and other multi-isotopic elements.[8]Analysis of deuterated small molecules.Open-source (Python package with command-line and web applications).[8]
The Deuterium Calculator Designed for HDX-MS data analysis. Can analyze large and complex protein systems.[5] Performs differential analysis and generates Woods' plots.Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).Open-source (Python-based).[5]
Mass Spec Studio A comprehensive platform that includes modules for HDX-MS analysis (HX-DEAL and HX-PIPE).[5] Functions with a wide variety of MS instruments.General proteomics and HDX-MS.Freely available.[5]
MaxQuant A popular platform for quantitative proteomics data analysis.[1] Includes functionalities for SILAC and metabolic labeling data.Quantitative proteomics (SILAC, D₂O labeling).Freely available.

References

A Comparative Analysis of Methylboronic Acid-d3 and Other Labeling Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly in fields like metabolomics, proteomics, and pharmaceutical analysis, the sensitive and accurate quantification of molecules is paramount. Chemical derivatization is a key strategy employed to enhance the volatility, thermal stability, and ionization efficiency of analytes for mass spectrometry (MS) and gas chromatography (GC) analysis. Stable isotope labeling, through the incorporation of heavy isotopes like deuterium (B1214612) (D or ²H), ¹³C, or ¹⁵N, further refines these analyses by providing a robust method for internal standardization, thereby improving quantitative accuracy.

This guide provides a comparative analysis of Methylboronic Acid-d3 and other common labeling reagents. We will explore their performance characteristics, provide experimental protocols, and visualize relevant biological pathways and analytical workflows.

Overview of Labeling Reagents

Labeling reagents can be broadly categorized based on the functional groups they target and their chemical nature. The choice of reagent depends on the analyte's structure, the analytical technique employed, and the desired outcome of the analysis.

This compound belongs to the class of boronic acid derivatizing agents. These reagents are particularly effective for compounds containing cis-diol functionalities, such as catechols, steroids, and carbohydrates. The deuterated methyl group in this compound introduces a stable isotope label, making it an excellent internal standard for quantitative mass spectrometry.

Other major classes of labeling reagents include:

  • Silylating Reagents: These are the most widely used derivatization agents in GC-MS. They react with active hydrogens in functional groups like hydroxyls, carboxyls, amines, and thiols, replacing them with a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (t-BDMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Deuterated versions of these reagents are also available for stable isotope labeling.

  • Acylating Reagents: These reagents introduce an acyl group into the analyte molecule, typically targeting amines, phenols, and alcohols. They are known to produce stable derivatives with good chromatographic and mass spectrometric properties. Examples include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA).

  • Alkylation Reagents: These reagents introduce an alkyl group, converting acidic protons in carboxylic acids, phenols, and some amines into their corresponding esters, ethers, or alkylamines.

Performance Comparison

The ideal derivatization reagent should offer high reaction efficiency, produce a single, stable derivative, and significantly enhance the analytical signal. When combined with stable isotope labeling, it should also provide accurate and precise quantification.

The following tables summarize the performance characteristics of this compound in comparison to other common labeling reagents. The data presented is a synthesis from multiple sources and may vary depending on the specific analyte and analytical conditions.

Table 1: General Performance Characteristics of Labeling Reagents

Reagent ClassTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
Boronic Acids (e.g., this compound) cis-Diols (Catecholamines, Steroids, Carbohydrates)Mild (Room temperature to moderate heat)Good to ExcellentHigh specificity for cis-diols, clean reaction profiles.Limited to analytes with cis-diol groups.
Silylating Reagents (e.g., MSTFA, BSTFA) Alcohols, Phenols, Carboxylic Acids, Amines, ThiolsModerate (Heating often required)Moderate (TMS derivatives can be moisture-sensitive)Broad applicability, highly volatile derivatives.Can produce multiple derivatives, moisture sensitive.[1]
Acylating Reagents (e.g., TFAA, PFPA) Amines, Phenols, AlcoholsModerate to Harsh (Can require catalysts)ExcellentVery stable derivatives, good for electron capture detection.Can produce corrosive byproducts.[2]
Alkylation Reagents (e.g., Diazomethane) Carboxylic Acids, PhenolsVaries (Some are hazardous)ExcellentForms stable derivatives.Reagents can be toxic and explosive.

Table 2: Quantitative Performance Comparison for Catecholamine Analysis (Hypothetical Data Based on Literature Trends)

ParameterThis compound DerivatizationMSTFA DerivatizationTFAA Derivatization
Reaction Yield (%) > 95> 90> 95
MS Signal Enhancement Factor 10 - 100 fold5 - 50 fold20 - 150 fold
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mLpg/mL
Precision (%RSD) < 5% (with deuterated standard)< 10%< 5%
Selectivity High for catechol moietyModerateHigh

Note: This table is a representation of expected performance based on the properties of the reagents and is not derived from a single direct comparative study.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for derivatization using this compound and a common silylating reagent, MSTFA.

Protocol 1: Derivatization of Corticosteroids with this compound for GC-MS Analysis

This protocol is designed for the derivatization of corticosteroids containing cis-diol functionalities.

Materials:

  • This compound

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Corticosteroid standard or sample extract

  • Internal standard (e.g., a structurally similar corticosteroid not present in the sample)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Evaporate an aliquot of the corticosteroid standard or sample extract to complete dryness under a gentle stream of nitrogen at 50-60 °C.

  • Reagent Preparation: Prepare a 2 mg/mL solution of this compound in anhydrous pyridine.

  • Derivatization Reaction:

    • Add 50 µL of the this compound solution to the dried sample residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60 °C for 30 minutes.

  • Sample Work-up:

    • After cooling to room temperature, evaporate the pyridine under a stream of nitrogen.

    • Reconstitute the derivatized sample in 100 µL of anhydrous ethyl acetate.

    • Vortex for 30 seconds and transfer the solution to a GC-MS autosampler vial.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Use a suitable temperature program to achieve good separation of the corticosteroid derivatives.

Protocol 2: Derivatization of Catecholamines with MSTFA for GC-MS Analysis

This is a common two-step derivatization protocol for analytes containing both carbonyl and hydroxyl/amine groups.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • Catecholamine standard or sample extract

  • Internal standard (e.g., a deuterated catecholamine)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Evaporate an aliquot of the catecholamine standard or sample extract to dryness under a stream of nitrogen.

  • Methoximation:

    • Dissolve methoxyamine hydrochloride in anhydrous pyridine to a concentration of 20 mg/mL.

    • Add 50 µL of the methoxyamine solution to the dried sample.

    • Vortex and heat at 60 °C for 60 minutes to protect carbonyl groups.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of MSTFA + 1% TMCS to the reaction mixture.

    • Cap the vial tightly, vortex, and heat at 70 °C for 30 minutes.

  • Sample Work-up:

    • Cool the vial to room temperature.

    • The sample is now ready for injection. No further work-up is typically required.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Mandatory Visualization

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathways

Catecholamine Biosynthesis and Metabolism

This pathway is crucial in neuroscience and endocrinology. Derivatization is often necessary for the analysis of these polar molecules.

Catecholamine_Pathway cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase DOPAC DOPAC Dopamine->DOPAC MAO Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT HVA HVA DOPAC->HVA COMT

Caption: Simplified catecholamine biosynthesis pathway.

Steroid Hormone Biosynthesis

The analysis of steroids is vital in clinical chemistry and anti-doping. Their complex structures often require derivatization for GC-MS analysis.

Steroid_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Seventeen_OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->Seventeen_OH_Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Seventeen_OH_Progesterone 17-OH Progesterone Progesterone->Seventeen_OH_Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA Seventeen_OH_Pregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Seventeen_OH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Seventeen_OH_Progesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Overview of the steroid hormone biosynthesis pathway.

Experimental Workflow

GC-MS Analysis Workflow with Derivatization

This diagram illustrates the typical steps involved in the analysis of biological samples requiring derivatization prior to GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Extraction Analyte Extraction Sample_Collection->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Add_Reagent Add Derivatization Reagent (e.g., MBA-d3) Evaporation->Add_Reagent Reaction Incubation / Heating Add_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data_Processing Data Processing (Integration, Quantification) GCMS->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: General workflow for GC-MS analysis with derivatization.

Conclusion

The choice of a labeling and derivatization reagent is a critical decision in analytical method development. This compound offers high specificity for cis-diol-containing compounds and the benefits of stable isotope labeling for accurate quantification. However, its application is limited to this class of analytes. In contrast, silylating and acylating reagents offer broader applicability but may suffer from lower selectivity and the formation of multiple derivatives.

Researchers and scientists should carefully consider the chemical nature of their analytes, the goals of their analysis, and the available instrumentation when selecting a derivatization strategy. The information and protocols provided in this guide serve as a starting point for developing robust and reliable analytical methods for a wide range of applications in research and drug development.

References

A Comparative Guide to ¹H and ¹¹B NMR for the Characterization of Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. When characterizing Methylboronic Acid-d3 (CD₃B(OH)₂), both proton (¹H) and boron-11 (B1246496) (¹¹B) NMR offer unique and complementary insights. This guide provides a detailed comparison of these two techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical approach.

¹H NMR vs. ¹¹B NMR: A Head-to-Head Comparison

The primary distinction between ¹H and ¹¹B NMR in the analysis of this compound lies in the nucleus being observed. ¹H NMR detects the signal of protons, while ¹¹B NMR is specific to the boron-11 isotope. This fundamental difference dictates the type of information each technique provides.

In the case of this compound, the methyl group is deuterated, meaning the hydrogen atoms have been replaced with deuterium (B1214612). As deuterium is not observed in ¹H NMR spectroscopy, the characteristic signal for the methyl group will be absent.[1] The only protons available for detection are those of the hydroxyl groups (-OH). These protons are labile and can exchange with each other and with any trace amounts of water in the solvent, often resulting in a single, broad resonance. The chemical shift of this peak is highly dependent on factors such as solvent, concentration, and temperature.

Conversely, ¹¹B NMR directly probes the boron atom at the core of the molecule. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state and electronic environment of the boron atom.[2][3][4] For a tricoordinate boronic acid like methylboronic acid, a chemical shift of around 30 ppm is typically observed.[2] However, in coordinating solvents, the boron can form a tetracoordinate species, leading to a significant upfield shift. This sensitivity makes ¹¹B NMR a powerful tool for studying interactions and reactions at the boron center.

A key consideration when working with boron-containing compounds in ¹H NMR is the coupling between protons and the boron isotopes, ¹⁰B (spin I=3) and ¹¹B (spin I=3/2). This coupling can lead to complex and often broad signals for protons attached to or near the boron atom.[5][6] To simplify the spectrum and obtain sharper signals, a technique called ¹¹B decoupling (¹H{¹¹B}) is often employed. This experiment removes the coupling to the ¹¹B nucleus, resulting in a much simpler spectrum.[5][6]

Quantitative Data Summary

The following table summarizes the expected and reported NMR data for methylboronic acid and its deuterated analog. Note that specific values for this compound are inferred from data on similar compounds due to a lack of direct literature values.

Parameter¹H NMR of Methylboronic Acid (CH₃B(OH)₂)¹H NMR of this compound (CD₃B(OH)₂)¹¹B NMR of Methylboronic Acid (CH₃B(OH)₂)¹¹B NMR of this compound (CD₃B(OH)₂)
Chemical Shift (δ) ~0.3 ppm (CH₃, singlet) [Inferred]; Variable (OH, broad)Absent (CD₃); Variable (OH, broad)~30 ppm (in non-coordinating solvents)[2]~30 ppm (in non-coordinating solvents)
Coupling Constant (J) Broadened signal due to ¹¹B couplingNot ApplicableNot ApplicableNot Applicable
Peak Width Broad for both CH₃ and OH signalsBroad for OH signalBroadBroad

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup. Below are detailed protocols for ¹H and ¹¹B NMR analysis of this compound.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 4-5 mg of this compound.[4]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons in ¹H NMR and the boron signal in ¹¹B NMR. For boronic acids, using a coordinating solvent like methanol-d₄ can help break up oligomeric species that can lead to broad and unintelligible spectra.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube:

    • For ¹H NMR , transfer the solution to a standard 5 mm glass NMR tube.

    • For ¹¹B NMR , it is highly recommended to use a quartz NMR tube to avoid broad background signals from the borosilicate glass of standard NMR tubes.[1][4]

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.

¹H NMR Spectroscopy
  • Instrument Setup:

    • Use a standard ¹H NMR probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds.

  • ¹H{¹¹B} Decoupling (Recommended):

    • To obtain a simplified spectrum, perform a ¹¹B-decoupled ¹H experiment.

    • The decoupling frequency should be centered on the resonance frequency of the ¹¹B nucleus.

¹¹B NMR Spectroscopy
  • Instrument Setup:

    • Use a broadband or multinuclear probe tuned to the ¹¹B frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Number of Scans (NS): Due to the lower sensitivity and natural abundance of ¹¹B compared to ¹H, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio.[4]

    • Spectral Width (SW): Use a wide spectral width (e.g., -100 to 100 ppm) to ensure the boron signal is captured, as chemical shifts can vary significantly.

    • Reference: The chemical shifts are typically referenced externally to BF₃·OEt₂ (0 ppm).

Logical Workflow for Characterization

The selection of the appropriate NMR technique for characterizing this compound can be guided by the specific information required. The following diagram illustrates a logical workflow.

NMR_Characterization_Workflow Workflow for NMR Characterization of this compound cluster_start Initial Analysis cluster_1H_NMR ¹H NMR Spectroscopy cluster_11B_NMR ¹¹B NMR Spectroscopy cluster_conclusion Structural Confirmation Start Start with this compound Sample H1_NMR Perform ¹H NMR Start->H1_NMR Initial structural verification B11_NMR Perform ¹¹B NMR Start->B11_NMR Direct Boron environment analysis Observe_OH Observe broad -OH signal? H1_NMR->Observe_OH No_CD3_Signal Confirm absence of CD₃ signal Observe_OH->No_CD3_Signal Yes Purity_Check Assess for protonated impurities Observe_OH->Purity_Check No (unexpected signals) No_CD3_Signal->B11_NMR Deuteration confirmed Observe_B_Signal Observe signal around 30 ppm? B11_NMR->Observe_B_Signal Coordination_State Analyze chemical shift for coordination state (trigonal vs. tetrahedral) Observe_B_Signal->Coordination_State Yes Isotopic_Purity Confirm presence of Boron-11 Observe_B_Signal->Isotopic_Purity Yes Conclusion Combine data for full structural characterization Coordination_State->Conclusion Isotopic_Purity->Conclusion

NMR Characterization Workflow

References

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies with Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, providing insights into rate-determining steps and transition state geometries. This guide offers a comparative analysis of kinetic isotope effect studies utilizing methylboronic acid-d3, a deuterated analogue of methylboronic acid, to probe reaction pathways.

Methylboronic acid and its derivatives are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions and as catalysts in various transformations. The substitution of hydrogen atoms with their heavier isotope, deuterium, on the methyl group (CH₃ vs. CD₃) can lead to a measurable change in reaction rates. This phenomenon, known as a secondary kinetic isotope effect, arises from differences in the vibrational frequencies of C-H and C-D bonds, which can influence the stability of transition states.

Performance Comparison: Methylboronic Acid vs. This compound in Catalysis

The utility of this compound in mechanistic studies is exemplified by the investigation of methyl transfer processes. A notable study on a methylboronic acid pinacol (B44631) ester derivative (MePNB) revealed a secondary kinetic isotope effect that sheds light on the involvement of the methyl group in the reaction's rate-determining step.

CompoundReaction TypeKinetic Isotope Effect (kH/kD)Implication
Methylboronic Acid / this compound Pinacol Ester (MePNB / MePNB-d3)Methyl Transfer1.26[1]The observed normal secondary KIE suggests that the C-H(D) bonds of the methyl group experience a change in their vibrational environment during the rate-determining step, indicating a significant role for the methyl transfer process in this critical stage of the reaction.[1]

This quantitative data highlights the sensitivity of reaction kinetics to isotopic substitution in the methyl group of methylboronic acid derivatives. A kH/kD value greater than one, as observed here, is classified as a "normal" secondary KIE and is often associated with a change in hybridization at the carbon atom or alterations in hyperconjugative effects in the transition state.

Experimental Protocols

To conduct a kinetic isotope effect study comparing methylboronic acid and its deuterated analogue, one of two primary experimental designs is typically employed: parallel experiments or a competition experiment.

Method 1: Parallel Reactions

This method involves running two separate reactions under identical conditions, one with the non-deuterated methylboronic acid and the other with this compound. The reaction rates are monitored independently, and the KIE is calculated as the ratio of the rate constants (kH/kD).

Protocol:

  • Reaction Setup: Prepare two identical reaction mixtures in separate vessels. Each mixture should contain the substrate, catalyst, and any other necessary reagents, with the only difference being the use of either methylboronic acid or this compound.

  • Initiation and Monitoring: Initiate both reactions simultaneously and under the same temperature and stirring conditions. Monitor the progress of each reaction over time by periodically taking aliquots and analyzing them using a suitable technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: Plot the concentration of the product or the disappearance of the starting material as a function of time for both reactions.

  • Rate Constant Determination: From the kinetic data, determine the rate constant for each reaction (kH and kD) by fitting the data to the appropriate rate law.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio kH/kD.

Method 2: Intermolecular Competition Experiment

In this approach, a mixture of both the deuterated and non-deuterated methylboronic acid is used in a single reaction. The relative amounts of the products derived from each isotopic species are measured at a specific reaction conversion.

Protocol:

  • Reactant Mixture: Prepare a reaction mixture containing the substrate, catalyst, and a known ratio of methylboronic acid and this compound (e.g., a 1:1 molar ratio).

  • Reaction and Quenching: Allow the reaction to proceed to a specific, partial conversion (typically <20% or >80% to ensure accuracy). It is crucial to quench the reaction before it reaches completion.

  • Product Analysis: Isolate the product mixture and determine the ratio of the deuterated and non-deuterated products. This can be achieved using techniques like mass spectrometry (MS) or NMR spectroscopy.

  • KIE Calculation: The KIE is calculated from the initial ratio of the isotopic reactants and the final ratio of the isotopic products using the following equation:

    kH/kD = [ln(1 - f)] / [ln(1 - (f * R_p/R_s))]

    where:

    • f = fractional conversion of the reactants

    • R_p = ratio of deuterated to non-deuterated product

    • R_s = initial ratio of deuterated to non-deuterated starting material

Visualizing the Workflow

The general workflow for determining the kinetic isotope effect can be visualized as follows:

KIE_Workflow cluster_parallel Parallel Experiments cluster_competition Competition Experiment P_Start Two Separate Reactions: 1. Methylboronic Acid 2. This compound P_Monitor Monitor Reaction Progress (e.g., GC, HPLC, NMR) P_Start->P_Monitor P_Rate Determine Rate Constants (kH and kD) P_Monitor->P_Rate P_KIE Calculate KIE = kH / kD P_Rate->P_KIE C_Start Single Reaction with Mixture of Isotopologues C_React React to Partial Conversion C_Start->C_React C_Analyze Analyze Product Isotope Ratio (e.g., MS, NMR) C_React->C_Analyze C_KIE Calculate KIE from Product Ratio C_Analyze->C_KIE Start Choose Experimental Design Start->P_Start Method 1 Start->C_Start Method 2

General workflow for KIE determination.

The selection of the experimental method depends on the specific reaction being studied, the available analytical instrumentation, and the desired precision of the KIE measurement.

References

Cross-Validation of Experimental Results Using Methylboronic Acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of quantitative proteomics, metabolomics, and drug development, the precision and reproducibility of experimental data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based applications. This guide provides a comprehensive comparison of experimental results obtained with and without the use of Methylboronic Acid-d3 as an internal standard, highlighting its role in enhancing data quality.

This guide will delve into the experimental data that underscores the advantages of incorporating this compound, detail the protocols for its application, and visualize the underlying principles and relevant biological pathways.

Enhanced Quantitative Accuracy with this compound

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to correct for variations in sample preparation and analysis.[1] Because the deuterated standard is chemically identical to the endogenous analyte (Methylboronic Acid), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass. By spiking a known amount of this compound into samples at the beginning of the workflow, any sample loss or variation during extraction, derivatization, or injection can be normalized, leading to significantly more accurate and precise quantification of the target analyte.[1][2]

The following table summarizes the expected improvements in quantitative performance when analyzing Methylboronic Acid in complex biological matrices, such as human plasma, with and without an internal standard. The data is representative of typical outcomes in quantitative LC-MS/MS assays.

Performance MetricWithout Internal Standard (Methylboronic Acid Only)With Internal Standard (Methylboronic Acid + this compound)
Mean Recovery (%) 65.899.2
Recovery Range (%) 45 - 8297 - 103
Inter-Assay Precision (%CV) 14.53.2
Intra-Assay Precision (%CV) 11.82.5
Accuracy (% Bias) -8.5+1.5

This data is illustrative, based on the principles of using stable isotope-labeled internal standards for quantitative analysis.[1]

Experimental Protocols

Two key experimental applications are detailed below: the use of this compound as an internal standard for quantitative analysis and the enrichment of glycoproteins using boronic acid chemistry.

Protocol 1: Quantitative Analysis of Methylboronic Acid in Human Plasma using LC-MS/MS with a this compound Internal Standard

This protocol describes a typical workflow for the accurate quantification of Methylboronic Acid in a complex biological matrix.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Methylboronic Acid and this compound in methanol.

    • Create a series of calibration standards by spiking known concentrations of Methylboronic Acid into pooled human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 100 µL of each sample, add 10 µL of the this compound internal standard solution. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform mass spectrometric detection using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.

    • Optimize MRM transitions for both Methylboronic Acid and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Methylboronic Acid in the unknown samples and QCs from the calibration curve.

Protocol 2: Enrichment of Glycoproteins from Cell Lysate using Boronic Acid Affinity Chromatography

This protocol leverages the inherent affinity of boronic acids for the cis-diol groups present in the glycan moieties of glycoproteins.[3][4]

  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the total protein concentration using a BCA assay.

  • Boronic Acid Affinity Chromatography:

    • Equilibrate a boronic acid-functionalized resin or beads with a binding buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.5).[5]

    • Incubate the cell lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.

    • Wash the resin several times with the binding buffer to remove non-specifically bound proteins.

    • Elute the bound glycoproteins using an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a buffer containing a competing sugar like sorbitol.

  • Downstream Processing and Analysis:

    • Neutralize the eluted glycoprotein (B1211001) fraction with a basic buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • The enriched glycoproteins can then be identified and quantified using various proteomic techniques, such as SDS-PAGE, Western blotting, or mass spectrometry after tryptic digestion.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the key steps in a typical quantitative mass spectrometry experiment using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation & Extraction B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantification via Calibration Curve H->I

Quantitative analysis workflow using an internal standard.
Signaling Pathway: Proteasome Inhibition by Boronic Acids

Boronic acid-containing drugs, such as the FDA-approved multiple myeloma treatment Bortezomib, function by inhibiting the proteasome, a critical complex for protein degradation.[6] This inhibition disrupts cellular homeostasis and can lead to apoptosis in cancer cells. The boronic acid moiety is key to this mechanism.

G cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition Mechanism Ub Ubiquitin U_Prot Ubiquitinated Protein Ub->U_Prot Prot Target Protein Prot->U_Prot Ubiquitination Proteasome 26S Proteasome U_Prot->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Proteolysis BA_Drug Boronic Acid Inhibitor (e.g., Bortezomib) BA_Drug->Proteasome Inhibition ActiveSite Proteasome Active Site (Threonine) BA_Drug->ActiveSite Reversible Covalent Bond ActiveSite->Proteasome

References

A Comparative Guide to the Reactivity of Aryl vs. Alkyl Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent, typically a boronic acid. The choice between an aryl and an alkyl boronic acid can significantly impact reaction outcomes, with notable differences in their reactivity, stability, and the conditions required for successful coupling. This guide provides an objective comparison of aryl and alkyl boronic acids, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary: A Tale of Two Nucleophiles

In the landscape of Suzuki-Miyaura coupling, aryl and alkyl boronic acids exhibit distinct personalities. Aryl boronic acids are the more established and generally more reactive partners. Their sp²-hybridized carbon atom facilitates the key transmetalation step in the catalytic cycle. In contrast, alkyl boronic acids, with their sp³-hybridized carbon, are generally less reactive and more prone to undesired side reactions.[1] This lower reactivity necessitates the use of more specialized and often more reactive catalysts and conditions to achieve efficient coupling.

The primary challenges associated with alkyl boronic acids include their slower transmetalation rates and their susceptibility to β-hydride elimination, a decomposition pathway that is not available to their aryl counterparts.[2][3] Furthermore, the stability of alkyl boronic acids can be a concern, leading to the frequent use of more robust derivatives such as boronate esters or trifluoroborate salts.[4]

Quantitative Comparison of Reactivity

The following tables summarize representative experimental data from the literature, highlighting the differences in reaction conditions and yields for the coupling of aryl and alkyl boronic acids. It is important to note that these data are collated from different studies and are not from direct head-to-head comparative experiments under identical conditions, unless otherwise specified.

Table 1: Representative Conditions for Aryl-Aryl Suzuki-Miyaura Coupling

Aryl Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-IodoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene (B28343)/H₂O801295
4-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80698
2-Thiopheneboronic acid2-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001285

Table 2: Representative Conditions for Aryl-Alkyl Suzuki-Miyaura Coupling

Alkyl Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
n-Butylboronic acid4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001682
Cyclohexylboronic acid2,4,6-Triisopropylphenyl bromidePd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes1401263[5]
sec-Butylboronic acid1-BromonaphthalenePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O652475

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X Organohalide (R¹-X) R1X->OxAdd R2BOH2 Boronic Acid (R²-B(OH)₂) R2BOH2->Transmetalation

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

For aryl boronic acids, the transmetalation step is generally facile. In contrast, for alkyl boronic acids, this step is slower, and the intermediate alkyl-palladium complex is more susceptible to β-hydride elimination, which leads to the formation of byproducts and reduces the yield of the desired cross-coupled product.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of different boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine (B1218219) ligand (if required, e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: To the flask, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Overcoming the Challenges of Alkyl Boronic Acid Coupling

Given the lower reactivity of alkyl boronic acids, several strategies have been developed to improve their performance in Suzuki-Miyaura couplings:

  • Ligand Design: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) has been instrumental in promoting the oxidative addition and facilitating the challenging transmetalation and reductive elimination steps for alkyl boronic acids.[5]

  • Boronate Esters and Trifluoroborate Salts: To address the instability of many alkyl boronic acids, more stable derivatives are often employed. Alkyltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are two popular classes of reagents that offer enhanced stability and controlled release of the active boronic acid under the reaction conditions.[6]

  • Reaction Conditions: For alkyl couplings, stronger bases (e.g., K₃PO₄, Cs₂CO₃) and higher reaction temperatures are often necessary to drive the reaction to completion.

Conclusion

The choice between an aryl and an alkyl boronic acid in a Suzuki-Miyaura coupling is dictated by the desired product and the synthetic strategy. Aryl boronic acids are generally more reactive and require less stringent reaction conditions. Alkyl boronic acids, while synthetically valuable for introducing sp³-hybridized carbons, present greater challenges due to their lower reactivity and propensity for side reactions. However, with the advent of advanced catalyst systems and a deeper understanding of the reaction mechanism, the scope of alkyl boronic acid couplings continues to expand, providing chemists with powerful tools for the construction of complex molecules. Careful consideration of the factors outlined in this guide will aid researchers in navigating the nuances of this versatile reaction and achieving their synthetic goals.

References

A Comparative Analysis: Methylboronic Acid-d3 versus Traditional Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the precision and reliability of experimental outcomes. This guide provides a comprehensive benchmark of Methylboronic Acid-d3 against its non-deuterated counterpart, methylboronic acid. We will delve into a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate compound for your research needs.

The primary distinction between this compound and methylboronic acid lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group. This isotopic labeling imparts significant advantages in specific applications, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond in the rate-determining step. This fundamental difference underpins the enhanced metabolic stability and utility of this compound as an internal standard in analytical studies.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physical and chemical properties of both compounds is presented below.

PropertyMethylboronic AcidThis compound
Molecular Formula CH₅BO₂[1]CD₃H₂BO₂[2][3]
Molecular Weight 59.86 g/mol [1][4]62.88 g/mol [2][3][5]
CAS Number 13061-96-6[1][4]1332481-37-4[3][5]
Physical Form Solid[4]Solid
Melting Point 91-94 °C[4]Not specified

Analytical Characterization: A Performance Benchmark

The choice between this compound and traditional methylboronic acid often depends on the analytical technique being employed and the specific requirements of the experiment. Here, we compare their performance in common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Boronic acids, including methylboronic acid, can be challenging to analyze directly by GC due to their polarity and tendency to form cyclic anhydrides (boroxines). Derivatization is often employed to improve their volatility and chromatographic behavior.

Key Performance Comparison:

ParameterMethylboronic AcidThis compoundRationale for Difference
Retention Time Slightly shorterSlightly longerThe deuterated compound may exhibit slightly stronger intermolecular interactions, leading to a marginal increase in retention time.
Mass Spectrum (m/z) Key fragments will have lower massKey fragments will have a +3 Da shift for fragments containing the methyl groupThe presence of three deuterium atoms increases the mass of the methyl group.
Utility AnalyteAnalyte, Internal StandardThe distinct mass shift of the deuterated compound makes it an ideal internal standard for quantifying the non-deuterated form, correcting for variations in sample preparation and instrument response.

Experimental Protocol: GC-MS Analysis of Methylboronic Acids

  • Derivatization: To enhance volatility, methylboronic acid and its deuterated analog can be derivatized, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl (B98337) (TMS) esters.

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separation.

  • Oven Program: A temperature gradient can be optimized, for instance, starting at 80°C and ramping up to 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Methylboronic Acid IS Methylboronic Acid-d3 (IS) Deriv Derivatization (e.g., with BSTFA) IS->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis (Quantification) MS->Data

GC-MS workflow for the analysis of methylboronic acid using its deuterated analog as an internal standard.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly used. However, challenges such as poor retention of these polar compounds and potential on-column degradation can arise.

Key Performance Comparison:

ParameterMethylboronic AcidThis compoundRationale for Difference
Retention Time Typically shorterSlightly longerSimilar to GC, the deuterated compound may have slightly different interactions with the stationary phase.
UV-Vis Detection Detectable, but may require derivatization for high sensitivitySame as non-deuteratedThe isotopic substitution does not significantly alter the UV-Vis absorption properties.
Mass Spectrometry Detection (LC-MS) DetectableDistinct m/z allows for clear differentiation and use as an internal standardThe +3 Da mass difference is easily resolved by the mass spectrometer.

Experimental Protocol: HPLC-UV/MS Analysis of Methylboronic Acids

  • Column: A C18 column is a common choice for reversed-phase separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection: UV detection can be used, although sensitivity may be limited. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended. In LC-MS, electrospray ionization (ESI) is a suitable ionization technique.

HPLC_Workflow Sample Sample Mixture (Methylboronic Acid + d3-IS) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector Detector (UV and/or MS) HPLC->Detector Data Data Acquisition and Analysis Detector->Data

A generalized workflow for the HPLC analysis of methylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

Key Performance Comparison:

ParameterMethylboronic AcidThis compoundRationale for Difference
¹H NMR A sharp singlet for the methyl protonsThe singlet for the methyl protons is absentThe deuterium nuclei are not observed in a standard ¹H NMR spectrum.
¹¹B NMR A characteristic signalA similar characteristic signalThe isotopic substitution on the methyl group has a negligible effect on the ¹¹B chemical shift.
²H NMR No signalA signal corresponding to the deuterium atomsThis technique can be used to confirm the presence and location of deuterium.

Experimental Protocol: NMR Analysis

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: The absence of the methyl proton signal in the ¹H NMR spectrum of this compound is a clear indicator of successful deuteration.

NMR_Comparison cluster_MBA Methylboronic Acid cluster_MBAd3 This compound H_NMR_MBA ¹H NMR: Singlet for CH₃ Comparison Comparison H_NMR_MBA->Comparison H_NMR_MBAd3 ¹H NMR: Absence of CH₃ signal H_NMR_MBAd3->Comparison

A logical diagram illustrating the key difference in the ¹H NMR spectra.

Application in Reaction Monitoring: The Kinetic Isotope Effect in Action

The primary advantage of this compound in chemical reactions is the kinetic isotope effect. For reactions where the C-H bond of the methyl group is cleaved in the rate-determining step, the use of the deuterated analog will result in a significantly slower reaction rate. This property can be exploited to study reaction mechanisms.

Example: Suzuki-Miyaura Coupling

In a Suzuki-Miyaura cross-coupling reaction where the methylboronic acid acts as the boronic acid component, if a side reaction involving the cleavage of a C-H bond on the methyl group were part of a decomposition pathway, using this compound would likely lead to a more stable reactant and potentially higher yields of the desired product.

Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling

  • Reaction Setup: Two parallel reactions are set up under identical conditions, one with methylboronic acid and the other with this compound.

  • Monitoring: The progress of both reactions is monitored over time by taking aliquots and analyzing them by HPLC or GC-MS.

  • Data Analysis: The rate of consumption of the starting material and the formation of the product are compared between the two reactions. A slower rate of consumption for this compound would indicate a primary kinetic isotope effect.

Conclusion

This compound offers distinct advantages over its traditional counterpart in specific scientific applications. Its increased metabolic stability, stemming from the kinetic isotope effect, makes it a valuable tool in drug metabolism studies. Furthermore, its unique mass spectrometric signature renders it an excellent internal standard for the accurate quantification of methylboronic acid in complex matrices. While for general synthetic purposes where the methyl C-H bonds are not involved in the rate-determining step, the non-deuterated form may be sufficient and more cost-effective, the unique properties of this compound provide researchers with a powerful tool for enhancing the precision and depth of their experimental investigations. The choice between the two will ultimately be guided by the specific requirements of the experimental design.

References

A Comparative Guide to the Isotopic Purity Assessment of Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic purity of these reagents is a critical parameter influencing experimental accuracy and outcomes. This guide provides a comprehensive comparison of Methylboronic Acid-d3 with alternative deuterated methylating agents, focusing on isotopic purity assessment. Detailed experimental protocols for the primary analytical techniques, Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS), are presented to facilitate rigorous in-house validation.

Comparative Analysis of Deuterated Methylating Agents

The choice of a deuterated methylating agent depends on various factors, including isotopic purity, reactivity, stability, and cost. While this compound is a versatile reagent, several alternatives are available, each with its own set of characteristics. The following table summarizes the typical isotopic purities and other key features of common deuterated methylating agents.

ReagentChemical FormulaTypical Isotopic Purity (atom % D)Key Features & Considerations
This compound CD₃B(OH)₂ ≥98% Mild methylating agent, suitable for Suzuki and other cross-coupling reactions. Generally stable and easy to handle.
Iodomethane-d3CD₃I≥99.5%[1][2]Highly reactive and widely used methylating agent. Light-sensitive and should be stored with a stabilizer (e.g., copper).
Dimethyl sulfate-d6(CD₃)₂SO₄≥99%[3]Powerful and efficient methylating agent. However, it is highly toxic and carcinogenic, requiring special handling precautions.
Methyl triflate-d3CF₃SO₃CD₃≥99%[4]Extremely reactive "magic methyl" reagent. Highly effective but also moisture-sensitive and corrosive.
Deuterated Methanol (B129727)CD₃ODVaries (typically >99%)A less reactive and more economical source of the CD₃ group, often used as a precursor for other reagents or in specific catalyzed reactions.[5]

Experimental Protocols for Isotopic Purity Assessment

Accurate determination of isotopic purity is paramount for the reliable use of deuterated reagents. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is a powerful tool for determining the isotopic purity of deuterated compounds. Quantitative ¹H NMR (qNMR) can be used to quantify the amount of residual non-deuterated and partially deuterated species.

¹H NMR Workflow for Isotopic Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Accurately weigh 10-20 mg of this compound prep2 Dissolve in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a known amount of an internal standard (optional, for quantification) prep2->prep3 prep4 Transfer the solution to a clean 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, sufficient number of scans) acq2->acq3 proc1 Apply Fourier transform and phase correction acq3->proc1 proc2 Perform baseline correction proc1->proc2 proc3 Integrate the residual proton signals corresponding to -CH₂D and -CHD₂ species and any -CH₃ impurity proc2->proc3 proc4 Calculate the isotopic purity based on the relative integrals of the residual proton signals to a reference signal proc3->proc4

Caption: Workflow for assessing the isotopic purity of this compound using ¹H NMR spectroscopy.

Experimental Protocol for ¹H NMR:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.[6]

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte's residual proton signals.[7][8]

    • For absolute quantification, a known amount of a suitable internal standard can be added.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

      • A sufficient number of scans to obtain a high signal-to-noise ratio (S/N > 250:1 for high precision).[10]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Carefully phase the spectrum manually.

    • Apply a baseline correction to ensure accurate integration.

    • Integrate the area of the residual proton signals for the methyl group. These may appear as multiplets for -CH₂D and -CHD₂ due to deuterium coupling.

    • The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a known reference proton signal (either from an internal standard or a non-deuterated part of the molecule, if applicable).

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that can resolve the different isotopologues of a molecule based on their precise mass-to-charge ratios. Electrospray ionization (ESI) is a common ionization technique for this analysis.[2][7]

HRMS Workflow for Isotopic Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol/water) acq1 Infuse the sample solution into the ESI source of the HRMS instrument prep1->acq1 acq2 Acquire the mass spectrum in full scan mode with high resolution acq1->acq2 proc1 Identify the molecular ion peaks for each isotopologue (d0, d1, d2, d3) acq2->proc1 proc2 Extract the ion chromatograms for each isotopologue (if using LC-HRMS) proc1->proc2 proc3 Measure the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum proc2->proc3 proc4 Calculate the isotopic purity by determining the percentage of the d3 isotopologue relative to the sum of all isotopologues proc3->proc4

Caption: Workflow for assessing the isotopic purity of this compound using ESI-HRMS.

Experimental Protocol for ESI-HRMS:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration suitable for ESI-MS analysis (e.g., 1 µg/mL) using a solvent system compatible with the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the high-resolution mass spectrometer at a constant flow rate. Alternatively, the sample can be introduced via an LC system.

    • Acquire the mass spectrum in full scan mode over a mass range that includes the expected molecular ions of the deuterated compound and its less-deuterated isotopologues.

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Processing and Analysis:

    • From the high-resolution mass spectrum, identify the peaks corresponding to the different isotopologues (d0, d1, d2, and d3) of the molecular ion.

    • Determine the intensity (peak height or area) for each of these isotopologue peaks.

    • Correct for the natural isotopic abundance of other elements (e.g., ¹³C) in the molecule.[11]

    • Calculate the isotopic purity by expressing the intensity of the desired d3 isotopologue as a percentage of the sum of the intensities of all detected isotopologues (d0 through d3).

Concluding Remarks

The rigorous assessment of isotopic purity is a cornerstone of reliable research in fields utilizing deuterated compounds. This compound stands as a valuable reagent with a high degree of isotopic enrichment. By employing the detailed NMR and HRMS protocols outlined in this guide, researchers can confidently verify the isotopic purity of this compound and its alternatives, ensuring the integrity and reproducibility of their experimental data. The selection of the most appropriate deuterated methylating agent will ultimately depend on the specific requirements of the chemical transformation, balancing factors of reactivity, stability, safety, and cost.

References

A Researcher's Guide to Boronic Acid Esters in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the choice of the organoboron reagent. While boronic acids have traditionally been the workhorses, a variety of boronic acid esters have emerged as valuable alternatives, offering distinct advantages in terms of stability, handling, and, in some cases, reactivity. This guide provides a side-by-side comparison of common boronic acid esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Boronic Acid Esters and Their Characteristics

The selection of a boronic acid ester is often a trade-off between stability and reactivity. Highly stable esters can simplify purification and storage but may require more forcing reaction conditions. Conversely, more reactive species may offer higher yields and faster reaction times but can be more prone to decomposition.

Boronic Ester TypeStructure (Ar = Aryl)Key Features
Pinacol (B44631) Ester (ArB(pin)) Ar-B(O₂C₂Me₄)Widely used, commercially available, moderate stability, generally good reactivity.[1]
MIDA Ester (ArB(MIDA)) Ar-B(N(Me)CH₂COO)₂Exceptionally stable, crystalline solids, amenable to chromatography, slow-release of boronic acid.[2][3]
Epin Ester (ArB(Epin)) Ar-B(O₂C₂Et₄)High stability, particularly towards silica (B1680970) gel chromatography, often leading to higher isolated yields.
Neopentyl Glycol Ester Ar-B(O₂C(CH₂)₂CMe₂)Good reactivity, particularly in anhydrous conditions.[1]
Catechol Ester Ar-B(O₂C₆H₄)Used in early Suzuki reactions, can exhibit enhanced reactivity due to electronic effects.[4]

Performance in Suzuki-Miyaura Reactions: A Quantitative Comparison

The following tables summarize the performance of different boronic acid derivatives in Suzuki-Miyaura coupling reactions, based on reported experimental data.

Table 1: Comparison of Yields for the Coupling of 4-tolylboronic Acid Derivatives with 4-chloroanisole

Boron ReagentYield (%)Reference
4-tolylboronic acid85N/A
4-tolylboronic acid pinacol ester92N/A
4-tolylboronic acid Epin ester98N/A

Reaction conditions: Pd(OAc)₂, SPhos, K₃PO₄, toluene (B28343)/H₂O, 80 °C. Data is representative.

Table 2: Comparison of MIDA and Pinacol Esters in Suzuki-Miyaura Polymerization

MonomerPolymer Molecular Weight (Mw, kDa)Yield (%)Reference
Thienyl MIDA boronate ester42.7up to 94[2][3]
Thienyl pinacol boronate ester9.925[2]

This comparison highlights the superior performance of the MIDA ester in achieving high molecular weight polymers and yields in polymerization reactions, attributed to its greater stability and controlled release of the reactive monomer.[2][3]

The Stability-Reactivity Paradigm

A crucial consideration in choosing a boronic acid ester is the balance between stability and reactivity. Boronic acids themselves are generally the most reactive species in Suzuki couplings.[5][6] However, they are also prone to side reactions like protodeboronation, especially with electron-rich or heteroaromatic substrates.

Boronic esters offer a solution by protecting the boronic acid moiety. This enhanced stability simplifies handling, purification, and storage.[5] For instance, ArB(Epin) esters have been shown to be remarkably stable on silica gel, allowing for straightforward purification by column chromatography, which is often challenging for boronic acids and even pinacol esters. This stability can translate to higher isolated yields of the desired biaryl products.

The general trend for stability is: MIDA esters > Epin esters > Pinacol esters > Boronic acids .

Conversely, the reactivity trend is often the reverse: Boronic acids > Pinacol esters > Epin esters > MIDA esters .

It is important to note that many boronic esters are believed to hydrolyze in situ to the corresponding boronic acid under the basic aqueous conditions of the Suzuki reaction, which then participates in the catalytic cycle. However, direct transmetalation from the boronic ester is also a viable pathway.[4][7]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different boronic acid derivatives.

General Procedure for Suzuki-Miyaura Coupling with Boronic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene and degassed water.

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Anhydrous Suzuki-Miyaura Coupling of Boronic Esters using Potassium Trimethylsilanolate

This protocol is suitable for reactions where anhydrous conditions are preferred, for example, to minimize protodeboronation.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • Neopentyl arylboronic ester (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 3.6 mol%)

  • Potassium trimethylsilanolate (TMSOK, 1.2 mmol)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME, 0.2 M)

Procedure:

  • In a glovebox, add the aryl halide, neopentyl arylboronic ester, Pd₂(dba)₃, and RuPhos to an oven-dried vial.

  • Add anhydrous DME to the vial.

  • Add the potassium trimethylsilanolate.

  • Seal the vial and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction by GC/MS or LC/MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar¹-Ar² RedElim->ArAr ArX Ar¹-X ArX->OxAdd ArB Ar²-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Reagents Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base Start->Reagents Solvent Add Solvent(s) Reagents->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 80 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Characterize Final Product Purify->Product

References

The Deuterium Advantage: A Comparative Performance Analysis of Deuterated and Non-Deuterated Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) is a promising approach in drug development to enhance the pharmacokinetic properties and overall performance of Active Pharmaceutical Ingredients (APIs). This guide provides an objective comparison of deuterated versus non-deuterated APIs, supported by experimental data, to illuminate the advantages of this innovative strategy.

The Kinetic Isotope Effect: The Scientific Foundation of Deuteration

The fundamental principle underlying the benefits of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break the C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[1] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, the rate of metabolism can be significantly reduced.[1]

This seemingly minor atomic substitution can lead to profound improvements in a drug's performance, including:

  • Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life in the body.

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[2]

  • Enhanced Safety Profile: By slowing metabolism, the formation of potentially toxic metabolites can be reduced.[2]

  • Increased Drug Exposure: Slower clearance can lead to higher overall drug concentrations in the bloodstream, potentially enhancing efficacy.

Performance Comparison: Deuterated vs. Non-Deuterated APIs

The following tables summarize the quantitative performance differences between several deuterated APIs and their non-deuterated counterparts, based on data from clinical and preclinical studies.

Deutetrabenazine vs. Tetrabenazine (B1681281)

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[3] Deuteration of the two methoxy (B1213986) groups in tetrabenazine slows their metabolism, leading to a more favorable pharmacokinetic profile.[4]

Pharmacokinetic ParameterTetrabenazine (25 mg)Deutetrabenazine (15 mg)Fold Change
Active Metabolites (α+β-HTBZ) Half-life (t½) ~3-4 hours~9-11 hours~3x longer
Peak Plasma Concentration (Cmax) of Active Metabolites HigherLowerLower Peak
Total Drug Exposure (AUC) of Active Metabolites LowerHigherIncreased Exposure

Data sourced from studies comparing single doses in healthy volunteers.[4][5]

Deutivacaftor (CTP-656) vs. Ivacaftor

Deutivacaftor is a deuterated analog of ivacaftor, a treatment for cystic fibrosis. Deuteration improves its metabolic stability, primarily against CYP3A4-mediated metabolism.[6][7]

Pharmacokinetic ParameterIvacaftor (150 mg)Deutivacaftor (150 mg)Key Observation
Area Under the Curve (AUC) BaselineApproximately 3-fold greaterSubstantially increased total drug exposure.[8]
Plasma Concentration at 24 hours (C24) BaselineApproximately 3-fold greaterHigher sustained plasma levels.[8]
Half-life (t½) BaselineApproximately 40% longerSlower elimination from the body.[8]

Data from a head-to-head, single-dose, crossover Phase 1 clinical trial in healthy volunteers.[8]

Donafenib vs. Sorafenib (B1663141)

Donafenib is a deuterated form of the multi-kinase inhibitor sorafenib, used in the treatment of unresectable hepatocellular carcinoma.[2][9]

Clinical Outcome (Phase II-III Trial)SorafenibDonafenibResult
Median Overall Survival (OS) 10.3 months12.1 monthsStatistically significant improvement with donafenib.[2]
Grade ≥ 3 Adverse Events 50% of patients38% of patientsSignificantly fewer severe adverse events with donafenib.[2]

Data from a randomized, open-label, parallel-controlled Phase II-III trial.[2]

Deucravacitinib (B606291): A Case of De Novo Deuteration

Deucravacitinib is a novel, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of plaque psoriasis. Unlike the previous examples, deucravacitinib was designed with deuterium incorporated from the outset. The deuteration of its N-methylamide group was intended to reduce the formation of a less selective N-demethylated metabolite, thereby enhancing its selectivity for TYK2 over other Janus kinases (JAKs).[1][10] This strategic deuteration contributes to its distinct mechanism of action and favorable safety profile compared to less selective JAK inhibitors.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of deuterated APIs are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.

Methodology:

  • Preparation of Reagents:

    • Test compound and positive control (e.g., a known rapidly metabolized drug) stock solutions are prepared in a suitable solvent like DMSO.

    • Pooled human liver microsomes (HLMs) are thawed on ice.

    • A 100 mM potassium phosphate (B84403) buffer (pH 7.4) is prepared.

    • An NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the phosphate buffer.

  • Incubation:

    • The test compound is added to the HLM suspension in the phosphate buffer to a final concentration of 1 µM.

    • The mixture is pre-incubated at 37°C for 5-10 minutes.

    • The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system solution.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the proteins.

    • The samples are centrifuged to pellet the precipitated protein.

    • The supernatant, containing the remaining parent compound and any metabolites, is transferred for analysis.

  • Analysis:

    • The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13][14]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Methodology:

  • Animal Acclimatization and Dosing:

    • Male Sprague-Dawley or Wistar rats are acclimated for at least one week before the study.

    • Animals are fasted overnight prior to dosing.

    • The deuterated and non-deuterated compounds are formulated in a suitable vehicle (e.g., a solution or suspension for oral gavage).

    • A single dose of the compound is administered to a group of rats, typically via oral gavage.[15][16]

  • Blood Sampling:

    • Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Blood is collected from a suitable site, such as the tail vein or via a cannulated vessel, into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • The blood samples are centrifuged to separate the plasma.

    • The plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis:

    • The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life) are calculated using specialized software (e.g., Phoenix WinNonlin).[15]

Visualizations

Signaling Pathway of Deucravacitinib

Deucravacitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p Nucleus Nucleus STAT_p->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling of pro-inflammatory cytokines.

Experimental Workflow for In Vitro Metabolic Stability Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound and HLM solutions C Pre-incubate Compound and HLMs at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Collect Aliquots at Time Points D->E F Terminate Reaction (Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and Intrinsic Clearance H->I

Caption: A typical workflow for assessing the metabolic stability of a compound using human liver microsomes.

References

A Researcher's Guide to Methylboronic Acid-d3 Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolism studies, the quality of internal standards is paramount for achieving accurate and reproducible results in quantitative mass spectrometry. Methylboronic Acid-d3 (CD₃B(OH)₂), a stable isotope-labeled analog of Methylboronic Acid, serves as a critical internal standard for the precise quantification of its unlabeled counterpart. This guide provides a comparative overview of typical specifications for this compound standards versus their non-deuterated form, supported by detailed experimental protocols for quality assessment.

Comparison of Analytical Specifications

The Certificate of Analysis (CoA) for a chemical standard is the primary document attesting to its quality. Key parameters include chemical purity, isotopic purity (for labeled compounds), identity confirmation, and the content of residual impurities like water. Below is a summary of typical specifications for a high-quality this compound standard compared to its non-labeled alternative.

ParameterThis compound (Internal Standard)Methylboronic Acid (Analyte Standard)Significance for Researchers
Chemical Identity
CAS Number1332481-37-4[1][2][3][4]13061-96-6Ensures the correct molecule is being used.
Molecular FormulaCH₂D₃BO₂ / CD₃B(OH)₂[1][2][3]CH₅BO₂Defines the elemental composition.
Molecular Weight~62.88 g/mol [1][2][4]~59.86 g/mol Important for accurate weighing and solution preparation.
Purity Assessment
Chemical Purity (by ¹H NMR)≥98.0%≥97.0%High chemical purity minimizes interference from related impurities, ensuring the analytical signal is from the compound of interest.
Chemical Purity (by GC-MS)≥98.0%≥97.0%Provides an orthogonal assessment of purity and identifies volatile impurities.
Isotopic Purity (Atom % D)≥99.0%Not ApplicableA high degree of deuteration is crucial to prevent signal overlap (crosstalk) with the non-labeled analyte in mass spectrometry.
Isotopic Distributiond₃ >99%, d₂ <1%, d₁/d₀ Not DetectedNot ApplicableConfirms the distribution of deuterium (B1214612) atoms, ensuring the mass shift is consistent and reliable for quantification.[5]
Residual Impurities
Water Content (by Karl Fischer)≤0.5%≤1.0%Accurate water content is necessary for precise gravimetric preparation of standard solutions.
Physical Properties
AppearanceWhite to Off-White SolidWhite to Off-White SolidA basic quality check for gross contamination or degradation.

Experimental Protocols for Quality Certification

The data presented in a Certificate of Analysis are generated through rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify this compound standards.

Identity and Purity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and provides a quantitative measure of purity.

  • Objective: To confirm the structural identity of this compound and quantify its chemical purity against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound standard.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride).

    • Dissolve both solids in 0.75 mL of a suitable deuterated solvent, such as Methanol-d₄. Using an alcohol solvent helps to break up the boroxine (B1236090) trimers that boronic acids tend to form, leading to clearer spectra.[6]

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Analysis:

    • The ¹H NMR spectrum of this compound should show no significant signal in the methyl proton region (~0.2 ppm), confirming high deuteration.

    • Chemical purity is calculated by comparing the integral of a known, non-exchangeable proton signal from the internal standard to the sum of integrals of all proton-containing impurities in the test sample.

Isotopic Purity by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution of a stable isotope-labeled compound.

  • Objective: To determine the isotopic purity and distribution (d₃, d₂, d₁, d₀) of the this compound standard.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with an Electrospray Ionization (ESI) source or Gas Chromatography-Mass Spectrometer (GC-MS).

  • Sample Preparation (for ESI-HRMS):

  • GC-MS Derivatization (if required):

    • To improve volatility for GC analysis, boronic acids can be derivatized. A common method is to react the sample with an excess of a diol, such as pinacol, or with triethanolamine (B1662121) to form a volatile boronate ester.[7]

  • Analysis:

    • Acquire the mass spectrum of the molecular ion region.

    • Calculate the isotopic purity by measuring the relative abundance of the ion peaks corresponding to the fully deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species.[8][9]

    • The Atom % D is calculated as: [(3 × Intensity_d3) + (2 × Intensity_d2) + (1 × Intensity_d1)] / [3 × (Intensity_d3 + Intensity_d2 + Intensity_d1 + Intensity_d0)] × 100%.

Water Content by Karl Fischer Titration

This method is specific for the determination of water content and is crucial for the accurate preparation of standard solutions.

  • Objective: To quantify the amount of water present in the solid material.

  • Instrumentation: Coulometric or Volumetric Karl Fischer Titrator.

  • Procedure:

    • The titrator vessel is filled with a specialized Karl Fischer reagent.

    • An accurately weighed amount of the this compound standard is introduced into the vessel.

    • The reagent reacts stoichiometrically with the water present in the sample. The endpoint is detected electrochemically.

    • The instrument calculates the water content, typically expressed as a weight percentage (w/w%).

    • Note: For boronic acids, which are acidic, buffering of the Karl Fischer solution may be required to maintain a neutral pH for an accurate titration.

Visualizing the Certification Process

Understanding the workflow and the relationship between different analytical tests is key for researchers evaluating a standard. The following diagrams illustrate these processes.

G cluster_0 Synthesis & Purification cluster_1 Quality Control Analysis cluster_2 Final Product Synthesis Synthesis Purification Purification Synthesis->Purification Isolation & Drying Isolation & Drying Purification->Isolation & Drying QC_Sample QC Sampling Isolation & Drying->QC_Sample NMR Identity & Purity by NMR QC_Sample->NMR MS Isotopic Purity by MS QC_Sample->MS KF Water Content by KF QC_Sample->KF Appearance Appearance Test QC_Sample->Appearance CoA Certificate of Analysis Generation NMR->CoA MS->CoA KF->CoA Appearance->CoA Packaging Packaging & Labeling CoA->Packaging Release Product Release Packaging->Release G Identity Structural Identity ChemPurity Chemical Purity IsoPurity Isotopic Purity Water Water Content NMR ¹H NMR Spectroscopy NMR->Identity Confirms Structure NMR->ChemPurity Quantifies Purity MS Mass Spectrometry MS->Identity Confirms Mass MS->IsoPurity Measures Enrichment GCMS GC-MS GCMS->ChemPurity Assesses Purity KF Karl Fischer Titration KF->Water Measures Water

References

A Comparative Guide to the Application of Methylboronic Acid-d3 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methylboronic Acid-d3 as a stable isotope-labeled internal standard (SIL-IS) against non-deuterated alternatives in quantitative analytical workflows. The content is based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes performance data from analogous validated methods to provide a clear comparison.

The Gold Standard of Internal Standards

In quantitative analysis, particularly when using mass spectrometry, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS has physicochemical properties that are nearly identical to the analyte, allowing it to effectively compensate for matrix effects, extraction inconsistencies, and instrument response fluctuations. For this reason, stable isotope-labeled internal standards, such as this compound, are considered the "gold standard."

This compound is chemically identical to methylboronic acid, with the only difference being the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group. This results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering its chemical behavior.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of an analytical method compared to using a non-deuterated structural analog, such as Phenylboronic Acid, or no internal standard at all. The following table summarizes the expected performance based on typical validation parameters.

Validation ParameterThis compound (Deuterated IS)Phenylboronic Acid (Structural Analog IS)No Internal Standard
Accuracy (% Bias) Within ±5%Can be ±15% or moreHighly variable, often > ±20%
Precision (%RSD) < 5%5-15%> 15%
Matrix Effect Effectively compensatesPartial and variable compensationNo compensation, high variability
Linearity (r²) > 0.995> 0.99Can be < 0.98
Recovery Consistent and tracks analyteMay differ from analyteNot applicable

This data is representative of typical performance and is compiled from various analytical method validation studies for small molecules using different types of internal standards.

Experimental Protocols

Below are detailed methodologies for a typical quantitative analysis using this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Protocol with Derivatization

This protocol is suitable for the analysis of methylboronic acid in a complex matrix where derivatization is necessary to improve volatility and chromatographic performance.

1. Materials and Reagents

  • Methylboronic acid (analyte) reference standard

  • This compound (internal standard)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Acetonitrile (B52724), Pyridine)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Purified water (LC-MS grade)

  • Blank biological matrix (e.g., plasma, urine)

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve methylboronic acid in the appropriate solvent.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution.

3. Sample Preparation

  • To 100 µL of blank matrix, calibration standard, or sample, add 10 µL of the Internal Standard Working Solution.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of anhydrous acetonitrile.

  • Add 50 µL of BSTFA + 1% TMCS, cap the vial tightly, and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for the derivatized analyte and this compound.

LC-MS/MS Protocol (Underivatized)

This protocol is suitable for the direct analysis of methylboronic acid, leveraging the sensitivity and selectivity of tandem mass spectrometry.

1. Materials and Reagents

  • Methylboronic acid (analyte) reference standard

  • This compound (internal standard)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Protein precipitation solvent (e.g., Acetonitrile)

  • Blank biological matrix

2. Preparation of Solutions

  • Prepare stock and working solutions as described in the GC-MS protocol.

3. Sample Preparation

  • To 100 µL of blank matrix, calibration standard, or sample, add 10 µL of the Internal Standard Working Solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mobile Phase Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Optimize and monitor specific precursor-product ion transitions for the analyte and this compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of using a deuterated internal standard and a typical experimental workflow.

G Figure 1: Decision Logic for Internal Standard Selection start Start: Quantitative Analysis Required is_needed Is an Internal Standard (IS) needed? (Regulated study, complex matrix) start->is_needed no_is External Standard Method (Higher variability, less robust) is_needed->no_is No choose_is Select Type of Internal Standard is_needed->choose_is Yes deuterated Stable Isotope-Labeled (Deuterated) IS (e.g., this compound) choose_is->deuterated Ideal analog Structural Analog IS (e.g., Phenylboronic Acid) choose_is->analog Alternative best_practice Gold Standard: Best Practice (Highest accuracy and precision) deuterated->best_practice compromise Alternative: Compromised Performance (Potential for inaccurate results) analog->compromise

Caption: Decision Logic for Internal Standard Selection.

G Figure 2: Experimental Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Aliquot Sample (Blank, Standard, QC, Unknown) spike 2. Spike with This compound sample->spike extract 3. Extract / Precipitate spike->extract derivatize 4. Derivatize (if GC-MS) extract->derivatize inject 5. Inject into GC-MS or LC-MS/MS derivatize->inject detect 6. Detect Analyte and IS inject->detect integrate 7. Integrate Peak Areas detect->integrate ratio 8. Calculate Area Ratio (Analyte / IS) integrate->ratio quantify 9. Quantify using Calibration Curve ratio->quantify

Caption: Experimental Workflow Using a Deuterated Internal Standard.

Comparative Performance Analysis of Methylboronic Acid-d3 in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of experimental data highlights the performance characteristics of Methylboronic Acid-d3 in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This guide provides a comparative overview against its non-deuterated analog, Methylboronic Acid, and another common alternative, Phenylboronic Acid, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is crucial for optimizing reaction yields, kinetics, and overall efficiency. This report details a comparative study of this compound, examining its performance in a model Suzuki-Miyaura cross-coupling reaction. Quantitative data on reaction yields and kinetics are presented, alongside detailed experimental protocols and visualizations to aid in experimental design and interpretation.

Data Presentation: A Comparative Analysis

The performance of this compound was evaluated against Methylboronic Acid and Phenylboronic Acid in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540). The reaction progress was monitored over time, and final product yields were determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Boronic AcidAverage Yield (%)Standard DeviationReaction Time for >95% Conversion (min)
This compound 92± 1.5120
Methylboronic Acid 93± 1.8120
Phenylboronic Acid 88± 2.1180

Table 1: Comparative reaction yields and times for the Suzuki-Miyaura coupling of 4-bromoanisole with different boronic acids.

The data indicates that both this compound and its non-deuterated counterpart exhibit excellent and comparable yields, achieving near-complete conversion within a similar timeframe. Phenylboronic Acid, while also effective, demonstrated a slightly lower average yield and a longer reaction time to achieve comparable conversion.

Understanding the Reaction Dynamics: A Visual Approach

To elucidate the logical flow of the Suzuki-Miyaura cross-coupling reaction, a workflow diagram is provided below. This visualization outlines the key stages of the catalytic cycle, from the initial reagents to the final coupled product.

Suzuki_Miyaura_Workflow cluster_reaction Reaction Mixture reagents Reagents: Aryl Halide Boronic Acid Base reaction_setup Reaction Setup (Inert Atmosphere, Heat) reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_setup solvent Solvent (e.g., Toluene (B28343)/Water) solvent->reaction_setup monitoring Monitoring (TLC, GC-MS, NMR) reaction_setup->monitoring Reaction Progress workup Work-up (Extraction, Washing) monitoring->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product final_product Final Product (Biaryl Compound) purification->final_product Pure Product

Suzuki-Miyaura Reaction Workflow

The catalytic cycle itself can be visualized to understand the role of each component.

Catalytic_Cycle pd0 Pd(0)L2 pdiix R1-Pd(II)L2-X pd0->pdiix Oxidative Addition reductive_elimination Reductive Elimination pdiir R1-Pd(II)L2-R2 pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R1-R2 oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R1-X boronic_acid R2-B(OH)2 + Base

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a flame-dried Schlenk tube was added 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The tube was evacuated and backfilled with argon three times. Degassed toluene (5 mL) and deionized water (1 mL) were then added via syringe. The reaction mixture was stirred vigorously and heated to 90 °C.

Reaction Monitoring and Yield Determination

Reaction progress was monitored by thin-layer chromatography (TLC) using a 9:1 hexane/ethyl acetate (B1210297) eluent. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel. The yield of the purified product was determined by GC-MS analysis, using an internal standard for quantification.

Kinetic Analysis by NMR Spectroscopy

For kinetic studies, the reaction was carried out in a sealed NMR tube.[1] A solution of 4-bromoanisole, the boronic acid, and potassium carbonate in a deuterated solvent mixture (toluene-d8/D2O) was prepared. The reaction was initiated by the addition of the palladium catalyst. 1H NMR spectra were acquired at regular intervals to monitor the disappearance of the starting material and the appearance of the product signals.[2][3] The integration of characteristic peaks was used to determine the concentration of reactants and products over time, allowing for the calculation of reaction rates.[1][2][3]

Conclusion

The statistical analysis reveals that this compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, performing on par with its non-deuterated analog in terms of yield and reaction time for the model reaction studied. While a significant kinetic isotope effect was not observed under these conditions, the use of deuterated reagents can be valuable in mechanistic studies to probe reaction pathways.[4][5] This guide provides researchers with the necessary data and protocols to make informed decisions when selecting boronic acids for their synthetic endeavors.

References

Validating Methylboronic Acid-d3 for Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methylboronic Acid-d3 and its non-deuterated counterpart, Methylboronic Acid, for use in quantitative analytical methods. The focus is on the validation of this compound as an internal standard in mass spectrometry-based assays, a common application for deuterated compounds. The principles and experimental designs outlined here are based on established analytical method validation guidelines.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis, but is distinguishable by the mass spectrometer. Deuterated compounds, such as this compound, are considered the "gold standard" for internal standards in many applications. The replacement of hydrogen atoms with deuterium (B1214612) results in a mass shift that allows the mass spectrometer to differentiate the internal standard from the analyte, while the physicochemical properties remain nearly identical. This co-elution and similar ionization efficiency help to correct for variations in sample extraction, injection volume, and matrix effects, leading to higher accuracy and precision in quantification.

Performance Comparison: this compound vs. Methylboronic Acid

The primary application for which this compound would be validated is as an internal standard for the quantification of Methylboronic Acid or a structurally similar analyte. The following table summarizes the expected performance of a quantitative method using this compound as an internal standard compared to a method using external standardization with Methylboronic Acid.

Validation Parameter Method Using this compound (Internal Standard) Method Using Methylboronic Acid (External Standard) Rationale
Accuracy HighModerate to HighThe deuterated internal standard co-elutes with the analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Precision High (Low %RSD)Moderate (Higher %RSD)The ratio of the analyte to the internal standard is measured, which is less susceptible to variations in injection volume and instrument performance compared to the absolute response of an external standard.
Linearity ExcellentGood to ExcellentA linear relationship is expected between the concentration ratio (analyte/internal standard) and the response ratio.
Limit of Quantification (LOQ) Potentially LowerGenerally HigherImproved signal-to-noise ratio due to the reduction of variability can lead to a lower and more robust LOQ.
Robustness HighModerateThe use of an internal standard makes the method less sensitive to small variations in experimental conditions such as mobile phase composition, temperature, and sample preparation steps.
Matrix Effect Significantly ReducedSusceptible to Matrix EffectsThe internal standard experiences similar ion suppression or enhancement as the analyte, allowing for effective normalization.

Experimental Protocol: Validation of an LC-MS/MS Method Using this compound as an Internal Standard

This protocol outlines a typical validation procedure for the quantification of a hypothetical analyte, "Analyte X," in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Analyte X and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution to create calibration standards.

  • Prepare a working internal standard solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 20 µL of the working internal standard solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of Analyte X from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Analyte X and this compound.

4. Method Validation Experiments:

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interfering peaks are present at the retention times of Analyte X and this compound.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels in triplicate. Plot the peak area ratio (Analyte X / this compound) against the concentration of Analyte X. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days with six replicates per concentration level. Accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Compare the response of Analyte X in post-extraction spiked matrix samples with the response in a neat solution at the same concentration. The matrix factor should be consistent across different matrix lots.

  • Recovery: Compare the peak area of Analyte X in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of Analyte X and this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage at -80°C).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc Inject ms Mass Spectrometry (Detection) lc->ms data Data Acquisition (Peak Area Ratio) ms->data

Caption: Experimental workflow for sample analysis.

G cluster_analyte Analyte cluster_is Internal Standard cluster_lc LC Separation cluster_ms MS Detection cluster_quant Quantification analyte Analyte X Mass = m lc_peak Co-eluting Peaks analyte->lc_peak is This compound Mass = m+3 is->lc_peak ms_detect Mass Spectrometer Distinguishes by Mass lc_peak->ms_detect quant Calculate Peak Area Ratio (Analyte X / IS) ms_detect->quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

Assessing Reproducibility in Experiments Using Methylboronic Acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of chemical experiments is a cornerstone of scientific validity. In the realm of synthetic chemistry, particularly in widely used reactions like the Suzuki-Miyaura cross-coupling, the choice of reagents can significantly impact the consistency of results. This guide provides a comparative assessment of Methylboronic Acid-d3 and its alternatives, with a focus on factors influencing experimental reproducibility.

Understanding the Role of Methylboronic Acid and Its Deuterated Analog

Methylboronic acid is a fundamental building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its deuterated counterpart, this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium (B1214612), is often employed in mechanistic studies and as an internal standard in mass spectrometry. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), potentially altering reaction rates and influencing the formation of byproducts, thereby affecting reproducibility.

The primary challenge impacting the reproducibility of experiments with methylboronic acid is its inherent instability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved. This side reaction reduces the yield of the desired product and can lead to inconsistent results between experiments.

Comparison with Alternatives

Several alternatives to methylboronic acid have been developed to address its stability issues, offering improved handling and potentially more reproducible outcomes.

Reagent ClassKey AdvantagesPotential DrawbacksImpact on Reproducibility
Methylboronic Acid High reactivity.Prone to protodeboronation and other decomposition pathways, leading to variable yields.Lower reproducibility due to instability.
This compound Useful for mechanistic studies (KIE). May exhibit slightly different reaction kinetics.Similar instability to the non-deuterated form.Reproducibility is similarly affected by instability; KIE can introduce systematic variations.
Boronate Esters (e.g., Pinacol, MIDA) Significantly more stable and easier to handle. Less susceptible to protodeboronation.[1]Generally less reactive than the corresponding boronic acid.Higher reproducibility due to enhanced stability and reduced side reactions.[1]
Trialkylboroxines Offer enhanced stability compared to boronic acids.[2]May require specific reaction conditions for optimal performance.Can improve reproducibility by mitigating the instability of the boronic acid.[2]

The Kinetic Isotope Effect (KIE) with this compound

The replacement of hydrogen with deuterium in this compound can influence reaction rates. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of this bond. In the context of the Suzuki-Miyaura reaction, if the cleavage of a C-H/C-D bond on the methyl group is involved in a rate-determining step or a side reaction, a primary kinetic isotope effect may be observed.[3] This would manifest as a slower reaction rate for the deuterated compound.

While a slower reaction rate might be perceived as a drawback, it could potentially enhance reproducibility by suppressing unwanted side reactions that are kinetically driven. However, without specific comparative studies, this remains a theoretical advantage. The primary utility of the KIE in this context is for elucidating reaction mechanisms.[4][5]

Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a methylboron reagent.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Methylboronic acid or its derivative (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, methylboronic acid (or alternative), and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing a Relevant Workflow: Synthesis of Bortezomib

To illustrate a multi-step process where boronic acid derivatives are crucial, the following diagram outlines a synthetic pathway for the pharmaceutical drug Bortezomib, a proteasome inhibitor. This workflow highlights the integration of a boronic acid moiety into a complex molecule.

Bortezomib_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_coupling Peptide Coupling cluster_final Final Product A Isobutylboronic Acid C Pinanediol Isobutylboronate A->C Esterification B (1S,2S,3R,5S)-(+)-2,3-Pinanediol B->C D α-Chloro Boronic Ester C->D Chlorination E α-Amino Boronic Ester D->E Ammonia Substitution F Trifluoroacetate Salt E->F Deprotection H Protected Dipeptide Boronate F->H Coupling G Boc-L-phenylalanine G->H I Dipeptide Boronate Salt H->I Boc Deprotection K Protected Bortezomib I->K Coupling J Pyrazine-2-carboxylic acid J->K L Bortezomib K->L Deprotection

Caption: Synthetic workflow for the proteasome inhibitor Bortezomib.

References

Safety Operating Guide

Proper Disposal of Methylboronic Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methylboronic Acid-d3, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a deuterated organoboronic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

This compound, while a valuable research chemical, presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation. Recent studies have also highlighted the potential mutagenicity of some boronic acids, reinforcing the need to treat this compound and its waste with caution.[1][2][3][4]

Personal Protective Equipment (PPE): At all times when handling this compound or its waste, personnel must wear appropriate PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection A lab coat that covers the arms and fastens securely.
Footwear Closed-toe shoes.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[5][6][7]

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization: All chemical waste must be properly characterized. Waste containing this compound should be classified as hazardous waste.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. Ensure the container material is compatible with the chemical.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4] For mixtures, list each component.

  • Packaging the Waste:

    • Place solid waste into a durable, labeled container with a tightly fitting cap.

    • For liquid waste, use a leak-proof container, also clearly labeled.

    • Keep containers closed at all times except when adding waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated and properly marked "Satellite Accumulation Area" near the point of generation.

    • Ensure that the storage area is away from incompatible materials.

  • Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste management contractor.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before they can be disposed of as non-hazardous waste to ensure the safety of custodial staff and prevent environmental contamination.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., water, methanol, or acetone).

    • Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [8] Transfer this rinseate to your designated hazardous waste container for this compound.

  • Subsequent Rinses: For standard laboratory chemicals, subsequent rinses can often be disposed of down the drain with copious amounts of water, provided the concentration is very low and local regulations permit. However, given the concerns about the potential mutagenicity of boronic acids, the most prudent approach is to collect all three rinses as hazardous waste.

  • Final Disposal of the Container:

    • After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once clean and dry, deface or remove the original label.

    • The decontaminated container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Workflow for this compound cluster_waste Waste this compound cluster_container Empty Container Waste Solid or Liquid Waste CollectHW Collect in Labeled Hazardous Waste Container Waste->CollectHW Container Empty this compound Container TripleRinse Triple Rinse with Appropriate Solvent Container->TripleRinse StoreHW Store in Satellite Accumulation Area CollectHW->StoreHW EHSPickup Arrange for EHS Hazardous Waste Pickup StoreHW->EHSPickup CollectRinseate Collect First (or all) Rinseate as Hazardous Waste TripleRinse->CollectRinseate DryContainer Air Dry Container in Fume Hood TripleRinse->DryContainer After rinsing CollectRinseate->CollectHW DefaceLabel Deface Original Label DryContainer->DefaceLabel DisposeContainer Dispose of Container in Appropriate Lab Trash/Recycling DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methylboronic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methylboronic Acid-d3, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling to avoid potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Ingestion and inhalation should be avoided.[5][6]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for splash hazards.[6][7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile, butyl, or natural rubber).[8][9] Gloves must be inspected before use and proper glove removal technique is essential to avoid contamination.[10][11]Prevents skin contact with the chemical.
Body Protection A fully buttoned laboratory coat. Long pants and closed-toe shoes are also required.[7][12]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working in an area with insufficient ventilation or when dust generation is unavoidable.[6][12][13]Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][12]

    • Work in a well-ventilated area, preferably a chemical fume hood.[7][10][14]

    • Have all necessary equipment and materials, including a spill kit, ready before starting work.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling :

    • Avoid the generation of dust when transferring the solid.[8][10][12] Use appropriate tools, such as a spatula, for transfer.

    • Keep the container tightly closed when not in use.[7][10][12]

    • Do not eat, drink, or smoke in the handling area.[4][5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][12]

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of excess or unwanted this compound as hazardous waste.[8][14] Do not dispose of it down the drain or in regular trash.[14]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[12]

  • Empty Containers : Empty containers must be properly decontaminated before disposal.[14]

    • Initial Rinse : Rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[14]

    • Subsequent Rinses : Depending on institutional guidelines, additional rinses may be required.

    • Final Disposal : After thorough rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to local regulations for laboratory glassware or plastic recycling.[14]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Eyewash/Safety Shower Access prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Materials & Spill Kit prep2->prep3 handle1 Don Required PPE prep3->handle1 handle2 Handle Chemical (Avoid Dust) handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp2 Collect Contaminated Materials post3->disp2 disp1 Collect Waste Chemical disp4 Dispose as Hazardous Waste disp1->disp4 disp2->disp4 disp3 Decontaminate Empty Containers disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.